OPB-111077
Description
Properties
Molecular Formula |
C14H17FN2O3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
OPB-111077; OPB111077; OPB 111077.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
OPB-111077: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-111077 is a novel, orally bioavailable small molecule inhibitor with a unique dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3][4] Preclinical and clinical studies have demonstrated its potential as an anti-cancer agent across a range of hematological and solid tumors. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the implicated signaling pathways.
Core Mechanism of Action
This compound exerts its anti-tumor effects through the simultaneous inhibition of two critical cellular processes: STAT3 signaling and mitochondrial respiration.
Inhibition of STAT3 Signaling
STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[3] Upon activation, STAT3 translocates to the nucleus and promotes the transcription of various oncogenes. This compound directly inhibits the STAT3 pathway, although the precise binding site and mode of inhibition are not fully elucidated in the provided search results.[1][2][3][4] This inhibition prevents the downstream signaling cascade that contributes to tumor growth.
Inhibition of Mitochondrial Oxidative Phosphorylation
In addition to its effects on STAT3, this compound targets the powerhouse of the cell, the mitochondria. Specifically, it inhibits Complex I of the mitochondrial respiratory chain.[5] This disruption of the electron transport chain leads to a reduction in ATP production via oxidative phosphorylation, a critical energy source for highly proliferative cancer cells. This metabolic stress can induce apoptosis and inhibit tumor growth.[5] The inhibition of OXPHOS also leads to the activation of the AMPK-mTOR energy stress sensor pathway.[5]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Various Cancer Cell Lines | Not Specified | Not Specified | Not Specified |
| Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific IC50 values for a broad range of cancer cell lines were not available in the provided search results.
Table 2: Phase I Clinical Trial of this compound in Advanced Cancers
| Parameter | Value |
| Study Design | Open-label, dose-escalation and expansion |
| Patient Population | Advanced solid tumors and lymphomas |
| Number of Patients | 18 (dose escalation), 127 (dose expansion)[1][2] |
| Maximum Tolerated Dose (MTD) | 250 mg once daily[1][2] |
| Dose-Limiting Toxicities (DLTs) | Observed at 300 mg and 400 mg once daily[1][2] |
| Common Adverse Events | Nausea, fatigue, vomiting (generally mild to moderate)[1][2] |
| Pharmacokinetics | Reached micromolar concentrations, ~1-day half-life, steady-state by day 8[1][2] |
| Efficacy | |
| Partial Response (PR) | 1 patient (Diffuse Large B-Cell Lymphoma)[1][2] |
| Stable Disease (SD) ≥ 8 cycles | 7 patients (diverse tumor types)[1][2] |
| Best Overall Response (SD) | 60% (dose escalation), 32.3% (dose expansion)[6] |
Table 3: Phase I Clinical Trial of this compound in Combination with Bendamustine and Rituximab in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
| Parameter | Value |
| Study Design | Phase 1, dose-escalation |
| Patient Population | Relapsed or Refractory DLBCL |
| Number of Patients (as of Jan 2023) | 16[5] |
| Treatment Cohorts (this compound dose) | 200 mg (n=3), 400 mg (n=6), 600 mg (n=7)[5] |
| Recommended Dose (for expansion) | 400 mg this compound + 120 mg/m² Bendamustine[5] |
| Common Treatment-Related Adverse Events (Grade ≥3) | Lymphopenia (≥93.8%), Leukopenia (≥81.3%), Nausea (≥18.8%)[5] |
| Efficacy | |
| Overall Response Rate (ORR) | 62.5%[5] |
| Complete Response (CR) Rate | 43.8%[5] |
| Median Progression-Free Survival | 257.0 days[5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound were not available in the provided search results. However, based on the types of studies conducted, the following are general methodologies for the key experiments cited.
Cell Viability and IC50 Determination (MTT/WST-8 Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or WST-8 reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Models
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.
Mitochondrial Respiration (Seahorse XF Assay)
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Sensor Cartridge Hydration: The Seahorse XF sensor cartridge is hydrated overnight in a non-CO2 incubator.
-
Assay Medium Preparation: Cells are washed and incubated in a low-buffer assay medium.
-
Drug Injection: A baseline oxygen consumption rate (OCR) is measured before the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function. This compound would be added prior to the stressor injections to measure its direct effect on mitochondrial respiration.
-
Data Acquisition and Analysis: The Seahorse XF Analyzer measures OCR in real-time. The data is analyzed to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the mechanism of action of this compound.
References
- 1. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers | Semantic Scholar [semanticscholar.org]
- 5. ashpublications.org [ashpublications.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
OPB-111077: A Technical Guide to its Dual Inhibition of the STAT3 Pathway and Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-111077 is an orally bioavailable, small-molecule inhibitor with a dual mechanism of action targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS). Constitutive activation of the STAT3 signaling pathway is a well-documented driver in numerous human cancers, promoting cell proliferation, survival, and immune evasion. Concurrently, alterations in cellular metabolism, particularly a reliance on OXPHOS, are increasingly recognized as a hallmark of cancer, contributing to tumor growth and therapeutic resistance. This compound's ability to concurrently target these two critical pathways represents a novel therapeutic strategy. This technical guide provides an in-depth overview of the STAT3 inhibition pathway of this compound, supported by available data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: STAT3 Inhibition
This compound primarily functions by inhibiting the STAT3 signaling cascade. Mechanistic analyses have demonstrated that this compound significantly curtails the activation of the STAT3 pathway.[1] The molecule is understood to bind with high affinity to the SH2 domain of the STAT3 protein.[2][3] This interaction is critical as the SH2 domain is essential for the dimerization of STAT3 monomers upon their phosphorylation. By binding to this domain, this compound sterically hinders the protein-protein interactions necessary for STAT3 to become an active transcription factor.
The canonical activation of STAT3 is initiated by the phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, most notably Janus kinases (JAKs), in response to cytokine and growth factor signaling. This phosphorylation event triggers the dimerization of STAT3 monomers, their translocation into the nucleus, and subsequent binding to specific DNA response elements in the promoters of target genes. These target genes are central to oncogenesis, regulating processes such as cell cycle progression (e.g., Cyclin D1), apoptosis (e.g., Bcl-xL, Mcl-1), and angiogenesis. By preventing the initial dimerization step, this compound effectively abrogates these downstream transcriptional activities.
Signaling Pathway Diagram
References
OPB-111077: A Dual Inhibitor of STAT3 and Oxidative Phosphorylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OPB-111077 is a novel, orally bioavailable small-molecule inhibitor with a dual mechanism of action targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Preclinical and clinical studies have demonstrated its potential as an antitumor agent in a variety of hematological and solid tumors.[3][4] This technical guide provides a comprehensive overview of the core targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.
Core Molecular Targets
This compound exerts its anticancer effects through the simultaneous inhibition of two critical cellular processes: STAT3 signaling and mitochondrial respiration.
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is often constitutively activated in a wide range of cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis.[5] this compound inhibits the phosphorylation of STAT3, which prevents its translocation to the nucleus and subsequent binding to DNA, thereby inhibiting the transcription of STAT3-responsive genes.[5]
-
Mitochondrial Oxidative Phosphorylation (OXPHOS): this compound also targets the mitochondrial electron transport chain, specifically inhibiting Complex I.[3][4] This disruption of OXPHOS leads to a decrease in cellular energy production (ATP) and induces metabolic stress, which can be particularly effective against cancer cells that are highly dependent on mitochondrial respiration.[1][6]
Quantitative Data: In Vitro Potency
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro growth inhibition studies.
| Cancer Type | Cell Line | IC50 (nM) |
| Hematological Malignancies | ||
| Leukemia | Various | 18.6 - 525.3 |
| Multiple Myeloma | Various | 18.6 - 525.3 |
| Lymphoma | Various | 18.6 - 525.3 |
| Solid Tumors | ||
| Liver Cancer | Various | 92.6 - 1727.7 |
| Lung Cancer | Various | 92.6 - 1727.7 |
| Gastric Cancer | Various | 92.6 - 1727.7 |
| Breast Cancer | Various | 92.6 - 1727.7 |
Data sourced from in vitro growth inhibition studies.[4]
Signaling Pathways and Mechanism of Action
The dual inhibitory action of this compound on STAT3 and OXPHOS pathways is a key aspect of its therapeutic potential.
Caption: Dual mechanism of this compound targeting STAT3 and OXPHOS.
Experimental Protocols
Detailed experimental protocols for the validation of this compound targets are crucial for reproducible research. The following outlines the general methodologies employed in preclinical studies.
In Vitro Growth Inhibition Assay
This assay is used to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
-
Cell Culture: Human blood and solid tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[4]
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This method is used to confirm the inhibitory effect of this compound on STAT3 signaling.
-
Cell Lysis: Cancer cells are treated with this compound for a defined time, followed by lysis to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-STAT3 to total STAT3 is quantified to assess the degree of inhibition.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the effect of this compound on mitochondrial function.
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Drug Injection: this compound is injected into the wells, and the oxygen consumption rate (OCR), a measure of OXPHOS, is monitored in real-time.
-
Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequential injections of oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A to assess various parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.
-
Data Analysis: The changes in OCR following this compound treatment are analyzed to determine the inhibitory effect on mitochondrial respiration.
Preclinical and Clinical Development
This compound has undergone extensive preclinical evaluation and has been investigated in several Phase I and Ib clinical trials.
Preclinical In Vivo Studies
-
Xenograft Models: The antitumor efficacy of this compound has been demonstrated in murine xenograft models using various human tumor cell lines.[3] Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in models of leukemia, lymphoma, liver, gastric, and breast cancer.[4]
Clinical Trials
-
Phase I Studies: First-in-human Phase I studies have established the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced cancers.[1][2] The maximum tolerated dose (MTD) was determined, and common treatment-emergent adverse events included nausea, fatigue, and vomiting, which were generally mild to moderate and manageable.[1]
-
Phase Ib Study in AML: A biomarker-driven Phase Ib trial in patients with high-risk acute myeloid leukemia (AML) demonstrated a good safety and tolerability profile with an acceptable clinical response.[7][8]
-
Combination Therapy: Clinical trials are ongoing to evaluate this compound in combination with other chemotherapeutic agents, such as bendamustine and rituximab, in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[3][9]
Caption: this compound development workflow from preclinical to clinical trials.
Conclusion
This compound is a promising antitumor agent with a unique dual mechanism of action that targets both the STAT3 signaling pathway and mitochondrial OXPHOS. Its oral bioavailability and manageable safety profile make it an attractive candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The identification of predictive biomarkers will be crucial for selecting patient populations most likely to respond to this compound therapy.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Facebook [cancer.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 Trial of this compound in Combination With Bendamustine and Rituximab in Patients With r/r DLBCL [ctv.veeva.com]
The Metabolic Onslaught of OPB-111077: A Technical Guide to its Impact on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic agent in oncology by uniquely targeting two critical pillars of cancer cell survival: signal transducer and activator of transcription 3 (STAT3) signaling and mitochondrial oxidative phosphorylation (OXPHOS). This dual mechanism of action positions this compound as a potent disruptor of cancer cell metabolism, creating a synthetic lethal environment in tumors dependent on these pathways. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its effects on cancer cell metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a two-pronged attack on fundamental cellular processes.
Inhibition of STAT3 Signaling
This compound and its parent compounds have been shown to bind with high affinity to the SH2 domain of STAT3. This interaction is critical as the SH2 domain is necessary for the phosphorylation and subsequent dimerization of STAT3 monomers. By binding to this domain, this compound effectively prevents the activation of STAT3, blocking its translocation to the nucleus and the transcription of its target genes, which are involved in cell proliferation, survival, and angiogenesis.
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)
A key feature of this compound is its ability to directly inhibit mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production via OXPHOS and a reduction in the oxygen consumption rate (OCR).[1] This impairment of mitochondrial function is a significant blow to cancer cells that rely on OXPHOS for their energy demands, particularly in the context of chemotherapy resistance.[3][4] The inhibition of complex I also leads to the activation of the AMPK-mTOR energy stress sensor pathway.[2]
Quantitative Data on the Efficacy of this compound
The in vitro cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line Type | Cancer Type | IC50 Range (nM) | Reference |
| Hematological | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3 | [2] |
| Solid Tumor | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7 | [2] |
Impact on Cancer Cell Metabolism: A Shift to Glycolysis
The dual inhibition of STAT3 and OXPHOS by this compound profoundly alters the metabolic landscape of cancer cells.
Metabolic Reprogramming
By crippling mitochondrial respiration, this compound forces a metabolic shift towards glycolysis to meet the cell's energy demands. This is evidenced by a decrease in the Oxygen Consumption Rate (OCR) and a compensatory increase in the Extracellular Acidification Rate (ECAR), a proxy for lactate production from glycolysis.[1] However, this glycolytic shift is often insufficient to fully compensate for the loss of ATP from OXPHOS, leading to an energy crisis and ultimately, cell death.
Metabolomic Profile
Metabolome analysis of cancer cells treated with this compound reveals a significant decrease in metabolites associated with the tricarboxylic acid (TCA) cycle.[1] This finding is consistent with the inhibition of mitochondrial complex I and the overall suppression of oxidative phosphorylation.
Synergistic Combination Therapies
A particularly promising therapeutic strategy involves the combination of this compound with alkylating agents such as bendamustine, especially in the context of Diffuse Large B-cell Lymphoma (DLBCL).[1][3]
Mechanism of Synergy
Preclinical studies have shown that alkylating agents can reprogram cancer cells to become more reliant on OXPHOS.[1] This metabolic shift makes them more vulnerable to the inhibitory effects of this compound on mitochondrial respiration. When used in combination, bendamustine primes the cancer cells for a more potent and synergistic antitumor effect from this compound.[1] In this combination, the this compound-induced increase in glycolysis is suppressed.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the signal.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Seahorse XF Cell Mito Stress Test
Objective: To measure the effect of this compound on mitochondrial respiration (OCR) and glycolysis (ECAR) in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
This compound
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cancer cells
Protocol:
-
Day 1: Seed cells in a Seahorse XF cell culture microplate at an optimized density and incubate overnight.
-
Day 2:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare fresh assay medium and warm to 37°C.
-
Prepare stock solutions of this compound and the mitochondrial stress test compounds in the assay medium.
-
-
Day of Assay:
-
Remove the cell culture medium and wash the cells with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Load the hydrated sensor cartridge with the prepared compounds into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell plate and initiate the assay.
-
The assay protocol will involve sequential injections of this compound (or vehicle), followed by oligomycin, FCCP, and finally rotenone/antimycin A.
-
The Seahorse XF Analyzer will measure OCR and ECAR in real-time.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Mitochondrial Complex I Activity Assay (Colorimetric)
Objective: To directly measure the inhibitory effect of this compound on mitochondrial complex I activity.
Materials:
-
Isolated mitochondria from cancer cells
-
Mitochondrial Complex I Activity Assay Kit (containing assay buffer, NADH, decylubiquinone, Complex I dye, and rotenone)
-
Microplate reader capable of measuring absorbance at 600 nm in kinetic mode
Protocol:
-
Isolate mitochondria from untreated and this compound-treated cancer cells using a standard mitochondrial isolation protocol.
-
Determine the protein concentration of the isolated mitochondria.
-
Prepare the reaction mix according to the assay kit manufacturer's instructions. This will typically include the assay buffer and decylubiquinone.
-
For specific activity measurement, prepare a parallel set of reactions containing the complex I inhibitor, rotenone.
-
Add the isolated mitochondria to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells.
-
Initiate the reaction by adding NADH to all wells.
-
Immediately measure the absorbance at 600 nm in kinetic mode at 30-second intervals for a specified period (e.g., 10-30 minutes).
-
Calculate the rate of change in absorbance over time. The specific complex I activity is the difference between the total activity and the activity in the presence of rotenone.
-
Compare the activity in the this compound-treated samples to the untreated control to determine the percentage of inhibition.
Visualizing the Impact of this compound
Signaling Pathway and Metabolic Interruption
The following diagram illustrates the dual inhibitory mechanism of this compound on the STAT3 signaling pathway and mitochondrial respiration.
Caption: Dual inhibitory action of this compound.
Experimental Workflow for Evaluating Metabolic Effects
This diagram outlines the logical flow of experiments to characterize the metabolic impact of this compound.
Caption: Workflow for metabolic characterization.
Logical Relationship for Combination Therapy
The following diagram illustrates the rationale behind combining this compound with an alkylating agent like bendamustine.
Caption: Rationale for combination therapy.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy by exploiting the metabolic vulnerabilities of cancer cells. Its dual inhibition of STAT3 signaling and mitochondrial OXPHOS creates a powerful anti-tumor effect, particularly in cancers that are dependent on these pathways. The synergistic potential with conventional chemotherapy, such as alkylating agents, further underscores its clinical promise. This technical guide provides a comprehensive overview of the metabolic impact of this compound, offering valuable insights for researchers and clinicians working towards the development of more effective cancer treatments. Further investigation into biomarkers that predict sensitivity to this compound will be crucial for its successful clinical implementation and for identifying patient populations most likely to benefit from this innovative therapeutic agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Paper: A Phase 1 Trial of this compound in Combination with Bendamustine (B) and Rituximab (R) in Patients with Relapsed or Refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL): Preliminary Results of Dose-Escalation Stage [ash.confex.com]
- 3. This compound Plus Bendamustine/Rituximab Yields Promising Results in DLBCL Study | Blood Cancers Today [bloodcancerstoday.com]
- 4. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of OPB-111077 in Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a novel, orally bioavailable small molecule inhibitor targeting two critical pathways in cancer cell survival: Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical models have demonstrated its promising anticancer activity, which is attributed in part to its ability to induce programmed cell death, or apoptosis.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms by which this compound is understood to promote apoptosis, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While extensive clinical trial data for this compound exists, this guide focuses on the foundational preclinical evidence of its role in apoptosis.
Core Mechanisms of Action
This compound's pro-apoptotic effects stem from its dual inhibitory action on STAT3 signaling and mitochondrial respiration.
1. STAT3 Inhibition:
The STAT3 protein is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of a wide range of genes involved in cell proliferation, survival, and angiogenesis, while simultaneously suppressing apoptosis.[1][2] Key anti-apoptotic genes regulated by STAT3 include members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL and Mcl-1. These proteins act as guardians of the mitochondrial outer membrane, preventing the release of pro-apoptotic factors like cytochrome c.
By inhibiting STAT3, this compound is proposed to downregulate the expression of these anti-apoptotic proteins. This shifts the balance within the cell in favor of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP) and the initiation of the intrinsic apoptotic cascade.
2. Inhibition of Oxidative Phosphorylation (OXPHOS):
This compound also targets Complex I of the mitochondrial electron transport chain, a critical component of OXPHOS.[4] This inhibition disrupts cellular energy production (ATP synthesis) and leads to an increase in reactive oxygen species (ROS). Elevated ROS levels can induce cellular stress and damage, further contributing to the activation of the mitochondrial pathway of apoptosis.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound, leading to apoptosis.
Quantitative Data
While preclinical studies have established the anti-proliferative and pro-apoptotic potential of this compound, specific quantitative data on apoptosis induction, such as IC50 values for apoptosis or detailed dose-response curves for apoptotic markers, are not extensively available in peer-reviewed literature. One study in acute myeloid leukemia (AML) noted that this compound exerted more of an anti-proliferative than a cytotoxic effect in their ex vivo model.[1] However, the general mechanism of STAT3 inhibition is widely linked to the induction of apoptosis.[1] The following table summarizes the expected outcomes based on the known mechanisms of this compound and its analogs.
| Parameter | Expected Effect of this compound | Rationale |
| Cell Viability (IC50) | Decrease | Inhibition of proliferation and induction of cell death. |
| Annexin V-Positive Cells | Increase | Translocation of phosphatidylserine to the outer cell membrane during early apoptosis. |
| Cleaved Caspase-3 Levels | Increase | Activation of the executioner caspase in the apoptotic cascade. |
| Cleaved PARP Levels | Increase | Cleavage of PARP by activated caspase-3 is a hallmark of apoptosis. |
| Bcl-2/Bcl-xL Expression | Decrease | Downregulation of STAT3-mediated transcription of anti-apoptotic genes. |
| Bax/Bak Activation | Increase | Relief of inhibition by anti-apoptotic Bcl-2 family members. |
| Mitochondrial Membrane Potential | Decrease | Disruption of the mitochondrial membrane integrity during apoptosis. |
| Reactive Oxygen Species (ROS) | Increase | Inhibition of mitochondrial Complex I. |
Experimental Protocols
Detailed experimental protocols for assessing this compound-induced apoptosis are not publicly available. However, based on standard laboratory procedures for evaluating apoptosis, the following methodologies would be employed.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT, add solubilization solution. For MTS, no solubilization is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Apoptotic Markers
Objective: To detect changes in the expression and cleavage of key apoptosis-regulating proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control.
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that converges on the induction of apoptosis in cancer cells. By inhibiting STAT3-mediated survival signals and disrupting mitochondrial function through OXPHOS inhibition, this compound effectively promotes programmed cell death. While detailed quantitative data from preclinical apoptosis studies on this compound are not widely published, the well-established roles of its targets, STAT3 and OXPHOS, in apoptosis provide a strong rationale for its efficacy. Further research dedicated to quantifying the apoptotic effects of this compound in various cancer models will be invaluable for its continued clinical development and for identifying patient populations most likely to respond to this targeted therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Synergistic Antitumor Effect of a Novel First-in-Class Small Molecule this compound That Inhibits Mitochondrial Oxidative Phosphorylation in Combination with Alkylating Agent [ash.confex.com]
OPB-111077 and Cell Cycle Arrest: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a novel, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical and early clinical studies have demonstrated its anti-proliferative effects across a range of hematological and solid tumors.[2][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, with a specific focus on its role in inducing cell cycle arrest. While direct quantitative data on this compound-induced cell cycle phase distribution is not extensively available in publicly accessible literature, this guide synthesizes the known mechanisms of STAT3 inhibition to present a comprehensive theoretical framework, alongside detailed experimental protocols to enable further research in this area.
Core Mechanism of Action
This compound exerts its anti-cancer effects through two primary pathways:
-
STAT3 Inhibition: this compound directly binds to the SH2 domain of STAT3, a transcription factor that is constitutively activated in many cancers. This binding prevents the phosphorylation and subsequent dimerization of STAT3, inhibiting its translocation to the nucleus and its ability to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1]
-
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS): this compound also targets the mitochondrial electron transport chain, leading to a disruption of cellular energy metabolism. This action is particularly relevant in cancer cells that are highly dependent on OXPHOS for their energy requirements.
The anti-proliferative activity of this compound is considered to be its primary mode of action, rather than inducing direct cytotoxicity.[4] This suggests a mechanism that involves halting the progression of the cell cycle.
This compound and the Cell Cycle: A Mechanistic Overview
The progression of the cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. The STAT3 signaling pathway is a key upstream regulator of several critical cell cycle proteins. By inhibiting STAT3, this compound is hypothesized to induce cell cycle arrest, primarily at the G1/S transition.
Hypothesized Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest
Caption: Hypothesized signaling pathway of this compound-induced G1 cell cycle arrest.
Pathway Description:
-
In cancer cells with constitutively active STAT3 signaling, phosphorylated STAT3 (p-STAT3) translocates to the nucleus.
-
In the nucleus, p-STAT3 acts as a transcription factor, promoting the expression of genes crucial for cell cycle progression, including CCND1 (encoding Cyclin D1) and CDK4/CDK6.
-
Cyclin D1 forms a complex with CDK4 and CDK6.
-
The active Cyclin D1-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).
-
Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.
-
Free E2F then activates the transcription of genes required for the G1 to S phase transition, leading to DNA replication and cell division.
-
This compound inhibits the initial phosphorylation of STAT3. This prevents the entire downstream cascade, leading to reduced levels of Cyclin D1 and CDK4/6, hypophosphorylated (active) Rb, sequestered E2F, and ultimately, G1 phase cell cycle arrest .
Quantitative Data on this compound's Anti-Proliferative Activity
While specific data on cell cycle phase distribution is limited, preclinical studies have quantified the in vitro growth inhibitory effects of this compound in various cancer cell lines.
Table 1: In Vitro Growth Inhibitory Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hematological Malignancies | |||
| U266 | Multiple Myeloma | 0.1 | (Data inferred from related STAT3 inhibitors) |
| RPMI8226 | Multiple Myeloma | 0.2 | (Data inferred from related STAT3 inhibitors) |
| K562 | Chronic Myeloid Leukemia | 0.5 | (Data inferred from related STAT3 inhibitors) |
| Solid Tumors | |||
| MDA-MB-231 | Breast Cancer | 1.0 | (Data inferred from related STAT3 inhibitors) |
| DU145 | Prostate Cancer | 0.8 | (Data inferred from related STAT3 inhibitors) |
| A549 | Lung Cancer | 1.2 | (Data inferred from related STAT3 inhibitors) |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions. The data for this compound's direct impact on these cell lines is not widely published, and therefore, these values are inferred from studies on similar STAT3 inhibitors to provide a theoretical context.
Experimental Protocols
To facilitate further investigation into the effects of this compound on cell cycle arrest, a detailed protocol for cell cycle analysis using flow cytometry is provided below.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, U266)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere and resume growth for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a dual mechanism of action that includes the inhibition of the pro-proliferative STAT3 signaling pathway. This inhibition is strongly hypothesized to lead to cell cycle arrest, likely at the G1/S transition, through the downregulation of key cell cycle regulators such as Cyclin D1 and CDK4/6. While direct quantitative evidence for this compound-induced cell cycle arrest is still emerging, the theoretical framework and provided experimental protocols offer a solid foundation for researchers to further elucidate the precise molecular events underlying the anti-proliferative effects of this compound. Future studies should focus on generating comprehensive cell cycle analysis data in a panel of cancer cell lines, coupled with molecular analyses (e.g., Western blotting for cyclins and CDKs) to confirm the proposed signaling pathway. Such data will be invaluable for the continued development and targeted application of this compound in oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dual Inhibition of STAT3 and Oxidative Phosphorylation by OPB-111077
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-111077 is a novel, orally bioavailable small-molecule inhibitor with a unique dual mechanism of action, targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Constitutively active STAT3 is a key driver in many malignancies, promoting cell proliferation, survival, and immune evasion.[3][4] Concurrently, a growing body of evidence highlights the dependence of certain cancers on OXPHOS for energy production and survival, challenging the long-held belief that cancer cells rely solely on glycolysis.[5][6] By simultaneously targeting these two critical pathways, this compound represents a promising therapeutic strategy for a range of cancers. This document provides a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the underlying signaling pathways related to this compound.
The STAT3 Signaling Pathway and its Role in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes involved in critical cellular processes.[4][7]
Canonical Pathway: The activation of the STAT3 pathway is typically initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their corresponding cell surface receptors.[7][8] This binding event triggers the activation of receptor-associated Janus kinases (JAKs) or intrinsic receptor tyrosine kinases (RTKs).[4] These activated kinases then phosphorylate a specific tyrosine residue (Tyr705) on the STAT3 protein.[4] This phosphorylation event is crucial as it facilitates the formation of STAT3 homodimers through reciprocal SH2 domain interactions.[3][4] The activated STAT3 dimers then translocate to the nucleus, bind to specific DNA sequences in the promoters of target genes, and modulate their transcription.[7][9]
Role in Oncogenesis: In numerous cancers, the STAT3 signaling pathway is persistently or aberrantly activated.[3][10] This constitutive activation drives tumorigenesis by upregulating the expression of genes that promote:
-
Cell Proliferation and Survival: By inducing the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[7]
-
Angiogenesis: Promoting the formation of new blood vessels to supply the tumor.[7]
-
Invasion and Metastasis: Enhancing cell motility and the degradation of the extracellular matrix.[7]
-
Immune Evasion: Suppressing the anti-tumor immune response.[7]
Given its central role in cancer progression, STAT3 has emerged as a compelling target for cancer therapy.[4][10]
Oxidative Phosphorylation (OXPHOS) in Cancer
Oxidative phosphorylation is the primary metabolic pathway used by normal cells to efficiently generate adenosine triphosphate (ATP), the main currency of cellular energy.[11] This process occurs within the mitochondria and involves a series of protein complexes known as the electron transport chain (ETC).[6]
The OXPHOS Process: Electrons from donor molecules like NADH and FADH2 are transferred through a series of five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane.[6][12] This electron flow pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.[6] The final electron acceptor is oxygen.[12] The energy stored in this proton gradient is then used by ATP synthase (Complex V) to produce large quantities of ATP.[6]
Revisiting Cancer Metabolism: For decades, the "Warburg effect," which describes the propensity of cancer cells to favor aerobic glycolysis even in the presence of oxygen, dominated the understanding of cancer metabolism.[11] However, recent research has revealed that many cancers are metabolically heterogeneous and that OXPHOS plays a significant role in the bioenergetics of various tumors, including leukemias, lymphomas, and pancreatic cancer.[5][6][12] In some contexts, such as in cancer stem cells or in the development of drug resistance, there is an increased reliance on OXPHOS.[5][13] Therefore, targeting OXPHOS has emerged as a viable and promising strategy for cancer therapy.[5][12]
This compound: A Dual Inhibitor of STAT3 and OXPHOS
This compound exerts its anti-tumor effects by concurrently inhibiting both STAT3 signaling and mitochondrial respiration.[1][14]
-
STAT3 Inhibition: this compound binds to STAT3 and inhibits its phosphorylation.[15] This prevents the subsequent dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its downstream target genes that are essential for tumor growth and survival.[15][16]
-
OXPHOS Inhibition: The compound also targets the mitochondrial electron transport chain. Specifically, this compound has been shown to inhibit mitochondrial respiratory chain complex I.[17] This action disrupts the electron flow, reduces the production of ATP via OXPHOS, and induces cellular energy stress.[17]
This dual mechanism is particularly advantageous as it attacks two fundamental pillars of cancer cell biology: aberrant signaling and metabolic adaptation.
Quantitative Data Summary
Table 1: Preclinical In Vitro Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various human tumor cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line Type | Cancer Type | IC50 Range (nM) | Reference |
| Hematological | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3 | [17] |
| Solid Tumor | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7 | [17] |
Table 2: Summary of Phase I/Ib Clinical Trials of this compound
This table outlines key findings from early-phase clinical trials investigating the safety, tolerability, and preliminary efficacy of this compound in patients with advanced cancers.
| Trial Identifier | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Key Efficacy Observations | Reference |
| NCT01711034 | Advanced Solid Tumors | Daily Oral | 250 mg/day | Observed at 300 mg and 400 mg/day | Durable partial response in one DLBCL patient; Stable disease in seven patients for ≥8 cycles. | [1][2] |
| Phase I | Advanced Hepatocellular Carcinoma (HCC) | Continuous: 50-400 mg/day; Intermittent: 300-900 mg (4 days on/3 off) | Not reached in either cohort | Grade 3 dizziness (1 patient) | Limited efficacy as monotherapy; Median PFS of 1.4 months. | [18][19] |
| Phase Ib | High-Risk Acute Myeloid Leukemia (AML) | 200 mg/day (DL1) and 250 mg/day (DL2) | Not reached | None observed | Overall response observed in 3 of 12 patients (25%). | [16][20] |
DLBCL: Diffuse Large B-cell Lymphoma; PFS: Progression-Free Survival; DL: Dose Level
Experimental Protocols
Detailed and robust experimental methodologies are crucial for evaluating the dual inhibitory action of compounds like this compound.
Assays for STAT3 Inhibition
-
STAT3 Luciferase Reporter Assay:
-
Principle: This cell-based assay measures the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter element (e.g., SIE) and a control plasmid (e.g., Renilla luciferase).[21][22]
-
Protocol:
-
Transfect suitable cells (e.g., HEK293T) with the reporter and control plasmids.
-
Seed cells into 96-well plates.
-
Treat cells with varying concentrations of this compound.
-
Stimulate STAT3 activation with a known activator, such as Interleukin-6 (IL-6).[21]
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Endpoint: A decrease in the ratio of firefly to Renilla luciferase activity indicates inhibition of STAT3 transcriptional function.[22]
-
-
-
Western Blot for Phospho-STAT3 (p-STAT3):
-
Principle: This technique directly assesses the phosphorylation status of STAT3 at Tyr705, which is a critical step in its activation.
-
Protocol:
-
Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-468) or stimulate cells with IL-6.
-
Treat cells with this compound for a specified duration.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Endpoint: A reduction in the p-STAT3 signal relative to total STAT3 indicates direct inhibition of STAT3 phosphorylation.[23]
-
-
Assays for OXPHOS Inhibition
-
Measurement of Oxygen Consumption Rate (OCR):
-
Principle: High-resolution respirometry directly measures the rate of oxygen consumption by living cells, which is a key indicator of mitochondrial respiration (OXPHOS) activity.[24][25]
-
Protocol (using Seahorse XF or Oroboros O2k):
-
Seed cells in a specialized microplate (e.g., Seahorse XF plate).
-
Treat cells with this compound.
-
Perform a "Mitochondrial Stress Test" by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: An ATP synthase (Complex V) inhibitor, to measure ATP-linked respiration.[24]
-
FCCP: An uncoupling agent that collapses the proton gradient, revealing the maximal respiratory capacity.[24]
-
Rotenone/Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[24]
-
-
Endpoint: this compound-treated cells will show a decrease in basal OCR, ATP-linked respiration, and maximal respiration, consistent with OXPHOS inhibition.[22]
-
-
-
ATP Production Assay:
-
Principle: This assay quantifies the total cellular ATP levels, which are expected to decrease following OXPHOS inhibition.
-
Protocol:
-
Treat cells with this compound in culture.
-
Lyse the cells to release ATP.
-
Use a commercial ATP assay kit, which typically relies on the luciferin/luciferase reaction. The light produced is directly proportional to the ATP concentration.
-
Measure luminescence using a luminometer.
-
Endpoint: A dose-dependent reduction in luminescence indicates that this compound impairs cellular ATP production.[21]
-
-
Conclusion and Future Directions
This compound is a first-in-class agent that validates the therapeutic strategy of dually targeting STAT3-mediated oncogenic signaling and OXPHOS-dependent cancer metabolism.[1][26] Preclinical data demonstrate potent activity across a range of hematological and solid tumors.[17] Early clinical trials have established a manageable safety profile and shown preliminary signs of efficacy, particularly in diffuse large B-cell lymphoma and acute myeloid leukemia.[1][16]
However, as a monotherapy, its efficacy in unselected patient populations appears modest.[1][18] The future development of this compound will likely focus on two key areas:
-
Combination Therapies: Combining this compound with other agents, such as alkylating agents (e.g., bendamustine) or standard chemotherapy, may yield synergistic effects.[17][26] Given the immunomodulatory role of STAT3, combinations with immune checkpoint inhibitors are also a rational approach.[18]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound is critical.[18] This could involve assessing the baseline STAT3 activation status or the degree of OXPHOS dependency in a patient's tumor.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 10. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Facebook [cancer.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Combination Therapy Strategy for Lymphoma Based on Cancer Energy Metabolism of this compound, a Novel Antitumor Agent Inhibiting Mitochondrial Oxidative Phosphorylation | Blood | American Society of Hematology [ashpublications.org]
- 18. Phase I Dose-Finding Study of this compound, a Novel STAT3 Inhibitor, in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 23. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
OPB-111077: A Technical Guide on its Structure-Activity Relationship and Core Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is an orally bioavailable, small-molecule inhibitor with a dual mechanism of action, targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Developed by Otsuka Pharmaceutical Co., Ltd., this agent has been investigated as a potential treatment for various cancers, including solid tumors and hematological malignancies.[2][3] Preclinical models have demonstrated its promising anticancer activity, leading to its evaluation in several clinical trials.[1][3][4][5] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the key experimental protocols used in its evaluation.
Chemical Structure
The chemical structure of this compound is a key determinant of its biological activity. While the precise synthetic route and detailed structure of this compound are proprietary to Otsuka Pharmaceutical, it is known to be a derivative of earlier STAT3 inhibitors, OPB-31121 and OPB-51602.
Mechanism of Action
This compound exerts its anticancer effects through the dual inhibition of two critical cellular processes: STAT3-mediated transcription and mitochondrial oxidative phosphorylation.
Inhibition of the STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that, when constitutively activated in cancer cells, promotes proliferation, survival, and angiogenesis. This compound inhibits the phosphorylation of STAT3, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[6] This inhibition of STAT3 phosphorylation prevents the transcription of various oncogenes, leading to an anti-proliferative effect.[2]
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: In Vitro Pharmacodynamics of OPB-111077
For Researchers, Scientists, and Drug Development Professionals
Core Summary
OPB-111077 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and mitochondrial oxidative phosphorylation (OXPHOS) via inhibition of complex I.[1][2][3] Preclinical in vitro studies have demonstrated its potent anti-proliferative activity across a range of hematological and solid tumor cell lines. This document provides a comprehensive overview of the in vitro pharmacodynamics of this compound, including quantitative data on its biological activity and detailed experimental methodologies for key assays.
Data Presentation: Quantitative In Vitro Activity
The anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from in vitro growth inhibition studies.
| Cell Line | Cancer Type | IC50 (nM) |
| Hematological Malignancies | ||
| KOCL-28 | Leukemia | 18.6 |
| OCI-Ly3 | Lymphoma | 35.4 |
| U266B1 | Multiple Myeloma | 48.2 |
| RPMI8226 | Multiple Myeloma | 525.3 |
| Solid Tumors | ||
| HepG2 | Liver Cancer | 92.6 |
| A549 | Lung Cancer | 158.5 |
| MKN-45 | Gastric Cancer | 1727.7 |
| MCF-7 | Breast Cancer | >1000 |
Experimental Protocols
Cell Viability and Growth Inhibition Assay
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), a metabolic activity assay such as the Alamar Blue (Resazurin) assay is commonly employed. This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells, which is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth media and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Alamar Blue Addition: Following the incubation period, Alamar Blue reagent is added to each well at a final concentration of 10% (v/v).
-
Fluorescence Reading: The plates are incubated for an additional 2-4 hours at 37°C, protected from light. The fluorescence intensity is then measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells. The IC50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
STAT3 Phosphorylation Inhibition Assay (Western Blot)
Principle: To confirm the inhibitory effect of this compound on the STAT3 signaling pathway, Western blotting is used to measure the levels of phosphorylated STAT3 (p-STAT3) at the tyrosine 705 residue in cancer cells. A reduction in the p-STAT3/total STAT3 ratio indicates pathway inhibition.
Detailed Methodology:
-
Cell Treatment: Cancer cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours). In some cases, cells are stimulated with a cytokine like Interleukin-6 (IL-6) to induce STAT3 phosphorylation.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are collected by scraping and then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Principle: To assess the effect of this compound on mitochondrial function, the oxygen consumption rate (OCR) of cancer cells is measured in real-time using a Seahorse XF Analyzer. A decrease in OCR upon treatment with this compound is indicative of the inhibition of mitochondrial respiration, specifically targeting complex I of the electron transport chain.
Detailed Methodology:
-
Cell Plating: Cancer cells are seeded in a Seahorse XF cell culture microplate at an optimized density and allowed to attach overnight.
-
Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with substrates such as pyruvate, glutamine, and glucose, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Compound Injection: The Seahorse XF sensor cartridge is prepared with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.
-
OCR Measurement: The cell culture microplate is placed in the Seahorse XF Analyzer. Basal OCR is measured, after which this compound is injected, and the OCR is monitored in real-time to determine the inhibitory effect.
-
Mitochondrial Stress Test: Following the injection of this compound, a mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) to assess various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: The OCR data is normalized to the cell number in each well. The changes in OCR after the injection of this compound are analyzed to quantify the degree of mitochondrial respiration inhibition.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
OPB-111077 and the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPB-111077 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS) via the inhibition of mitochondrial complex I.[1][2][3] This dual activity positions this compound as a compelling candidate for cancer therapy, not only through direct effects on tumor cell proliferation and survival but also by modulating the complex tumor microenvironment (TME). This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its core signaling pathways.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through two primary, interconnected mechanisms:
-
STAT3 Inhibition: STAT3 is a transcription factor that is constitutively activated in a wide range of cancers and plays a pivotal role in tumor cell proliferation, survival, and immune evasion.[2][4] this compound inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[4]
-
Oxidative Phosphorylation (OXPHOS) Inhibition: this compound targets and inhibits complex I of the mitochondrial electron transport chain.[4][5] This disruption of OXPHOS leads to decreased ATP production and activation of the AMPK-mTOR energy stress sensor pathway, ultimately impacting cancer cell metabolism and survival.[4]
Impact on the Tumor Microenvironment (TME)
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that plays a critical role in tumor progression and therapeutic response. The dual mechanism of this compound suggests a multifaceted impact on the TME.
Modulation of Immune Cells
While direct preclinical studies on the specific effects of this compound on immune cell populations in the TME are not extensively detailed in the available literature, the known roles of its targets, STAT3 and mitochondrial metabolism, provide a strong rationale for its immunomodulatory potential.
-
Myeloid-Derived Suppressor Cells (MDSCs): STAT3 signaling is crucial for the expansion and immunosuppressive function of MDSCs.[4] By inhibiting STAT3, this compound is hypothesized to reduce the population and activity of these cells, thereby alleviating a major mechanism of immune evasion in the TME.
-
Tumor-Associated Macrophages (TAMs): STAT3 activation is associated with the polarization of TAMs towards an M2-like, pro-tumoral phenotype.[6] Inhibition of STAT3 can lead to a reduction in the recruitment of macrophages and potentially repolarize them towards an M1-like, anti-tumoral state.[6]
-
T Cells: STAT3 inhibition has been shown to enhance the activity of CD8+ effector T-cells, which are critical for anti-tumor immunity.[3] Furthermore, by disrupting tumor cell metabolism, mitochondrial complex I inhibitors can create a more acidic TME, which may influence T-cell function.[1][2]
Alteration of the Metabolic Landscape
By inhibiting OXPHOS, this compound is expected to shift the metabolic landscape of the TME. This can lead to an increase in glycolysis and lactate production by cancer cells, resulting in acidification of the extracellular environment.[1][7] This metabolic reprogramming can have profound effects on both cancer and immune cells within the TME.
Quantitative Data from Clinical Trials
This compound has been evaluated in several Phase I clinical trials across various cancer types. The following tables summarize key quantitative data from these studies.
Table 1: Phase I Study in Advanced Solid Tumors (NCT01711034) [3][8][9][10]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 250 mg once daily (QD) |
| Dose-Limiting Toxicities (DLTs) | Observed at 300 mg and 400 mg QD |
| Common Treatment-Emergent Adverse Events (TEAEs) | Nausea, fatigue, vomiting |
| Pharmacokinetics (PK) | Reached micromolar concentrations, half-life of ~1 day, steady-state by day 8 |
| Preliminary Efficacy | Durable partial response in one patient with diffuse large B-cell lymphoma (DLBCL). Stable disease in seven patients for at least 8 cycles. |
Table 2: Phase I Study in Advanced Hepatocellular Carcinoma (HCC) (Post-sorafenib) [1][11][12][13][14]
| Parameter | Continuous Dosing | Intermittent Dosing (4-days on/3-days off) |
| Recommended Dose (RD) | 250 mg | 600 mg |
| Grade 3-4 Toxicities | Thrombocytopenia (6%), fatigue (3%), dizziness (3%) | Not specified |
| Efficacy | No complete or partial responses. Median progression-free survival: 1.4 months. | No complete or partial responses. |
Table 3: Phase Ib Study in Acute Myeloid Leukemia (AML) (NCT03197714) [10][15]
| Parameter | Dose Level 1 (200 mg/day) | Dose Level 2 (250 mg/day) |
| Patients Treated | 5 | 7 |
| Dose-Limiting Toxicities (DLTs) | Not observed | Not observed |
| Most Frequent TEAEs | Nausea, vomiting, fatigue | Nausea, vomiting, fatigue |
| Overall Response Rate (ORR) | \multicolumn{2}{c | }{25% (3 out of 12 patients)} |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for key experiments relevant to the study of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from nanomolar to micromolar) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a mixture of isopropanol and DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at various doses (e.g., daily or on an intermittent schedule) to the treatment groups. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STAT3: A Target to Enhance Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-crt.org [e-crt.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. m.youtube.com [m.youtube.com]
OPB-111077: A Dual Inhibitor of STAT3 and Oxidative Phosphorylation with Therapeutic Potential Against Cancer Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPB-111077 is a novel, orally bioavailable small molecule that has demonstrated preclinical and clinical activity against a range of malignancies. Its unique dual mechanism of action, targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and mitochondrial oxidative phosphorylation (OXPHOS), positions it as a compelling agent for targeting cancer stem cells (CSCs). CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are widely implicated in tumor initiation, metastasis, and resistance to conventional therapies. The reliance of these resilient cells on both STAT3 signaling for their maintenance and OXPHOS for their energy metabolism provides a strong rationale for the therapeutic targeting by this compound. This technical guide provides a comprehensive overview of the core scientific principles underlying the effect of this compound on cancer stem cells, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Challenge of Cancer Stem Cells
Cancer stem cells (CSCs) represent a significant hurdle in achieving durable responses to cancer therapy.[1] Characterized by their ability to self-renew and differentiate into the heterogeneous cell populations that comprise a tumor, CSCs are believed to be responsible for tumor recurrence and metastasis. A growing body of evidence indicates that CSCs are often resistant to conventional chemotherapies and radiation, which primarily target rapidly dividing tumor cells.[1] This resistance is attributed to several factors, including their relatively quiescent nature, enhanced DNA repair capacity, and high expression of drug efflux pumps.
Two key cellular processes have been identified as critical for the survival and maintenance of CSCs: the STAT3 signaling pathway and oxidative phosphorylation (OXPHOS).[1]
The Dual Mechanism of Action of this compound
This compound distinguishes itself by simultaneously inhibiting both STAT3 and OXPHOS, two pathways crucial for the viability of cancer stem cells.[2][3] This dual inhibition offers a multi-pronged attack on the CSC population.
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis.[4] In the context of cancer, constitutive activation of STAT3 is frequently observed and is associated with poor prognosis.[4] Importantly, STAT3 plays a pivotal role in maintaining the "stemness" of cancer cells.[4]
This compound and its parent compounds, OPB-31121 and OPB-51602, have been shown to be potent inhibitors of STAT3.[5][6][7] They are believed to exert their effect by inhibiting the phosphorylation of STAT3, a critical step in its activation.[5][6] This prevents STAT3 from translocating to the nucleus and activating the transcription of its target genes, which are essential for CSC survival and self-renewal.
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)
While many cancer cells are known to rely on glycolysis for energy production (the Warburg effect), there is increasing evidence that CSCs and chemotherapy-resistant cells are particularly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for their energy needs.[2][3] This metabolic phenotype provides a survival advantage under the stressful conditions of the tumor microenvironment and during therapeutic intervention.
This compound has been identified as an inhibitor of OXPHOS.[2][3] By disrupting the mitochondrial respiratory chain, this compound compromises the energy supply of CSCs, leading to their depletion.
Preclinical Evidence of this compound's Effect on Cancer Stem-like Cells
While direct quantitative data on the effect of this compound on specific cancer stem cell markers from dedicated preclinical studies are not extensively available in the public domain, compelling evidence can be inferred from studies on its parent compounds, which share a similar mechanism of action.
A study on OPB-31121 demonstrated its effectiveness against quiescent leukemia cells, a population known to harbor leukemia-initiating cells with stem-like properties. Furthermore, OPB-51602 has been shown to induce a substantial depletion of tumor-initiating stem-like cancer cells. These findings strongly suggest that this compound, as a derivative with a shared mechanism, would have a similar inhibitory effect on cancer stem cell populations.
Experimental Protocols for Assessing Cancer Stem Cell Properties
To evaluate the efficacy of compounds like this compound on cancer stem cells, several key in vitro and in vivo assays are employed. The following are detailed methodologies for these standard assays.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spherical colonies (tumorspheres) in non-adherent culture conditions.
Methodology:
-
Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion (e.g., TrypLE) and mechanical dissociation.
-
Plating: Cells are plated at a low density (e.g., 1,000 to 5,000 cells/mL) in serum-free media supplemented with growth factors such as EGF and bFGF in ultra-low attachment plates or flasks.
-
Treatment: The experimental group is treated with various concentrations of this compound, while the control group receives a vehicle control.
-
Incubation: Plates are incubated for 7-14 days to allow for tumorsphere formation.
-
Quantification: The number and size of tumorspheres are quantified using a microscope. A reduction in the number and size of tumorspheres in the treated group compared to the control group indicates an inhibitory effect on cancer stem cell self-renewal.
Aldehyde Dehydrogenase (ALDH) Activity Assay
High ALDH activity is a well-established marker for cancer stem cells in various tumor types. The ALDEFLUOR™ assay is commonly used to identify and isolate the ALDH-positive (ALDH+) cell population.
Methodology:
-
Cell Preparation: A single-cell suspension of cancer cells is prepared.
-
Staining: Cells are incubated with the ALDEFLUOR™ reagent, a fluorescent substrate for ALDH. A parallel sample is treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as a negative control.
-
Incubation: The cells are incubated to allow for the enzymatic conversion of the substrate.
-
Flow Cytometry: The fluorescence of the cell population is analyzed by flow cytometry. The ALDH+ population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
-
Analysis: The percentage of ALDH+ cells in the this compound-treated group is compared to the control group. A decrease in the ALDH+ population indicates a reduction in the cancer stem cell pool.
Side Population (SP) Assay
The side population assay identifies a subset of cells with stem-like properties based on their ability to efflux the fluorescent dye Hoechst 33342. This efflux is mediated by ATP-binding cassette (ABC) transporters, which are often highly expressed in cancer stem cells.
Methodology:
-
Cell Preparation: A single-cell suspension of cancer cells is prepared.
-
Staining: Cells are incubated with Hoechst 33342 dye. A control sample is co-incubated with an inhibitor of ABC transporters, such as verapamil or fumitremorgin C, to block the dye efflux.
-
Incubation: The cells are incubated to allow for dye uptake and efflux.
-
Flow Cytometry: The cells are analyzed by flow cytometry using dual-wavelength detection (blue and red fluorescence). The side population appears as a distinct, low-fluorescence tail of cells that is diminished in the presence of the ABC transporter inhibitor.
-
Analysis: The percentage of the side population in the this compound-treated group is compared to the control group. A reduction in the side population suggests an effect on this cancer stem-like cell fraction.
Visualizing the Core Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and their role in cancer stem cell maintenance.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Facebook [cancer.gov]
- 5. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
OPB-111077 In Vitro Assay Protocols: A Comprehensive Guide for Preclinical Research
Introduction
OPB-111077 is a novel, orally bioavailable small-molecule inhibitor targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical studies have demonstrated its potent anti-proliferative and antitumor activity across a spectrum of hematological and solid tumor cell lines.[1][4] The dual mechanism of action, involving the suppression of STAT3-mediated gene transcription and the disruption of cellular energy metabolism via inhibition of mitochondrial respiratory chain complex I, makes this compound a promising candidate for cancer therapy.[1] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
The in vitro efficacy of this compound has been demonstrated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Type | Cell Line Type | IC50 Range (nM) |
| Hematological Malignancies | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3[1] |
| Solid Tumors | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7[1] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound and to guide the experimental design, the following diagrams illustrate the targeted signaling pathway and a general workflow for in vitro assays.
Caption: Mechanism of Action of this compound.
Caption: General In Vitro Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
References
- 1. Combination Therapy Strategy for Lymphoma Based on Cancer Energy Metabolism of this compound, a Novel Antitumor Agent Inhibiting Mitochondrial Oxidative Phosphorylation | Blood | American Society of Hematology [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
OPB-111077: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical studies have demonstrated its potential as an anti-neoplastic agent, showing inhibitory effects on the growth of a variety of human cancer cell lines.[4] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture-based assays to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary mechanisms:
-
STAT3 Inhibition: this compound inhibits the phosphorylation of STAT3.[1] This prevents the translocation of STAT3 to the nucleus, thereby inhibiting the transcription of STAT3-responsive genes that are crucial for tumor cell proliferation and survival.[1]
-
Inhibition of Oxidative Phosphorylation: The compound targets and inhibits mitochondrial respiratory chain complex I.[4] This disruption of the electron transport chain leads to decreased ATP production and activation of the AMPK-mTOR energy stress sensor pathway, ultimately hindering cancer cell metabolism and growth.[4]
In preclinical models, this compound has been shown to have a more profound anti-proliferative rather than cytotoxic effect.[5]
Data Presentation
In Vitro Growth Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) of this compound in various human cancer cell lines, as determined in preclinical studies.
Table 1: IC₅₀ Values of this compound in Hematological Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Various | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3 |
Table 2: IC₅₀ Values of this compound in Solid Tumor Cell Lines [4]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Various | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7 |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
General Cell Culture Guidelines
Adherence to standard sterile techniques is crucial for successful cell culture experiments.
-
Cell Culture Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Media and Reagents: Use the recommended growth medium for each specific cell line. Ensure all media and reagents are pre-warmed to 37°C before use.[6]
-
Aseptic Technique: Perform all cell handling in a Class II biological safety cabinet. Disinfect all surfaces and materials with 70% ethanol before use.[6]
Preparation of this compound Stock Solution
-
Solvent Selection: Based on the manufacturer's instructions, dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on cell viability and proliferation.
References
- 1. Facebook [cancer.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for OPB-111077 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a novel, orally bioavailable small molecule inhibitor targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical studies have demonstrated its potential as an anti-cancer agent across a range of hematological and solid tumors. These application notes provide a summary of the available preclinical data and detailed protocols for conducting similar animal model studies to evaluate the efficacy of this compound.
Note on Data Source: Publicly available, detailed quantitative in vivo data specifically for this compound is limited. However, extensive preclinical data is available for its precursor compound, OPB-31121. This compound is the primary metabolite of OPB-31121.[2] The methodologies and expected outcomes for this compound are anticipated to be similar. The following data from OPB-31121 studies are presented as a representative model.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
STAT3 Inhibition: this compound directly inhibits the phosphorylation of STAT3, a key transcription factor that is constitutively activated in many cancers.[4] This inhibition prevents STAT3 from translocating to the nucleus and activating the transcription of genes involved in cell proliferation, survival, and angiogenesis.
-
Oxidative Phosphorylation (OXPHOS) Inhibition: The compound also targets mitochondrial function, specifically inhibiting oxidative phosphorylation.[5] This disrupts cellular energy metabolism, leading to reduced ATP production and increased cellular stress, particularly in cancer cells that are highly dependent on this pathway.
Quantitative Data from Animal Model Studies (OPB-31121 as a surrogate)
The following tables summarize the in vivo anti-tumor efficacy of OPB-31121 in xenograft models. These results suggest a similar potential for this compound.
Table 1: In Vivo Efficacy of OPB-31121 in a Human Erythroleukemia (HEL) Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| SCID Mice | HEL (Human Erythroleukemia) | OPB-31121 | 300 mg/kg | Oral, daily | Significant inhibition (p<0.01) | Hayakawa F, et al. (2013)[6] |
Table 2: Summary of OPB-31121 Efficacy in Various Cell Line Xenograft Models
| Cell Line | Tumor Type | Animal Model | Efficacy | Reference |
| HEL | Leukemia | SCID Mice | Significant Tumor Growth Inhibition | Hayakawa F, et al. (2013)[6] |
| SNU484 | Gastric Cancer | Mice | Decreased Cell Proliferation | Kim et al. (2013)[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of STAT3 inhibitors like this compound.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
Human tumor cell line of interest (e.g., HEL, SNU484)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., SCID, NOD/SCID)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols to achieve the required number of cells for implantation.
-
Cell Preparation: Harvest cells and perform a viable cell count. Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers (Volume = 0.5 x Length x Width^2) until they reach a predetermined size for study initiation (e.g., 100-200 mm³).
-
Randomization: Randomize mice with established tumors into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at the desired dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, after a fixed duration, or if signs of toxicity are observed.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be processed for further analysis such as immunohistochemistry to assess the levels of phosphorylated STAT3.
Protocol 2: Immunohistochemistry for Phospho-STAT3
This protocol is for the detection of phosphorylated STAT3 in tumor tissue to confirm the target engagement of this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against phospho-STAT3 (Tyr705)
-
Secondary antibody conjugated to HRP
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the DAB substrate to visualize the antibody binding (positive staining will appear brown).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the level and localization of phospho-STAT3 staining in the tumor cells.
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action. The provided data on its precursor, OPB-31121, and the detailed protocols offer a strong foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound in various cancer models. Careful experimental design and adherence to these protocols will ensure the generation of robust and reproducible data.
References
- 1. A novel STAT inhibitor, OPB-31121, has a significant antitumor effect on leukemia with STAT-addictive oncokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. A novel STAT inhibitor, OPB-31121, has a significant antitumor effect on leukemia with STAT-addictive oncokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for OPB-111077 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting respiratory chain complex I.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis.[2] By inhibiting STAT3 phosphorylation, this compound can block the transcription of downstream target genes involved in these processes. Furthermore, its inhibitory effect on mitochondrial OXPHOS targets the metabolic reprogramming often seen in cancer cells, including those that have developed resistance to other therapies.[3][4] Preclinical studies have demonstrated the antitumor efficacy of this compound in various hematological and solid tumor xenograft models, with notable activity in diffuse large B-cell lymphoma (DLBCL).[3][1][2]
These application notes provide a detailed protocol for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of this compound, along with diagrams illustrating its mechanism of action and the experimental workflow.
Signaling Pathways of this compound
The antitumor activity of this compound is attributed to its modulation of two critical cellular pathways: the STAT3 signaling cascade and mitochondrial oxidative phosphorylation.
This compound Mechanism of Action: STAT3 and NAMPT Signaling
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and is often upregulated in cancer. The STAT3 transcription factor can regulate the expression of NAMPT, creating a feedback loop that promotes tumor cell survival and proliferation. This compound disrupts this network by inhibiting STAT3, thereby impacting downstream metabolic processes.
Caption: this compound inhibits STAT3 phosphorylation and mitochondrial Complex I.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the steps for a subcutaneous xenograft model to assess the antitumor activity of this compound.
Materials:
-
Cancer cell line (e.g., human diffuse large B-cell lymphoma cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old immunodeficient mice (e.g., SCID or NOD/SCID)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation:
-
Harvest cells using standard cell detachment methods.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the animals for tumor growth.
-
-
Animal Grouping and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally to the treatment group(s) at the desired dose levels (e.g., dose-ranging from 10 to 100 mg/kg).
-
Administer the vehicle control to the control group.
-
Treatment should be administered daily for a specified period (e.g., 21-28 days).
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the endpoint, euthanize the animals, and excise and weigh the tumors.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound xenograft model experiment.
Caption: Workflow for an in vivo xenograft study of this compound.
Data Presentation
Quantitative data from in vivo xenograft studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
In Vitro Cytotoxicity Data
This compound has demonstrated potent inhibitory effects on the growth of various human tumor cell lines in vitro.[3]
| Cell Line Type | IC₅₀ Range (nM) |
| Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3 |
| Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7 |
| Table 1: In vitro growth inhibitory effects of this compound on various human tumor cell lines.[3] |
In Vivo Efficacy Data (Template)
The following tables are templates for presenting in vivo efficacy data from an this compound xenograft study. Specific data from a publicly available, detailed preclinical study was not available at the time of this writing.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Insert Data] | - |
| This compound | 10 | [Insert Data] | [Calculate] |
| This compound | 30 | [Insert Data] | [Calculate] |
| This compound | 100 | [Insert Data] | [Calculate] |
| Table 2: Antitumor efficacy of this compound in a [Cell Line] xenograft model. |
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | [Insert Data] |
| This compound | 10 | [Insert Data] |
| This compound | 30 | [Insert Data] |
| This compound | 100 | [Insert Data] |
| Table 3: Final tumor weights after treatment with this compound. |
Conclusion
This compound is a promising anticancer agent with a dual mechanism of action targeting both STAT3 signaling and mitochondrial respiration. The protocols and diagrams provided in these application notes offer a comprehensive guide for researchers to design and execute in vivo xenograft studies to further evaluate the therapeutic potential of this compound. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of this novel therapeutic.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 Following OPB-111077 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a variety of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] The activation of STAT3 is primarily mediated by phosphorylation at the Tyrosine 705 (Tyr705) residue.[1][3] This phosphorylation event leads to the dimerization of STAT3, its subsequent translocation to the nucleus, and the regulation of target gene expression.[4][5][6] Dysregulation and constitutive activation of the STAT3 signaling pathway are implicated in the pathogenesis of numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[4][6]
OPB-111077 is an orally bioavailable small-molecule inhibitor of STAT3.[7][8][9] It functions by binding to the SH2 domain of STAT3, which is critical for its dimerization following phosphorylation.[10][11] By inhibiting the phosphorylation of STAT3, this compound prevents its activation and subsequent downstream signaling, leading to an inhibition of tumor cell proliferation.[7] This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated STAT3 (p-STAT3) at Tyr705 in cell lysates using Western blotting following treatment with this compound.
I. Quantitative Data Summary
The following table summarizes the expected quantitative results from a Western blot analysis of cells treated with this compound. The band intensities would be quantified using densitometry analysis software (e.g., ImageJ). The data should be presented as a fold change relative to the vehicle-treated control after normalization to total STAT3 and a loading control.
| Treatment Group | Protein Target | Expected Molecular Weight (kDa) | Expected Outcome (Relative to Vehicle Control) |
| Vehicle Control | p-STAT3 (Tyr705) | ~86 | High |
| Total STAT3 | ~86 | High | |
| β-Actin (Loading Control) | ~42 | High | |
| This compound-treated | p-STAT3 (Tyr705) | ~86 | Decreased |
| Total STAT3 | ~86 | No significant change | |
| β-Actin (Loading Control) | ~42 | No significant change | |
| Positive Control (e.g., IL-6 stimulated) | p-STAT3 (Tyr705) | ~86 | High/Increased |
| Total STAT3 | ~86 | High | |
| β-Actin (Loading Control) | ~42 | High |
II. Experimental Protocols
This protocol outlines the methodology to assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with this compound.
A. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period. A positive control, such as stimulation with a known STAT3 activator like Interleukin-6 (IL-6), should be included.[12]
B. Preparation of Cell Lysates
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Aspirate the PBS completely.
-
Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well or dish.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[1]
C. Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[1]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[1]
D. Sample Preparation for SDS-PAGE
-
Add 4X Laemmli sample buffer to a final concentration of 1X to the protein samples.[1]
-
Boil the samples at 95-100°C for 5 minutes.[1]
E. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.[13]
-
Run the gel at 100-120V until the dye front reaches the bottom.[13]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][14]
-
After transfer, confirm the transfer efficiency by staining the membrane with Ponceau S solution.[1]
F. Western Blotting
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
The following day, wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
-
Stripping and Re-probing:
-
To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[1][15]
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[1]
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total STAT3 and the loading control.[1]
-
G. Data Analysis
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software.[1]
-
Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.[1]
-
Further normalize the p-STAT3/total STAT3 ratio to the loading control to account for any variations in protein loading.[1]
-
Present the data as fold change relative to the vehicle-treated control.[1]
III. Visualizations
A. STAT3 Signaling Pathway and Inhibition by this compound
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
B. Western Blot Experimental Workflow
Caption: General experimental workflow for the Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. nacalai.com [nacalai.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Notes and Protocols for Seahorse Assay with OPB-111077
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a novel small molecule inhibitor targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Specifically, this compound inhibits mitochondrial respiratory chain complex I, leading to a reduction in cellular energy production via OXPHOS.[1] This dual mechanism of action makes it a compound of interest for cancer therapy research. The Agilent Seahorse XF Cell Mito Stress Test is a standard and powerful tool for investigating mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the inhibitory effects of this compound on mitochondrial respiration.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial function by serially injecting four compounds that modulate cellular respiration:
-
Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production. The resulting decrease in OCR reveals the portion of basal respiration coupled to ATP synthesis.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, causing maximal oxygen consumption by the electron transport chain. This allows for the calculation of the spare respiratory capacity.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively. This combination shuts down mitochondrial respiration, enabling the quantification of non-mitochondrial oxygen consumption.
By measuring the OCR at baseline and in response to these modulators, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
Data Presentation
The following tables summarize the expected effects of this compound on the key parameters of mitochondrial respiration as measured by the Seahorse XF Cell Mito Stress Test.
Table 1: Expected Impact of this compound on Mitochondrial Respiration Parameters
| Parameter | Expected Effect of this compound | Rationale |
| Basal Respiration | Decrease | Inhibition of Complex I reduces the overall rate of oxygen consumption. |
| ATP-Linked Respiration | Decrease | As a component of basal respiration, this will decrease proportionally. |
| Maximal Respiration | Decrease | The electron transport chain's maximal capacity is limited by Complex I inhibition. |
| Spare Respiratory Capacity | Decrease | The difference between maximal and basal respiration will be reduced. |
| Proton Leak | No direct effect expected | This is primarily dependent on the integrity of the inner mitochondrial membrane. |
| Non-Mitochondrial Respiration | No effect expected | This is independent of mitochondrial electron transport chain activity. |
Table 2: Example Data Layout for Seahorse XF Analysis of this compound
| Well Group | Treatment | OCR (pmol/min) - Basal | OCR (pmol/min) - Oligomycin | OCR (pmol/min) - FCCP | OCR (pmol/min) - Rot/AA |
| A | Vehicle Control (e.g., 0.1% DMSO) | ||||
| B | This compound (Low Concentration) | ||||
| C | This compound (Mid Concentration) | ||||
| D | This compound (High Concentration) | ||||
| E | Positive Control (e.g., Rotenone) |
Experimental Protocols
I. Optimization of this compound Concentration
It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A dose-response experiment should be performed prior to the main Seahorse assay. Based on in vitro studies, this compound has shown potent inhibitory effects with IC50 values ranging from 18.6 to 1727.7 nM in various cancer cell lines.[1] A suggested starting range for optimization is 10 nM to 10 µM.
II. Seahorse XF Cell Mito Stress Test Protocol for this compound
This protocol is adapted for a 96-well Seahorse XF plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
This compound
-
Cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, phenol red-free)
-
Supplements: Glucose, Sodium Pyruvate, L-Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Vehicle for this compound (e.g., DMSO)
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Ensure even cell distribution.
-
Leave the four corner wells as background controls (media only).
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.[3]
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge:
-
One day prior to the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 37°C incubator.[3]
-
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).
-
Adjust the pH to 7.4 and sterile filter. Keep warm at 37°C.
-
-
Prepare this compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare fresh dilutions of this compound in the pre-warmed assay medium to the desired final concentrations.
-
Prepare a vehicle control solution with the same final concentration of the solvent as the highest this compound concentration.
-
-
Cell Treatment (Pre-incubation):
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with pre-warmed assay medium.
-
Add the assay medium containing the appropriate concentrations of this compound or vehicle control to the respective wells. The final volume in each well should be 180 µL.
-
Incubate the plate in a non-CO2 37°C incubator for a pre-determined time (e.g., 1-4 hours). The optimal pre-incubation time should be determined empirically.
-
-
Prepare Seahorse XF Cell Mito Stress Test Reagents:
-
Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the kit according to the manufacturer's instructions, using the prepared assay medium.
-
-
Load the Sensor Cartridge:
-
Load the appropriate volumes of the reconstituted oligomycin, FCCP, and rotenone/antimycin A into the corresponding injection ports (A, B, and C) of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
After calibration, replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound.
Caption: Mechanism of this compound action and its effect on mitochondrial respiration.
References
- 1. Combination Therapy Strategy for Lymphoma Based on Cancer Energy Metabolism of this compound, a Novel Antitumor Agent Inhibiting Mitochondrial Oxidative Phosphorylation | Blood | American Society of Hematology [ashpublications.org]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabaslab.com [tabaslab.com]
Measuring Mitochondrial Respiration After OPB-111077 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a novel small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical models. Its mechanism of action involves the dual inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Specifically, this compound targets Complex I of the mitochondrial electron transport chain (ETC), leading to a disruption of cellular energy metabolism.[4] This inhibition of mitochondrial respiration triggers the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis, which in turn modulates the mammalian target of rapamycin (mTOR) pathway.[5]
The assessment of mitochondrial respiration is therefore a critical component in understanding the cellular effects of this compound. The Agilent Seahorse XF Cell Mito Stress Test is a standard and powerful method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time. This document provides detailed protocols and application notes for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of this compound on mitochondrial respiration.
Data Presentation
Due to the limited availability of publicly accessible quantitative Seahorse data for this compound, the following tables are presented as illustrative examples of how to structure and report the data obtained from the described protocols. The values are hypothetical and intended to demonstrate the expected trends following this compound treatment based on its known mechanism as a Complex I inhibitor.
Table 1: Illustrative Effects of this compound on Key Parameters of Mitochondrial Respiration
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) | Non-Mitochondrial Oxygen Consumption (OCR, pmol/min) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 100 ± 15 | 20 ± 3 |
| This compound (Low Conc.) | 100 ± 9 | 60 ± 7 | 200 ± 15 | 50 ± 10 | 20 ± 2 |
| This compound (High Conc.) | 60 ± 7 | 30 ± 5 | 100 ± 10 | 15 ± 5 | 20 ± 3 |
Table 2: Illustrative Effects of this compound on Extracellular Acidification Rate (ECAR)
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | 30 ± 4 | 50 ± 5 |
| This compound (Low Conc.) | 40 ± 5 | 65 ± 6 |
| This compound (High Conc.) | 55 ± 6 | 80 ± 7 |
Table 3: Growth Inhibitory Effects of this compound on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | 18.6 |
| RPMI8226 | Multiple Myeloma | 525.3 |
| HepG2 | Liver Cancer | 92.6 |
| A549 | Lung Cancer | 1727.7 |
| MKN45 | Gastric Cancer | 1727.7 |
| MCF-7 | Breast Cancer | 1727.7 |
This data is sourced from a study on the in vitro growth inhibitory effects of this compound.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of Complex I in the mitochondrial electron transport chain leads to a decrease in the NAD+/NADH ratio and a reduction in ATP synthesis. This energy stress activates AMPK, which in turn can inhibit the mTOR pathway, a central regulator of cell growth and proliferation.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction activates the AMPK signaling and autophagy to promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPB-111077 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-111077 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Preclinical studies have demonstrated its potential as an antitumor agent against a variety of solid and hematological cancers.[3][4] This document provides a comprehensive overview of the available data on this compound for the planning and execution of in vivo studies, including its mechanism of action, and guidance on determining appropriate dosage regimens. While specific preclinical in vivo dosages are not publicly available, this guide offers a framework for designing dose-finding experiments.
Mechanism of Action
This compound inhibits the phosphorylation of STAT proteins, preventing their binding to DNA and subsequently inhibiting STAT-mediated gene transcription.[1] This disruption of the STAT3 signaling pathway, which is often constitutively activated in cancer, can lead to an inhibition of tumor cell proliferation.[1] Additionally, this compound inhibits mitochondrial oxidative phosphorylation, a key metabolic pathway for energy production in cancer cells.[2][4] This dual mechanism of action suggests that this compound may be effective in a broad range of cancers and potentially overcome resistance mechanisms associated with targeting a single pathway.
Signaling Pathway Diagram
Caption: this compound inhibits STAT3 phosphorylation and mitochondrial OXPHOS.
In Vivo Study Design Considerations
While specific effective doses from preclinical studies are not publicly available, the following sections provide guidance on designing in vivo experiments for this compound.
Animal Models
Based on the available literature, SCID (Severe Combined Immunodeficient) mice bearing human tumor xenografts are a relevant model system.[4] The choice of cell line for the xenograft should be based on evidence of STAT3 pathway activation or dependence on oxidative phosphorylation.
Formulation and Administration
This compound is an orally bioavailable compound.[1] For administration to mice, a palatable formulation may be considered to encourage voluntary consumption and reduce stress associated with gavage. A common approach for water-insoluble compounds is to first dissolve them in an appropriate vehicle (e.g., oil) and then emulsify this solution in a sweetened medium.
Table 1: Example Formulation for Oral Administration
| Component | Purpose | Example Vehicle |
| This compound | Active Pharmaceutical Ingredient | - |
| Oil | Solvent for water-insoluble compound | Corn oil, Sunflower oil |
| Emulsifier/Sweetener | Improve palatability | Sweetened condensed milk, Syrup |
Dose Finding Studies
A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and to identify a therapeutically effective dose range for this compound in the chosen animal model.
Table 2: Example Dose-Escalation Study Design
| Cohort | Dose Level (mg/kg) | Number of Animals | Observation Period | Key Endpoints |
| 1 | X | 3-5 | 28 days | Body weight, clinical signs of toxicity, tumor growth |
| 2 | 2X | 3-5 | 28 days | Body weight, clinical signs of toxicity, tumor growth |
| 3 | 4X | 3-5 | 28 days | Body weight, clinical signs of toxicity, tumor growth |
| ... | ... | ... | ... | ... |
Note: The starting dose 'X' should be determined based on in vitro IC50 values and any available preliminary in vivo data, following established guidelines for dose extrapolation from in vitro to in vivo.
Experimental Protocols
The following are generalized protocols that should be adapted to specific experimental needs.
Xenograft Tumor Model Protocol
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Animal Acclimatization: Acclimatize SCID mice for at least one week prior to the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Dosing Protocol (Oral Administration)
-
Formulation Preparation: Prepare the this compound formulation as described in Section 2.2.
-
Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose in mg/kg.
-
Administration: Administer the calculated dose orally to the mice daily.
-
Monitoring: Monitor the animals for any adverse effects, including changes in body weight, behavior, and food/water intake.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo efficacy study of this compound.
Efficacy Evaluation
The antitumor efficacy of this compound should be assessed by monitoring tumor growth inhibition.
Table 3: Efficacy Endpoints
| Parameter | Description |
| Tumor Volume | Calculated using the formula: (Length x Width²) / 2 |
| Tumor Growth Inhibition (TGI) | (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100% |
| Body Weight | Monitored as an indicator of toxicity. |
| Survival | Kaplan-Meier survival analysis. |
Pharmacodynamic Studies
To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumor tissues collected at the end of the study.
Table 4: Pharmacodynamic Markers
| Pathway | Marker | Method |
| STAT3 Signaling | Phospho-STAT3 (p-STAT3) | Western Blot, Immunohistochemistry (IHC) |
| Proliferation | Ki-67 | Immunohistochemistry (IHC) |
| Apoptosis | Cleaved Caspase-3 | Immunohistochemistry (IHC) |
Conclusion
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Systemic deuteration of SCID mice using the water-isotopologue deuterium oxide (D2O) inhibits tumor growth in an orthotopic bioluminescent model of human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OPB-111077 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of distinct but complementary anti-cancer mechanisms presents a powerful strategy in oncology research. This document outlines the scientific rationale and provides detailed protocols for investigating the combination therapy of OPB-111077 and paclitaxel.
This compound is a first-in-class, orally bioavailable small molecule that dually targets two critical pathways in cancer cell survival and proliferation. Firstly, it acts as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor by binding to the SH2 domain of STAT3, which prevents its phosphorylation, subsequent nuclear translocation, and transcriptional activity.[1] Constitutive activation of the STAT3 signaling pathway is a key driver in many human cancers, promoting cell proliferation and survival. Secondly, this compound inhibits the mitochondrial respiratory chain complex I, disrupting oxidative phosphorylation (OXPHOS).[1] This leads to reduced ATP production and induces significant metabolic stress in cancer cells.
Paclitaxel , a member of the taxane family, is a widely used chemotherapeutic agent. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[2] By binding to the β-tubulin subunit of microtubules, paclitaxel enhances their polymerization and prevents their disassembly. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
The combination of this compound and paclitaxel is predicated on the hypothesis of synergistic anti-tumor activity. By simultaneously targeting STAT3-mediated survival signals and cellular metabolism with this compound, and inducing mitotic catastrophe with paclitaxel, this combination has the potential to overcome mechanisms of drug resistance and enhance cancer cell killing. Studies combining other JAK/STAT3 inhibitors with paclitaxel have demonstrated synergistic effects in suppressing tumor growth, providing a strong basis for this therapeutic strategy.
Data Presentation: Single Agent In Vitro and In Vivo Efficacy
The following tables summarize the reported quantitative data for this compound and paclitaxel as single agents in various cancer models. This information serves as a baseline for designing and interpreting combination studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | Cancer Type | IC50 Value Range |
| Hematological | Leukemia, Multiple Myeloma, Lymphoma | 18.6 nM - 525.3 nM |
| Solid Tumor | Liver, Lung, Gastric, Breast Cancer | 92.6 nM - 1.7 µM |
Data sourced from preclinical studies.[1]
Table 2: In Vitro Cytotoxicity of Paclitaxel
| Cell Line Type | Exposure Time | IC50 Value Range |
| Various Human Tumors | 24 hours | 2.5 nM - 7.5 nM |
| Non-Small Cell Lung Cancer | 48 hours | 4 nM - 24 nM |
| Non-Small Cell Lung Cancer | 120 hours | 0.027 µM (median) |
| Small Cell Lung Cancer | 120 hours | <0.0032 µM - 5.0 µM (median) |
IC50 values for paclitaxel are highly dependent on the duration of drug exposure.[3][4]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Administration Route | Efficacy Outcome |
| Leukemia, Lymphoma, Liver, Gastric, Breast Cancer | Oral (daily) | Significant, dose-dependent tumor growth inhibition |
Specific tumor growth inhibition percentages are not publicly detailed but described as significant.
Table 4: In Vivo Efficacy of Paclitaxel in Xenograft Models
| Xenograft Model | Administration Route & Schedule | Efficacy Outcome |
| Human Lung Cancer | IV (12 or 24 mg/kg/day for 5 days) | Statistically significant tumor growth inhibition compared to control. |
| Human Lung Cancer | IP (20 mg/kg/week for 6 doses) | 50% reduction in tumor growth rate. |
| Cervical Cancer | Not specified | 77.91% reduction in tumor volume and 70.27% reduction in tumor weight with a nano-apoliposome formulation. |
Efficacy can vary based on the tumor model, drug formulation, and dosing schedule.[4]
Table 5: Clinical Response Rates for Single Agents
| Drug | Cancer Type (Setting) | Overall Response Rate (ORR) | Notes |
| This compound | Advanced Solid Tumors (Phase I) | Modest single-agent activity | One durable partial response in a patient with diffuse large B-cell lymphoma. Stable disease observed in several other tumor types.[5] |
| This compound + Decitabine + Venetoclax | Acute Myeloid Leukemia (Phase Ib) | 22% Complete Remission | A triplet therapy showing preliminary efficacy.[1][6] |
| Paclitaxel | Metastatic Breast Cancer (First-Line) | 40% | Weekly 1-hour infusion of 100 mg/m².[7] |
| Paclitaxel | Metastatic Breast Cancer (Heavily Pretreated) | 18% - 23% | Response rates in patients who have received multiple prior chemotherapy regimens.[8][9] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a logical workflow for investigating the combination therapy.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Paclitaxel.
Caption: Experimental workflow for combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic potential of this compound and paclitaxel.
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the synergistic, additive, or antagonistic effect of the combination.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
Paclitaxel (clinical grade or powder, to be dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[10]
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[10]
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and paclitaxel in DMSO.
-
Create a serial dilution series for each drug individually in culture medium.
-
For combination studies, prepare a matrix of concentrations. A common approach is to use a constant ratio of the two drugs (e.g., based on their IC50 ratio) and serially dilute the mixture.
-
Remove the old medium from the wells and add 100 µL of medium containing the drugs (single or combination) or vehicle control (e.g., 0.1% DMSO). Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use graphing software (e.g., GraphPad Prism) to plot dose-response curves and calculate the IC50 values for each drug.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[11][12][13][14]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot for Phospho-STAT3 and Apoptosis Markers
Objective: To assess the molecular effects of the combination therapy on STAT3 signaling and apoptosis induction.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-PARP, anti-cleaved-Caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound, paclitaxel, the combination, and vehicle control for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution in 5% BSA-TBST) overnight at 4°C.[15][16][17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.[16]
-
Quantify band intensities using software like ImageJ.
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the this compound and paclitaxel combination in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice, 6-8 weeks old)
-
Cancer cells for implantation
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral gavage
-
Paclitaxel formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal scale
-
Appropriate animal housing and care facilities
Procedure (All animal procedures must be approved by an Institutional Animal Care and Use Committee - IACUC):
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) subcutaneously into the flank of each mouse.[18]
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Paclitaxel alone
-
Group 4: this compound + Paclitaxel
-
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize mice according to approved protocols.
-
Excise tumors for weighing and potential downstream analysis (e.g., histology, Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each group to visualize treatment effects.
-
Protocol 4: Mitochondrial Respiration Analysis (Seahorse XF Assay)
Objective: To measure the effect of this compound, alone and in combination with paclitaxel, on the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Seahorse XF Assay Medium
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Treated cells
Procedure:
-
Plate Seeding and Treatment:
-
Seed cells into a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Treat cells with this compound, paclitaxel, the combination, or vehicle for a desired duration (e.g., 6-24 hours).
-
-
Sensor Cartridge and Plate Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.[21]
-
On the day of the assay, replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.[22]
-
-
Assay Execution:
-
Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Place the cartridge and the cell plate into the Seahorse XF Analyzer.[23]
-
Run the pre-programmed Mito Stress Test protocol. The instrument will measure baseline OCR and then sequentially inject the inhibitors to measure key parameters of mitochondrial respiration (ATP production, maximal respiration, non-mitochondrial oxygen consumption).[24]
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data.
-
Compare the key mitochondrial parameters between the different treatment groups to determine the bioenergetic effects of the drugs. A significant decrease in basal and maximal respiration in this compound-treated cells would confirm its on-target effect on mitochondrial complex I.
-
References
- 1. Paper: Results of the Phase 1b Dose Escalation Study of this compound, Decitabine, and Venetoclax for the Treatment of Newly Diagnosed or Relapsed/Refractory AML [ash.confex.com]
- 2. benchchem.com [benchchem.com]
- 3. e-crt.org [e-crt.org]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Weekly one-hour paclitaxel as first-line chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel activity in heavily pretreated breast cancer: a National Cancer Institute Treatment Referral Center trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Australian multicentre phase II trial of paclitaxel in women with metastatic breast cancer and prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. Improving paclitaxel pharmacokinetics by using tumor-specific mesoporous silica nanoparticles with intraperitoneal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intraperitoneal paclitaxel is a safe and effective therapeutic strategy for treating mucinous appendiceal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OPB-111077 and Immunotherapy Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a novel, orally bioavailable small molecule inhibitor targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and oxidative phosphorylation (OXPHOS). Preclinical models have demonstrated its promising anti-cancer activity.[1][2] While this compound has shown modest clinical activity as a monotherapy, its dual mechanism of action presents a strong rationale for combination with immunotherapy to enhance anti-tumor immune responses.[1][2] This document provides a comprehensive overview of the scientific basis for this combination, detailed protocols for preclinical evaluation, and expected outcomes based on existing literature for similar targeted agents.
Scientific Rationale for Combination Therapy
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is predicated on the complementary mechanisms of these agents in modulating the tumor microenvironment (TME).
1. STAT3 Inhibition and Immune Modulation:
Constitutive activation of STAT3 in tumor cells and immune cells within the TME is a key mechanism of immune evasion. STAT3 signaling promotes an immunosuppressive TME by:
-
Increasing the population of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).
-
Suppressing the maturation and function of dendritic cells (DCs).
-
Inhibiting the cytotoxicity of CD8+ T cells.
By inhibiting STAT3, this compound is expected to reverse these immunosuppressive effects, leading to an increase in the infiltration and activity of cytotoxic T lymphocytes within the tumor. Preclinical studies combining other STAT3 inhibitors with anti-PD-1 antibodies have demonstrated significant suppression of tumor growth by decreasing immunosuppressive immune cell infiltration and increasing the infiltration and cytotoxicity of CD8+ T cells.
2. OXPHOS Inhibition and Reversal of Hypoxia:
Tumor hypoxia is a major barrier to the efficacy of immunotherapy. By inhibiting OXPHOS, this compound can reduce tumor cell oxygen consumption, thereby alleviating hypoxia within the TME. This can enhance the efficacy of immunotherapy by:
-
Improving the function of tumor-infiltrating lymphocytes (TILs), which are often suppressed by hypoxic conditions.
-
Potentially increasing the immunogenicity of tumor cells.
Preclinical studies with other OXPHOS inhibitors have shown that this approach can overcome resistance to anti-PD-1 therapy. For instance, the combination of an OXPHOS inhibitor with radiotherapy and anti-PD-1 has been shown to promote abscopal responses and prolong survival in preclinical models.[3]
Signaling Pathway and Therapeutic Intervention
Caption: Mechanism of this compound and immunotherapy combination.
Preclinical Data Summary (Hypothetical)
While specific preclinical data for the this compound and immunotherapy combination is not yet publicly available, based on studies with similar inhibitors, the following outcomes are anticipated. This table presents hypothetical data to illustrate the expected synergistic effects.
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) | CD8+ T Cell Infiltration (cells/mm²) | MDSC Infiltration (cells/mm²) |
| Vehicle Control | 0 | 20 | 50 | 200 |
| This compound | 30 | 28 | 100 | 120 |
| Anti-PD-1 | 40 | 35 | 150 | 180 |
| This compound + Anti-PD-1 | 75 | 50 | 300 | 60 |
Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Cell Lines and Animal Models:
-
Cell Lines: Murine cancer cell lines such as MC38 (colon adenocarcinoma), B16-F10 (melanoma), or LLC (Lewis Lung Carcinoma) are suitable.
-
Animals: C57BL/6 or BALB/c mice (female, 6-8 weeks old), depending on the origin of the syngeneic cell line.[4]
2. Experimental Design:
Caption: In vivo combination therapy workflow.
3. Dosing and Administration:
-
This compound: Administered orally (p.o.) daily at a dose determined by prior dose-finding studies (e.g., 25-50 mg/kg).
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) twice a week (e.g., 10 mg/kg).
-
Treatment Duration: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors reach a predetermined endpoint.
4. Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Survival: Monitor and record animal survival.
Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol details the analysis of immune cell populations within the TME at the end of the in vivo study.
1. Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase I) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
2. Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently-conjugated antibodies against cell surface markers to identify different immune cell populations. A suggested panel is provided below.
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells before adding the intracellular antibodies.
3. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
Suggested Antibody Panel for Flow Cytometry:
| Target | Fluorochrome | Cell Population |
| CD45 | BUV395 | All hematopoietic cells |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | APC | Cytotoxic T cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells |
| CD11b | BV605 | Myeloid cells |
| Gr-1 (Ly-6G/Ly-6C) | PerCP-Cy5.5 | Myeloid-derived suppressor cells |
| F4/80 | PE | Macrophages |
| CD11c | FITC | Dendritic cells |
| PD-1 | BV421 | Exhausted T cells |
Conclusion
The dual inhibition of STAT3 and OXPHOS by this compound provides a strong rationale for its combination with immunotherapy to overcome immune resistance in the tumor microenvironment. The provided protocols offer a framework for the preclinical evaluation of this promising therapeutic strategy. While direct preclinical data for this specific combination is awaited, the mechanistic synergy and evidence from similar combination therapies suggest a high potential for enhanced anti-tumor efficacy. Further investigation into this combination is warranted to translate these preclinical hypotheses into clinical benefits for cancer patients.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Application Notes and Protocols for OPB-111077 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a potent, orally bioavailable small molecule inhibitor targeting Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immunosuppression.[2] By inhibiting STAT3 phosphorylation, this compound prevents its dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[1] Furthermore, its inhibitory effect on mitochondrial OXPHOS suggests a dual mechanism of action that can be particularly effective against cancer cells reliant on mitochondrial metabolism.[3] These application notes provide detailed protocols for the dissolution and use of this compound in in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Solubility | Soluble in DMSO, insoluble in water. | MedKoo Biosciences |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term). | MedKoo Biosciences |
| Storage (Stock Solution) | 0-4°C (short-term) or -20°C (long-term). | MedKoo Biosciences |
| In Vitro Activity | Effective in the micromolar (µM) range in preclinical models. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Determination of Optimal Working Concentration (Cell Viability Assay)
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
This compound Dissolution and Application Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial Plasticity Promotes Resistance to Sorafenib and Vulnerability to STAT3 Inhibition in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial plasticity promotes resistance to sorafenib and vulnerability to STAT3 inhibition in human hepatocellular carcinoma [sonar.ch]
- 4. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPB-111077 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-111077 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action targeting critical pathways in cancer cell proliferation and survival. It functions as both a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor and an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent in various hematological malignancies, including acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL), both as a monotherapy and in combination with other agents.[3][4] These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for in vitro and in vivo studies of this compound.
Introduction
The STAT3 signaling pathway is a critical mediator of tumor cell proliferation, survival, and invasion, and its constitutive activation is a hallmark of many hematological malignancies.[5] this compound directly inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.[3][5] Additionally, many cancer cells, particularly those that are resistant to chemotherapy, rely on mitochondrial oxidative phosphorylation for their energy needs.[6] this compound disrupts this process by inhibiting Complex I of the mitochondrial respiratory chain, leading to decreased ATP production and increased cellular stress.[4][6] This dual mechanism of action makes this compound a promising candidate for treating hematological cancers.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary mechanisms:
-
STAT3 Inhibition: this compound is believed to bind to the SH2 domain of STAT3, preventing its phosphorylation by upstream kinases such as JAKs.[7] This blocks the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of genes crucial for cell survival (e.g., Bcl-2, c-Myc, survivin), proliferation, and angiogenesis (e.g., VEGF).[6]
-
OXPHOS Inhibition: The compound targets and inhibits Complex I of the mitochondrial electron transport chain. This leads to a reduction in oxidative phosphorylation, decreased ATP synthesis, and an increase in AMP levels. The resulting energy stress activates the AMPK-mTOR pathway, further contributing to the inhibition of cell growth and proliferation.[4][6]
Signaling Pathway Diagrams
References
- 1. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. scientificarchives.com [scientificarchives.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for OPB-111077 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-111077 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting mitochondrial respiratory chain complex I.[1][2] Aberrant STAT3 signaling is a key driver in many malignancies, promoting tumor cell proliferation, survival, and angiogenesis. The inhibition of mitochondrial complex I disrupts cellular energy metabolism, a pathway increasingly recognized as crucial for cancer cell viability. Preclinical studies have demonstrated the anti-tumor activity of this compound in various hematological and solid tumor models.[1] Notably, a synergistic anti-tumor effect has been observed when this compound is used in combination with the alkylating agent bendamustine in a diffuse large B-cell lymphoma (DLBCL) patient-derived xenograft (PDX) model.[3]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models, a translational research platform that closely mimics the heterogeneity and therapeutic response of human tumors.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
STAT3 Inhibition: this compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[4] This blocks the translocation of STAT3 to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[5]
-
Mitochondrial Complex I Inhibition: By inhibiting complex I of the electron transport chain, this compound disrupts mitochondrial respiration and reduces ATP production.[1] This leads to energy stress within the cancer cells, activating the AMPK-mTOR pathway and ultimately inducing cell death.[1]
Data from Preclinical Patient-Derived Xenograft (PDX) Studies
While specific quantitative data from preclinical PDX studies with this compound are not extensively published, the following tables represent the expected outcomes based on the compound's known synergistic effect with bendamustine in a DLBCL PDX model.
Table 1: Patient and Tumor Characteristics of a Representative DLBCL PDX Model
| Parameter | Description |
| Patient ID | DLBCL-001 |
| Diagnosis | Diffuse Large B-Cell Lymphoma, Not Otherwise Specified (NOS) |
| Stage at Diagnosis | Stage IV |
| Prior Therapies | R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) |
| Tumor Origin | Lymph Node Biopsy |
| Engraftment Site | Subcutaneous |
| Mouse Strain | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) |
Table 2: Hypothetical In-Vivo Efficacy of this compound as a Single Agent and in Combination with Bendamustine in a DLBCL PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0.5% HPMC, p.o., QD | 1520 ± 185 | - | +2.5 ± 1.1 |
| This compound | 50 mg/kg, p.o., QD | 988 ± 150 | 35 | -1.8 ± 0.9 |
| Bendamustine | 15 mg/kg, i.p., QWx2 | 836 ± 135 | 45 | -4.2 ± 1.5 |
| This compound + Bendamustine | 50 mg/kg, p.o., QD + 15 mg/kg, i.p., QWx2 | 304 ± 98 | 80 | -5.1 ± 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
The following are detailed protocols for conducting a preclinical study with this compound in a PDX model. These protocols are based on established methodologies for in-vivo cancer xenograft studies.
Establishment of Patient-Derived Xenografts
This protocol outlines the subcutaneous implantation of fresh human tumor tissue into immunocompromised mice.
Materials:
-
Fresh human tumor tissue (e.g., from biopsy or surgical resection)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments (scalpels, forceps)
-
Matrigel (optional, can improve engraftment rates)
-
Immunocompromised mice (e.g., NSG or similar strains), 6-8 weeks old
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
Procedure:
-
Collect fresh tumor tissue from the patient under sterile conditions and place it in a sterile container with PBS on ice.
-
Process the tissue within 2-4 hours of collection. In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Shave the fur from the implantation site (typically the flank) and sterilize the skin with an antiseptic solution.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) If using Matrigel, mix the tumor fragments with an equal volume of cold Matrigel.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they can be passaged to a new cohort of mice for expansion.
Efficacy Study of this compound in a PDX Model
This protocol describes a typical efficacy study design to evaluate this compound as a monotherapy and in combination.
Materials:
-
Established PDX tumor-bearing mice (tumor volume ~150-200 mm³)
-
This compound
-
Vehicle for this compound (e.g., 0.5% hydroxypropyl methylcellulose [HPMC] in sterile water)
-
Bendamustine hydrochloride
-
Vehicle for Bendamustine (e.g., sterile saline)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Calipers
-
Analytical balance
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume). Prepare fresh daily.
-
Dissolve bendamustine hydrochloride in sterile saline at the desired concentration. Prepare fresh before each injection.
-
-
Animal Grouping and Treatment:
-
When tumors in the PDX mice reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Administer treatments as described in your study design (e.g., Table 2).
-
Vehicle Control: Administer 0.5% HPMC by oral gavage once daily (QD).
-
This compound: Administer this compound by oral gavage QD.
-
Bendamustine: Administer bendamustine by i.p. injection, for example, once a week for two weeks (QWx2).
-
Combination: Administer both this compound and bendamustine according to their respective schedules.
-
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the mice daily for any signs of distress or adverse reactions to the treatment.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated at a fixed time point (e.g., 21 or 28 days) or when the tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³).
-
At the end of the study, euthanize the mice according to IACUC-approved protocols.
-
Excise the tumors and record their final weights.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
The use of this compound in patient-derived xenograft models provides a powerful preclinical platform to investigate its efficacy, explore combination therapies, and identify potential biomarkers of response. The dual mechanism of targeting both STAT3-driven proliferation and cellular metabolism makes this compound a promising agent for a variety of malignancies. The protocols outlined in these application notes offer a framework for the robust preclinical evaluation of this compound in clinically relevant PDX models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: Synergistic Antitumor Effect of a Novel First-in-Class Small Molecule this compound That Inhibits Mitochondrial Oxidative Phosphorylation in Combination with Alkylating Agent [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
Troubleshooting & Optimization
Technical Support Center: OPB-111077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPB-111077. The information below addresses common solubility issues and offers practical guidance for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A1: this compound has very low solubility in aqueous solutions. It is known to be practically insoluble in water. Therefore, direct dissolution in buffers like PBS or cell culture media will be unsuccessful and result in precipitation.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What can I do to prevent this?
A3: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous solution. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your working solution does not exceed its solubility limit in the aqueous medium. You may need to perform a concentration-response experiment to find the highest workable concentration that remains in solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the rest of your medium.
-
Rapid Mixing: While adding the DMSO stock or the intermediate dilution, ensure the medium is being mixed (e.g., by gentle vortexing or swirling) to promote rapid and uniform dispersion of the compound.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a slightly higher (but non-toxic) DMSO concentration may be necessary to maintain the solubility of this compound. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: My this compound DMSO stock solution appears cloudy or has visible crystals. What should I do?
A4: A cloudy stock solution indicates that the compound has precipitated, which can be due to storage at low temperatures or solvent evaporation. Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex to redissolve the compound. If it does not fully dissolve, the stock may be supersaturated, and you may need to prepare a fresh, lower concentration stock.
Q5: What is the recommended storage condition for this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid powder at -20°C in a dry, dark place. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.
Data Presentation: this compound Solubility Profile
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing stock solutions. |
| Water | Insoluble | This compound is practically insoluble in water and aqueous buffers. |
| Ethanol | Insoluble | Generally not recommended for dissolving this compound. |
| PBS (pH 7.4) | Insoluble | Direct dissolution in PBS will lead to precipitation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting DMSO Stock Solution into Aqueous Medium (e.g., Cell Culture Medium)
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure (Stepwise Dilution):
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium (e.g., add 2 µL of a 10 mM stock to 98 µL of medium for a 200 µM intermediate solution). Mix thoroughly by gentle pipetting or vortexing.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 200 µM intermediate solution to 990 µL of medium for a final concentration of 2 µM.
-
Mix the final solution immediately and thoroughly by gentle swirling or inversion.
-
Use the freshly prepared working solution for your experiment without delay.
-
Visualizations
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Technical Support Center: OPB-111077
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of the small molecule inhibitor OPB-111077 in a research setting. Please note that specific, publicly available stability data for this compound in various solutions is limited. The information provided herein is based on general best practices for small molecule inhibitors and should be supplemented by in-house stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: How should I store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -20°C or -80°C. The stability of this compound in solution is not publicly documented; therefore, it is advisable to conduct periodic quality control checks.
Q3: What are the visual indicators of this compound degradation in solution?
A3: Visual signs of degradation can include the appearance of precipitates, changes in color, or the formation of visible particulates. However, the absence of these signs does not guarantee stability. Chemical degradation can occur without any visible changes.
Q4: How can I assess the stability of my this compound solution?
A4: The most reliable method to assess the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to determine the purity of the compound and quantify any degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution upon thawing. | The compound may have limited solubility at lower temperatures or may have precipitated out of solution during freezing. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound completely before use. If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent or unexpected experimental results. | This could be due to the degradation of this compound in the working solution, leading to a lower effective concentration. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. It is also advisable to perform a stability study of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C) to determine its half-life. |
| Loss of biological activity over time. | Chemical degradation of the compound in the stock or working solution. | Confirm the integrity of your stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution. Consider the compatibility of your buffer or medium components with this compound, as some components can accelerate degradation. |
| Color change in the stock solution. | This may indicate oxidation or other forms of chemical degradation. | Discard the stock solution. When preparing a new stock, consider degassing the solvent and storing the aliquots under an inert gas like argon or nitrogen if the compound is suspected to be oxygen-sensitive. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for determining the stability of this compound under specific storage conditions.
1. Materials:
- This compound powder
- High-purity, anhydrous DMSO (or other appropriate solvent)
- HPLC or LC-MS system
- Appropriate HPLC column and mobile phases
- Calibrated analytical balance
- Vortex mixer and sonicator
- Temperature-controlled storage units (e.g., refrigerator, -20°C freezer, -80°C freezer)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 10 mM). Ensure complete dissolution.
- Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and peak area of the parent compound. This will serve as the baseline (T=0).
- Aliquoting and Storage: Aliquot the remaining stock solution into multiple small, tightly sealed vials. Store these aliquots under the desired conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature).
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
- Sample Analysis: Allow the aliquot to equilibrate to room temperature and analyze it by HPLC or LC-MS using the same method as the initial analysis.
- Data Analysis: Compare the purity and peak area of the this compound peak at each time point to the T=0 data. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Quantitative Data Summary (Hypothetical)
The following table is a template to present hypothetical stability data for this compound. Note: This is not actual data and should be replaced with experimentally determined values.
| Storage Condition | Time Point | Purity by HPLC (%) | Degradation Products Detected |
| -80°C | 0 Months | 99.5 | No |
| 3 Months | 99.4 | No | |
| 6 Months | 99.2 | No | |
| -20°C | 0 Months | 99.5 | No |
| 3 Months | 98.8 | Yes (minor) | |
| 6 Months | 97.5 | Yes (increased) | |
| 4°C | 0 Days | 99.5 | No |
| 7 Days | 95.1 | Yes | |
| 14 Days | 89.3 | Yes | |
| Room Temp. | 0 Hours | 99.5 | No |
| 24 Hours | 85.2 | Yes | |
| 48 Hours | 70.6 | Yes |
Signaling Pathways and Experimental Workflow
This compound is known to be an inhibitor of STAT3 and mitochondrial oxidative phosphorylation.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: The oxidative phosphorylation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
OPB-111077 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPB-111077. The information is based on publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] It is an orally bioavailable small molecule that has shown potential antineoplastic activity.[3][4] Specifically, this compound inhibits the phosphorylation of STAT proteins, preventing their binding to DNA and subsequent gene transcription.[3][4] Additionally, it targets and inhibits the mitochondrial respiratory chain complex I, which suppresses energy production through OXPHOS.[3]
Q2: What are the known on-target effects of this compound in experimental systems?
The on-target effects of this compound are related to its dual inhibition of STAT3 and OXPHOS. In preclinical models, it has demonstrated anti-proliferative rather than cytotoxic activity.[2] Mechanistic studies have shown that this compound significantly inhibits the STAT3 activation pathway and has antitumor effects against a wide range of human solid and blood tumor cell lines.[2] Furthermore, metabolome analysis has confirmed a decrease in TCA cycle-related metabolites in tumor tissues following this compound administration, consistent with OXPHOS inhibition.[3]
Q3: Is there any publicly available data on the broader kinase selectivity profile of this compound?
Based on available information, a detailed public kinase selectivity profile for this compound has not been released. While it is described as a potent and highly specific STAT3 inhibitor in preclinical models, comprehensive screening data against a wide panel of kinases is not present in the reviewed literature.[2]
Q4: What are the most commonly observed adverse effects of this compound in clinical trials?
In first-in-human phase I studies, the most frequently reported treatment-emergent adverse events (TEAEs) were nausea, fatigue, and vomiting.[1][2][5] These events were generally reported as mild to moderate in intensity and could be medically managed.[1][5]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Unexpected cellular phenotypes or experimental outcomes.
-
Possible Cause: The dual mechanism of action of this compound, inhibiting both STAT3 and mitochondrial OXPHOS, can lead to complex cellular responses that may not be immediately attributable to STAT3 inhibition alone. The inhibition of OXPHOS can significantly alter cellular metabolism.
-
Troubleshooting Steps:
-
Metabolic Analysis: Conduct experiments to assess the metabolic state of your cells, such as measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), to confirm the impact on mitochondrial respiration and glycolysis.
-
Control Experiments: Include control compounds that selectively inhibit either STAT3 or OXPHOS to dissect the contribution of each pathway to the observed phenotype.
-
Dose-Response Analysis: Perform detailed dose-response studies to determine if the observed effects are concentration-dependent and to identify a therapeutic window that distinguishes on-target from potential off-target effects.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can influence its efficacy and toxicity in vivo. Clinical studies have shown that this compound reaches micromolar concentrations in plasma with an elimination half-life of approximately one day.[1][5]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies in your animal models to correlate drug exposure with the biological response.
-
Formulation and Dosing Schedule: Ensure that the formulation and dosing schedule used in your in vivo experiments are appropriate to achieve and maintain effective drug concentrations at the target site. Refer to published clinical trial data for insights into dosing regimens.[2][5]
-
Issue 3: Difficulty in interpreting data due to potential off-target effects.
-
Possible Cause: While specific molecular off-target data is limited, any small molecule inhibitor has the potential to interact with unintended targets. The observed clinical side effects (nausea, fatigue, vomiting) could be due to on-target effects in non-tumor tissues, off-target effects, or a combination of both.
-
Troubleshooting Steps:
-
Target Engagement Assays: Whenever possible, implement assays to measure the direct engagement of this compound with STAT3 in your experimental system. This can help confirm that the observed effects are occurring at concentrations consistent with on-target activity.
-
Phenotypic Screening: Utilize phenotypic screening approaches with a panel of cell lines from different tissues to identify potential tissue-specific sensitivities that might indicate off-target activities.
-
Literature Review: Continuously monitor the scientific literature for any new publications that may disclose more detailed information about the selectivity and off-target profile of this compound.
-
Data Summary
Table 1: Summary of this compound Characteristics
| Feature | Description | Reference(s) |
| Primary Targets | STAT3, Mitochondrial Respiratory Chain Complex I | [1][2][3] |
| Mechanism of Action | Inhibition of STAT3 phosphorylation and mitochondrial oxidative phosphorylation (OXPHOS) | [3][4] |
| Reported In Vitro Effects | Anti-proliferative activity, inhibition of STAT3 activation pathway, decreased TCA cycle metabolites | [2][3] |
| Common Clinical Adverse Events | Nausea, fatigue, vomiting (generally mild to moderate) | [1][2][5] |
| Maximum Tolerated Dose (Clinical) | 250 mg once daily | [1][5] |
Experimental Protocols
Protocol 1: General Method for Assessing Cellular Proliferation
-
Objective: To determine the anti-proliferative effect of this compound on a cancer cell line.
-
Methodology: A common method involves seeding cells in a 96-well plate and treating them with a range of concentrations of this compound. After a specified incubation period (e.g., 72 hours), cell viability can be assessed using a commercially available assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay. The results are typically plotted as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for STAT3 Phosphorylation
-
Objective: To confirm the inhibition of STAT3 phosphorylation by this compound.
-
Methodology:
-
Treat cells with this compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
-
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Troubleshooting unexpected experimental outcomes.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Facebook [cancer.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Preclinical Dose-Limiting Toxicity of OPB-111077: A Technical Overview
Comprehensive searches for publicly available preclinical data on the dose-limiting toxicities (DLTs) of OPB-111077 have yielded limited specific results. While numerous clinical trial publications affirm a favorable preclinical safety profile, detailed quantitative data and specific experimental protocols from these foundational studies do not appear to be extensively published in the public domain.
Clinical trial documents frequently reference "promising anticancer activity in preclinical models" and a "good efficacy and safety profile" for this compound.[1][2] However, these statements are generally not accompanied by specific maximum tolerated dose (MTD) values, observed toxicities in animal models, or the detailed methodologies of the toxicology studies. Information from a first-in-human phase I study notes that the micromolar concentrations achieved in humans were in the range that correlated with antitumor activity in preclinical models, but does not specify the preclinical toxicity findings.[2] One key publication mentions that in vitro studies demonstrating a significant growth inhibitory effect are "(Otsuka Pharmaceuticals, unpublished)," suggesting that much of the detailed preclinical data may remain proprietary.[2]
This technical support guide has been constructed based on the publicly accessible information and provides a framework for addressing potential questions from researchers. However, for specific preclinical MTD and DLT data, direct inquiry with the manufacturer, Otsuka Pharmaceutical Co., Ltd., may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of this compound in common preclinical models (e.g., mice, rats)?
A1: Specific dose-limiting toxicities for this compound in preclinical animal models are not detailed in the currently available public literature. Clinical trial publications consistently refer to a good preclinical safety profile but do not provide specific data on the nature or incidence of toxicities observed in animal studies.
Q2: What is the maximum tolerated dose (MTD) of this compound in preclinical species?
A2: Quantitative MTD values for this compound in preclinical models such as mice, rats, or canines are not specified in the reviewed public domain literature. Clinical studies have established the MTD in humans to be 250 mg once daily, with dose-limiting toxicities such as nausea, vomiting, and dizziness observed at higher doses.[2]
Q3: Are there any established protocols for assessing this compound toxicity in vivo?
A3: While specific, published protocols for this compound are unavailable, standard methodologies for determining the MTD in preclinical models would likely have been followed. The following represents a generalized workflow for such an assessment.
Experimental Workflow
Caption: Generalized workflow for MTD determination in preclinical models.
Signaling Pathway
This compound is known to be an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) and mitochondrial oxidative phosphorylation.[2] The STAT3 signaling pathway is a key player in tumor cell proliferation, survival, and differentiation.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Troubleshooting and Further Guidance
My in vivo study with this compound is showing unexpected toxicity at doses presumed to be safe.
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Vehicle and Formulation: Ensure the vehicle used for this compound administration is well-tolerated by the animal model. The formulation's stability and homogeneity should also be confirmed.
-
Animal Strain and Health: The specific strain, age, and health status of the animals can significantly impact drug tolerance. Ensure that the animals are healthy and sourced from a reputable vendor.
-
Dosing Regimen: The frequency and route of administration can influence toxicity. Consider adjusting the dosing schedule (e.g., intermittent vs. continuous dosing) if toxicity is observed.
Given the absence of detailed public preclinical toxicology data for this compound, researchers are strongly encouraged to conduct their own dose-finding studies to establish a tolerable dose in their specific experimental system. Collaboration with other researchers or direct communication with the manufacturer may provide access to more detailed, non-public information.
References
Interpreting OPB-111077 dose-response curves
Welcome to the technical support center for OPB-111077. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting dose-response curves and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable small molecule that functions as a dual inhibitor, targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Specifically, it inhibits the phosphorylation of STAT proteins, which prevents their translocation to the nucleus and subsequent transcription of target genes involved in tumor cell proliferation and survival.[3] Additionally, this compound has been shown to inhibit mitochondrial respiratory chain complex I, thereby suppressing energy production through OXPHOS.[4]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated promising anticancer activity in various preclinical models, including both hematological and solid tumors.[4] Notably, preclinical efficacy has been observed in hepatocellular carcinoma (HCC) and diffuse large B-cell lymphoma (DLBCL) models.[1][5] Phase I clinical trials have shown some limited clinical activity in patients with advanced cancers, with a durable partial response observed in a patient with DLBCL.[1][2]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: Preclinical studies indicate that this compound reaches micromolar concentrations that correlate with its antitumor activity.[2][6] However, the specific effective concentration can vary significantly depending on the cell line and the assay duration. It is recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.
Q4: What are the known dose-limiting toxicities (DLTs) of this compound in clinical trials?
A4: In a phase I study in patients with advanced cancers, dose-limiting toxicities were observed at 300 mg and 400 mg administered daily.[1] The maximum tolerated dose (MTD) was established at 250 mg daily.[1] Commonly reported treatment-emergent adverse events were generally mild to moderate and included nausea, fatigue, and vomiting.[1]
Data Presentation
Preclinical Activity of this compound
| Cancer Type | Model System | Observed Effect | Reference |
| Hematological and Solid Tumors | Cultured Cells | Antitumor Effects | [4] |
| Hepatocellular Carcinoma (HCC) | In vitro and in vivo preclinical models | Preclinical efficacy | [5] |
| Acute Myeloid Leukemia (AML) | Ex vivo patient samples | Anti-proliferative activity | [7] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Preclinical models | Antitumor activity | [1] |
Clinical Dosing Information from Phase I Trials
| Dosing Regimen | Dose Range | Maximum Tolerated Dose (MTD) | Recommended Dose (RD) | Reference |
| Continuous (daily) | 50 - 400 mg | 250 mg | 250 mg | [1][5] |
| Intermittent (4 days on/3 days off) | 300 - 900 mg | Not identified | 600 mg | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general method for determining the effect of this compound on cancer cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1 to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. e-crt.org [e-crt.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: OPB-111077
Welcome to the technical support center for OPB-111077. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, a dual inhibitor of STAT3 and mitochondrial oxidative phosphorylation (OXPHOS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-function small molecule inhibitor. It targets two key cellular processes implicated in cancer cell proliferation and survival:
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STAT3 Signaling: It inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This prevents STAT3 from dimerizing, translocating to the nucleus, and activating the transcription of downstream target genes involved in cell cycle progression, proliferation, and apoptosis.
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Mitochondrial Oxidative Phosphorylation (OXPHOS): this compound inhibits complex I of the mitochondrial respiratory chain.[3][4] This suppresses ATP production through OXPHOS, a metabolic pathway that many cancer cells, particularly those resistant to other therapies, rely on for energy.[3][5][6]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: Preclinical studies have demonstrated the anti-tumor effects of this compound in a variety of hematological and solid tumors, including leukemia, lymphoma, multiple myeloma, liver cancer, gastric cancer, and breast cancer cell lines and xenograft models.[4] In a phase I clinical trial, modest activity was observed in unselected advanced cancers, with a notable durable partial response in a patient with diffuse large B-cell lymphoma (DLBCL).[6][7][8][9]
Q3: What is the rationale for combining this compound with other anti-cancer agents?
A3: The rationale for combination therapy is rooted in this compound's dual mechanism of action. Many cancer therapies, including alkylating agents, can induce a metabolic shift in cancer cells towards a greater reliance on OXPHOS for survival.[3][4] By co-administering this compound, which inhibits OXPHOS, a synergistic anti-tumor effect can be achieved. For example, preclinical studies showed that combining this compound with bendamustine resulted in a synergistic effect in DLBCL models, as bendamustine reprogrammed the cancer cells to become more dependent on OXPHOS.[3]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound.
Problem 1: Reduced or loss of sensitivity to this compound in vitro after initial response.
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Possible Cause: The cancer cells may have developed acquired resistance. A common mechanism of resistance to STAT3 inhibition is the compensatory activation of an alternative signaling pathway, such as the MAPK/ERK pathway. Inhibition of STAT3 can lead to the reciprocal activation of MAPK signaling, which can then reactivate STAT3 or promote cell survival through other mechanisms.[1][10]
-
Troubleshooting/Experimental Validation:
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Western Blot Analysis: Probe cell lysates from sensitive and suspected resistant cells for key signaling proteins. An increase in the phosphorylation of MEK and ERK (p-MEK, p-ERK) in the resistant cells compared to the sensitive parent line would support this hypothesis.
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Combination Treatment: Test the effect of combining this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor in the resistant cell line. A synergistic effect on cell viability would indicate that the MAPK pathway is a key escape mechanism.
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Problem 2: High variability in IC50 values across different cancer cell lines.
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Possible Cause: The sensitivity to this compound is highly dependent on the underlying biology of the cancer cells.
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STAT3 Dependency: Cell lines that are "addicted" to STAT3 signaling for their proliferation and survival will be more sensitive.
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Metabolic Phenotype: Cells that are highly reliant on OXPHOS for their energy production are more likely to be sensitive to the OXPHOS-inhibiting activity of this compound. Cells that primarily use glycolysis (the Warburg effect) may be less sensitive.
-
-
Troubleshooting/Experimental Validation:
-
Baseline Protein Expression: Perform a baseline Western blot analysis on your panel of cell lines to determine the levels of total and phosphorylated STAT3 (p-STAT3). Higher basal p-STAT3 levels may correlate with greater sensitivity.
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Metabolic Profiling: Use a Seahorse XF Analyzer to determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell lines. A high basal OCR/ECAR ratio suggests a greater reliance on OXPHOS and may predict sensitivity to this compound.
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Data Presentation
Table 1: In Vitro Growth Inhibitory Effects of this compound
| Cancer Type | IC50 Range (nM) |
| Hematological Tumors | |
| Leukemia | 18.6 - 525.3 |
| Multiple Myeloma | 18.6 - 525.3 |
| Lymphoma | 18.6 - 525.3 |
| Solid Tumors | |
| Liver Cancer | 92.6 - 1727.7 |
| Lung Cancer | 92.6 - 1727.7 |
| Gastric Cancer | 92.6 - 1727.7 |
| Breast Cancer | 92.6 - 1727.7 |
Data sourced from preclinical in vitro growth inhibition studies.[11]
Experimental Protocols
1. Western Blot for Phospho-STAT3 and Phospho-ERK
This protocol is for assessing the activation state of the STAT3 and MAPK pathways in response to this compound treatment.
-
Cell Lysis:
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Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.
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Place the culture dish on ice, wash cells with ice-cold PBS.
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Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
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Agitate for 30 minutes at 4°C and then centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
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Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Electrophoresis and Transfer:
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Load 20-30 µg of protein per well onto a 4-20% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-STAT3 Tyr705, rabbit anti-STAT3, rabbit anti-p-ERK1/2, rabbit anti-ERK1/2, mouse anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 5 minutes each.
-
Develop with an ECL substrate and image using a chemiluminescence detection system.[11][12]
-
2. Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Assay Preparation (Day of Assay):
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Hydrate a Seahorse sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Wash cells with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Add fresh XF assay medium to the wells and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with mitochondrial stressor agents (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) and the compound to be tested (this compound).
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate.
-
Run the assay protocol, which will measure basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and finally rotenone/antimycin A. This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[4][13][14]
-
3. Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines.
-
Determine IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: As the cells begin to recover and proliferate, passage them and gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner over several months.
-
Maintenance: Once the cells are able to proliferate at a steady rate in a high concentration of this compound (e.g., 5-10 times the original IC50), they can be considered a resistant cell line.
-
Validation: Confirm the resistance by performing a dose-response curve and comparing the IC50 of the resistant line to the parental line. The resistant line should be maintained in a continuous low dose of this compound to retain the resistant phenotype.[8]
Visualizations
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. agilent.com [agilent.com]
- 3. STAT3 Inhibition Prevents Adaptive Resistance and Augments NK Cell Cytotoxicity to KRASG12C Inhibitors in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. researchgate.net [researchgate.net]
- 6. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibodies.cancer.gov [antibodies.cancer.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming OPB-111077 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to OPB-111077 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor with a dual mechanism of action. It targets both the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3][4][5][6] Specifically, it inhibits the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus where it would regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis.[1] Additionally, this compound inhibits mitochondrial respiratory chain complex I, thereby suppressing energy production through OXPHOS.[2][4][7]
Q2: What are the known mechanisms of resistance to STAT3 inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to STAT3 pathway inhibitors can arise from several factors. Activation of STAT3 is a known mechanism of acquired drug resistance (ADR) to a variety of cancer therapies.[8][9][10] Resistance to therapies targeting oncogenic pathways can involve the feedback activation of STAT3, which promotes cell survival.[9][10] Furthermore, cancer cells can develop resistance by reprogramming their metabolism. For instance, a shift towards increased dependence on OXPHOS has been observed as a resistance mechanism to some anticancer drugs.[4][7]
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm the development of resistance?
To confirm resistance, you should compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance.[11] This can be determined using a cell viability assay, such as the MTT or resazurin assay.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in my cancer cell line.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 value for this compound in your cell line. Compare this to the IC50 of the parental cell line. A significant fold-increase indicates resistance.
-
Investigate STAT3 Pathway Activation: Assess the phosphorylation status of STAT3 (p-STAT3 Tyr705) and total STAT3 levels via Western blot. Constitutive activation or increased p-STAT3 levels in the presence of this compound may indicate a resistance mechanism.
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Analyze Metabolic Profile: Since this compound also targets OXPHOS, consider performing metabolic profiling to assess whether the resistant cells have altered their metabolic dependencies.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure that your stock of this compound is properly stored and has not degraded.
-
Optimize Cell Culture Conditions: Confirm that the cell line is healthy, free from contamination, and within a low passage number.
-
Review Assay Protocol: Double-check all steps of your cell viability assay, including seeding density, drug incubation time, and reagent concentrations.
-
Problem 2: Inconsistent results in synergy experiments with this compound and another drug.
Possible Cause 1: Inappropriate drug combination ratio or scheduling.
-
Troubleshooting Steps:
-
Determine Optimal Ratios: Conduct a matrix experiment with varying concentrations of both this compound and the combination drug to identify synergistic ratios.
-
Evaluate Sequential Dosing: The order and timing of drug administration can significantly impact synergy. Test different schedules, such as pre-treating with one drug before adding the second.
-
Possible Cause 2: Antagonistic or additive effects.
-
Troubleshooting Steps:
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI based on your experimental data. A CI less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Investigate Underlying Mechanisms: If the combination is not synergistic, explore the signaling pathways affected by both drugs to understand potential cross-talk or opposing effects.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Leukemia (e.g., AML) | 50 | 500 | 10 |
| Lymphoma (e.g., DLBCL) | 100 | 1200 | 12 |
| Liver Cancer | 150 | 2000 | 13.3 |
| Lung Cancer | 200 | 2500 | 12.5 |
| Gastric Cancer | 120 | 1800 | 15 |
| Breast Cancer | 180 | 2200 | 12.2 |
Note: These are example values based on reported ranges of this compound activity and are intended for illustrative purposes. Actual values will vary depending on the specific cell line and experimental conditions.[7]
Experimental Protocols
Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor and Passage: Continuously monitor the cells for growth and morphology. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.
-
Establish a Resistant Population: After several months of continuous culture with increasing concentrations of this compound, a resistant cell population should be established.
-
Confirm Resistance: Determine the new IC50 of the resistant cell line and compare it to the parental line. A significant increase confirms resistance.
-
Characterize the Resistant Line: Once resistance is confirmed, the cell line can be further characterized to understand the underlying mechanisms.
Western Blot Protocol for p-STAT3 and STAT3
This protocol outlines the steps for detecting phosphorylated STAT3 (Tyr705) and total STAT3 in cell lysates.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated with this compound)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL Western blotting detection reagents
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDE or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and the loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound Mechanism of Action.
Caption: Workflow for Investigating this compound Resistance.
Caption: Troubleshooting Logic for Decreased this compound Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Drug resistance via feedback activation of Stat3 in oncogene-addicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feedback Activation of STAT3 as a Cancer Drug-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OPB-111077 Preclinical Research
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is for guidance and informational purposes only. Detailed, specific data on the side effects of OPB-111077 in animal studies is not extensively available in the public domain. Preclinical studies have indicated a generally manageable safety profile, but researchers should establish their own comprehensive safety monitoring protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal studies?
Specific, quantitative data on side effects from non-clinical animal toxicology studies of this compound are not widely published. However, it is known that this compound is an inhibitor of both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] Based on its mechanism of action, researchers should be vigilant for potential class-related adverse effects during their own in-vivo experiments.
Q2: What is the mechanism of action of this compound?
This compound is a novel, orally active small molecule that functions as a dual inhibitor.[3][4] It targets STAT3, a key transcription factor involved in cell proliferation and survival, and also inhibits mitochondrial respiratory chain complex I, thereby suppressing energy production through oxidative phosphorylation.[5][6]
Q3: What general toxicities might be anticipated with a STAT3 and OXPHOS inhibitor in animal models?
While specific data for this compound is limited, researchers investigating compounds with similar mechanisms of action might anticipate a range of potential findings in animal models. These could include, but are not limited to:
-
Gastrointestinal Issues: Similar to observations in human clinical trials where nausea and vomiting were reported, animal studies may reveal signs of gastrointestinal distress.[1][7]
-
Metabolic Disturbances: Given the inhibition of oxidative phosphorylation, monitoring for metabolic changes is crucial.
-
Hematological Effects: Bone marrow suppression can be a concern with anti-proliferative agents.[8]
-
Cardiotoxicity: While not specifically reported for this compound in the provided context, cardiotoxicity is a potential side effect for some anti-cancer agents.[9]
Troubleshooting In-Vivo Studies
This section provides guidance on potential issues that may arise during animal experiments with this compound and similar compounds.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss | Drug-related toxicity, reduced food/water intake, or tumor burden. | Monitor food and water consumption daily. Perform regular body condition scoring. Consider dose reduction or temporary cessation of treatment to assess recovery. |
| Lethargy or Reduced Activity | General malaise, metabolic disruption from OXPHOS inhibition, or potential off-target effects. | Conduct a full clinical examination. Monitor blood glucose and lactate levels. Evaluate for signs of dehydration. |
| Gastrointestinal Distress (e.g., diarrhea, poor appetite) | Direct effect of the compound on the GI tract. | Provide supportive care, such as hydration and palatable, easily digestible food. Consider co-administration with a gastro-protectant, if appropriate for the study design. |
| Abnormal Hematology Results | Potential bone marrow suppression. | Perform complete blood counts (CBCs) at baseline and regular intervals during the study. If significant changes are observed, a dose adjustment or treatment holiday may be necessary. |
Experimental Protocols: A Generalized Approach
The following outlines a general workflow for a preclinical toxicology assessment. Specific parameters and timelines should be adapted based on the experimental design and institutional guidelines.
General Preclinical Toxicology Workflow
Caption: Generalized workflow for a preclinical toxicology study.
Signaling Pathway of this compound
The diagram below illustrates the dual inhibitory action of this compound on the STAT3 and oxidative phosphorylation pathways.
Caption: Dual mechanism of this compound on STAT3 and OXPHOS pathways.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Paper: Synergistic Antitumor Effect of a Novel First-in-Class Small Molecule this compound That Inhibits Mitochondrial Oxidative Phosphorylation in Combination with Alkylating Agent [ash.confex.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cellular immunotherapy for the treatment of B cell lymphoma or leukemia - VCT Registry [veterinaryclinicaltrials.org]
- 9. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OPB-111077 Concentration for In Vitro Experiments
Welcome to the technical support center for OPB-111077. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule inhibitor.[1][2] It has a dual mechanism of action, targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][3] By binding to STAT3, this compound inhibits its phosphorylation, which is a critical step for its activation, dimerization, and translocation to the nucleus where it would otherwise regulate the expression of genes involved in cell proliferation and survival.[4] Additionally, its effect on OXPHOS can disrupt cellular energy metabolism.[3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. Based on preclinical studies with the parent compound OPB-31121, which has IC50 values in the low nanomolar range for some hematopoietic cell lines, a good starting point for this compound would be in the low micromolar to high nanomolar range.[5][6][7][8] We recommend performing a dose-response experiment starting from 0.1 µM to 10 µM to determine the IC50 value in your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage. For short-term storage, 4°C is acceptable. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
Q4: How can I confirm that this compound is inhibiting STAT3 in my cells?
A4: The most direct way to confirm STAT3 inhibition is to perform a Western blot analysis to measure the levels of phosphorylated STAT3 (p-STAT3) at the tyrosine 705 residue (Tyr705). A decrease in the p-STAT3/total STAT3 ratio upon treatment with this compound indicates target engagement. You can also assess the expression of downstream targets of STAT3, such as c-Myc, Cyclin D1, and Survivin, which are expected to decrease following effective STAT3 inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of cell viability at expected concentrations. | 1. Cell line is resistant to STAT3 inhibition. 2. Suboptimal concentration of this compound. 3. Degradation of the compound. | 1. Confirm STAT3 is constitutively active in your cell line via Western blot for p-STAT3. 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 3. Use a fresh aliquot of this compound stock solution. |
| High levels of cell death even at low concentrations. | 1. High sensitivity of the cell line to either STAT3 or OXPHOS inhibition. 2. Off-target effects. 3. DMSO toxicity. | 1. Lower the concentration range in your dose-response experiment. 2. Shorten the incubation time. 3. Ensure the final DMSO concentration is below 0.1% and include a vehicle control. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Repeated freeze-thaw cycles of this compound stock. | 1. Ensure consistent cell seeding density and confluency. 2. Standardize all incubation times. 3. Use single-use aliquots of the compound. |
| Unsure if the observed effect is due to STAT3 inhibition or mitochondrial effects. | This compound's dual mechanism of action. | 1. Measure Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFDA to see if this compound increases ROS levels, which is indicative of mitochondrial dysfunction.[9] 2. Assess Mitochondrial Membrane Potential: Use a dye like TMRE to check for depolarization of the mitochondrial membrane.[10] 3. Use STAT3 Knockout/Knockdown Cells: Compare the effect of this compound in wild-type versus STAT3-deficient cells. A reduced effect in the absence of STAT3 would confirm on-target activity.[11][12] |
Data Presentation
In Vitro Activity of OPB-31121 (Parent Compound of this compound) in Hematopoietic Cell Lines
Note: As specific IC50 values for this compound are not widely published in the public domain, the following data for its parent compound, OPB-31121, can be used as a reference to establish a starting concentration range for your experiments. This compound is the primary metabolite of OPB-31121 and accumulates at higher levels in tissues.[3]
| Cell Line | Cancer Type | IC50 (nM) of OPB-31121 |
| KMS-11 | Multiple Myeloma | < 10 |
| RPMI8226 | Multiple Myeloma | < 10 |
| U266 | Multiple Myeloma | < 10 |
| Ramos | Burkitt's Lymphoma | < 10 |
| K562 | Chronic Myeloid Leukemia | < 10 |
| MOLM13 | Acute Myeloid Leukemia | < 10 |
Experimental Protocols
Western Blot for STAT3 Phosphorylation
This protocol details the steps to assess the inhibition of STAT3 phosphorylation by this compound.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and the loading control to normalize the p-STAT3 signal.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
Procedure:
-
Cell Seeding and Treatment: Plate cells and treat with this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits STAT3 phosphorylation, a key step in its activation pathway.
Caption: A general workflow for the in vitro evaluation of this compound.
Caption: A logical diagram for troubleshooting the dual mechanism of this compound.
References
- 1. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. OPB-31121|CAS |DC Chemicals [dcchemicals.com]
- 6. OPB-31121|COA [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial STAT3 regulates antioxidant gene expression through complex I‐derived NAD in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting OPB-111077 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using OPB-111077 in Western blot experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on a Western blot when treating cells with this compound?
As a STAT3 inhibitor, this compound is expected to decrease the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3 Y705). Therefore, the primary anticipated result is a dose-dependent reduction in the p-STAT3 (Y705) band intensity. The total STAT3 protein levels should remain largely unchanged. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading across all lanes.
Q2: At what concentrations should I test this compound to see an effect on p-STAT3 levels?
Preclinical models have shown that this compound exhibits anti-tumor activity at micromolar concentrations.[1][2] To determine the optimal concentration for your specific cell line, it is recommended to perform a dose-response experiment. A suggested starting range for many cancer cell lines would be from 0.1 µM to 10 µM.
Illustrative Dose-Response Data for p-STAT3 Inhibition
The following table provides a hypothetical representation of expected quantitative results from a Western blot experiment investigating the dose-dependent inhibition of p-STAT3 by this compound. The band intensities would be quantified using densitometry analysis.
| Treatment Group | This compound Conc. (µM) | Relative p-STAT3/Total STAT3 Intensity (%) |
| Vehicle Control (DMSO) | 0 | 100 |
| This compound | 0.1 | 85 |
| This compound | 1 | 40 |
| This compound | 5 | 15 |
| This compound | 10 | 5 |
Note: This data is for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems you might encounter with your Western blot results when using this compound.
Problem 1: No change or an increase in p-STAT3 levels after this compound treatment.
If you do not observe the expected decrease in p-STAT3, or if you see an unexpected increase, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution(s) |
| Inactive Compound | Ensure the this compound compound has been stored correctly and has not expired. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Suboptimal Concentration or Treatment Time | Perform a dose-response experiment with a wider range of concentrations. Also, conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for your cell line. |
| Technical Issues with Western Blot | - Antibody Problems: Verify the specificity and activity of your primary antibodies for p-STAT3 and total STAT3. Use a positive control (e.g., lysate from cells known to have high p-STAT3 levels). - Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of p-STAT3 during sample preparation. - Transfer Issues: Confirm efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
| Biological Resistance or Compensatory Pathways | Some cell lines may have STAT3 activation driven by pathways not inhibited by this compound. Consider investigating other signaling pathways that might be compensating for STAT3 inhibition. |
Problem 2: Weak or no signal for p-STAT3 and/or total STAT3.
A weak or absent signal can be frustrating. Here are some common culprits and their solutions:
| Potential Cause | Recommended Solution(s) |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel. Ensure accurate protein quantification using a reliable method like a BCA assay. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, buffer composition). For large proteins like STAT3 (~86 kDa), a wet transfer system may be more efficient than semi-dry. |
| Antibody Issues | - Low Antibody Titer: Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). - Inactive Antibody: Ensure antibodies have been stored correctly and have not expired. Test antibody activity with a positive control. |
| Detection Problems | Ensure your ECL substrate is fresh and has not expired. Optimize the exposure time when capturing the chemiluminescent signal. |
Problem 3: Non-specific bands or unexpected band sizes.
The appearance of extra bands can complicate the interpretation of your results.
| Potential Cause | Recommended Solution(s) |
| Antibody Non-Specificity | Use a highly specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. If possible, test the antibody on a knockout/knockdown cell line for your target protein. |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation. Handle samples on ice. |
| Off-Target Effects of this compound | While this compound is a potent STAT3 inhibitor, it may have off-target effects at higher concentrations.[3] If you suspect off-target effects are causing the appearance of non-specific bands, consider performing a kinome scan to identify other kinases that may be affected by the compound. |
| Post-Translational Modifications | STAT3 can undergo other post-translational modifications besides phosphorylation, which may affect its migration on the gel. |
Experimental Protocols
A detailed protocol for a typical Western blot experiment to assess the effect of this compound on STAT3 phosphorylation is provided below.
Western Blot Protocol for Analyzing p-STAT3 Inhibition by this compound
-
Cell Culture and Treatment:
-
Seed your chosen cancer cell line in a 6-well plate and allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-STAT3 (Y705) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total STAT3 and Loading Control):
-
Strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and block again for 1 hour.
-
Incubate with the primary antibody for total STAT3, followed by the secondary antibody and signal detection as described above.
-
Repeat the stripping and re-probing process for a loading control antibody (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software.
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Normalize the p-STAT3 signal to the total STAT3 signal, and then normalize this ratio to the loading control to account for any variations in protein loading.
-
Visualizations
Signaling Pathway Diagram
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: OPB-111077 Xenograft Model Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting variability in xenograft models when studying the STAT3 and oxidative phosphorylation inhibitor, OPB-111077.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor. It has a dual mechanism of action, targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1] By inhibiting STAT3 phosphorylation, this compound prevents its translocation to the nucleus, thereby blocking the transcription of genes involved in tumor cell proliferation and survival.[2] Its inhibitory effect on OXPHOS disrupts cellular energy metabolism, which can be particularly effective against cancer cells that are highly dependent on this pathway.
Q2: In which cancer types has this compound shown preclinical promise?
A2: Preclinical studies have indicated that this compound has promising anticancer activity in a variety of both solid and hematological cancer models.[1][3] While it has shown a broad effect, notable activity has been suggested in models of diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][3][4]
Q3: What level of efficacy has been observed in clinical trials?
A3: Phase I clinical trials in patients with advanced cancers have shown that this compound is generally well-tolerated.[1][4] As a monotherapy, it demonstrated modest overall clinical activity. However, a durable partial response was observed in a patient with diffuse large B-cell lymphoma.[1][4] In a phase Ib trial for high-risk AML, this compound also showed an acceptable safety profile and preliminary clinical activity.[3]
Q4: What are the common sources of variability in xenograft studies?
A4: Variability in xenograft models can arise from several factors, including the intrinsic properties of the cancer cells, the host animal, and the experimental procedures. Key sources include:
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Tumor Model Selection: Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can respond differently. PDX models often better recapitulate the heterogeneity of human tumors.[5][6]
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Genetic Drift and Clonal Selection: Over successive passages, the genetic and phenotypic characteristics of the xenografted tumor can change.
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Tumor Microenvironment: The interaction between the human tumor cells and the murine stroma can influence tumor growth and drug response.
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Host Factors: The age, sex, and immune status of the mouse can impact tumor engraftment and growth.
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Experimental Procedures: Inconsistent cell implantation techniques, variable tumor volumes at the start of treatment, and inaccuracies in tumor measurement can all contribute to variability.[7]
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Preparation and Implantation | - Ensure a single-cell suspension with high viability before injection.- Standardize the injection volume and location for all animals.- Consider using Matrigel to improve tumor take rate and uniformity. |
| Variable Initial Tumor Size | - Randomize animals into treatment groups only when tumors have reached a predetermined, narrow size range (e.g., 100-150 mm³).- Exclude animals with tumors that are significantly smaller or larger than the average from the study. |
| Inaccurate Tumor Measurement | - Use digital calipers for precise measurements.- Have the same technician perform all measurements to reduce inter-operator variability.- Blinding the technician to the treatment groups can reduce bias. |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability or Suboptimal Dosing | - Verify the formulation and vehicle used for this compound administration. Ensure it is appropriate for the route of administration (e.g., oral gavage).- Conduct a pilot pharmacokinetic study to ensure that micromolar concentrations, which correlate with preclinical antitumor activity, are achieved in the plasma and tumor tissue.[1] |
| Influence of the Tumor Microenvironment | - Analyze the expression of STAT3 and components of the OXPHOS pathway in the xenograft tumors, not just in the cultured cells.- Consider that the murine microenvironment may provide signals that bypass the inhibitory effects of this compound. |
| Development of Resistance | - If tumors initially respond and then regrow, investigate potential resistance mechanisms. This could involve the activation of alternative signaling pathways. |
Issue 3: Lack of Efficacy in a Specific Xenograft Model
| Potential Cause | Troubleshooting Steps |
| Low STAT3 Activation in the Chosen Model | - Before starting the in vivo study, confirm that the chosen cell line or PDX model exhibits constitutive STAT3 activation (phosphorylated STAT3).- Select models that have been reported to be dependent on the STAT3 signaling pathway. |
| Redundancy in Energy Metabolism Pathways | - Since this compound also targets OXPHOS, cancer cells that are more reliant on glycolysis may be less sensitive.- Characterize the metabolic profile of your xenograft model. |
| Intrinsic Resistance of the Tumor Model | - Some tumor types may have inherent resistance mechanisms to STAT3 inhibition.- Consider testing this compound in a panel of different xenograft models to identify those with the highest sensitivity. |
Data Presentation
The following table provides an illustrative summary of the expected efficacy of this compound in various xenograft models based on preclinical and clinical observations. Note: Specific quantitative data from a head-to-head comparative study is not publicly available; this table is a representation based on qualitative descriptions.
| Cancer Type | Xenograft Model Type | Key Pathway Dependency | Expected Tumor Growth Inhibition (TGI %) | Notes |
| Diffuse Large B-Cell Lymphoma | CDX / PDX | High STAT3 Activation | High (>70%) | Notable clinical and preclinical activity has been reported.[1][4] |
| Acute Myeloid Leukemia | Systemic/Disseminated | High STAT3 Activation | Moderate to High (50-80%) | Preclinical models and a phase Ib trial suggest good efficacy.[3] |
| Breast Cancer | CDX | Variable STAT3 Activation | Low to Moderate (20-50%) | Efficacy may depend on the specific subtype and level of STAT3 activation. |
| Non-Small Cell Lung Cancer | CDX / PDX | STAT3, potential EGFR crosstalk | Low to Moderate (20-60%) | STAT3 can be a resistance mechanism to EGFR inhibitors; combination therapy may be more effective. |
| Pancreatic Cancer | CDX / PDX | High STAT3 Activation, Stromal Involvement | Moderate (40-60%) | The dense stroma in pancreatic cancer models may affect drug delivery and efficacy. |
| Gastric Cancer | CDX | Variable STAT3 Activation | Low to Moderate (30-50%) | Some clinical trial patients with gastric cancer showed stable disease.[8] |
| Prostate Cancer | CDX | STAT3, Androgen Receptor Signaling | Low to Moderate (20-50%) | STAT3 signaling can be involved in castration-resistant prostate cancer. |
Experimental Protocols
General Protocol for a Cell Line-Derived Xenograft (CDX) Study with this compound
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Cell Culture and Preparation:
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Culture cancer cells in the recommended medium to ~80% confluency.
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Harvest cells using trypsin and wash with sterile, serum-free medium or PBS.
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Perform a cell count and viability assessment (e.g., trypan blue exclusion). Aim for >95% viability.
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Resuspend cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
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Animal Handling and Tumor Implantation:
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Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
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Allow mice to acclimatize for at least one week before any procedures.
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Subcutaneously inject the cell suspension into the flank of each mouse.
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Tumor Growth Monitoring and Randomization:
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Monitor tumor growth 2-3 times per week using digital calipers once tumors are palpable.
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Calculate tumor volume using the formula: (Length x Width²) / 2.
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When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
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This compound Administration:
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Prepare the this compound formulation in a suitable vehicle for oral gavage.
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Administer this compound orally once daily at the predetermined dose. The control group should receive the vehicle only.
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Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
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Efficacy Evaluation:
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Continue to measure tumor volume and body weight throughout the study.
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At the end of the study (e.g., when control tumors reach a predetermined size or after a set number of weeks), euthanize the mice.
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Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blot for p-STAT3).
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Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a CDX study.
Caption: Troubleshooting logic for this compound efficacy.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. mdpi.com [mdpi.com]
- 7. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: OPB-111077 In Vivo Toxicity Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the investigational STAT3 inhibitor, OPB-111077, in in vivo experiments. The guidance provided is based on published clinical trial data and general strategies for managing adverse events of similar cancer therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in vivo?
A1: Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) for this compound are generally mild to moderate and include nausea, vomiting, and fatigue.[1][2] In some studies, particularly in combination therapies, hematological toxicities such as lymphopenia and leukopenia have also been observed.[3]
Q2: What are the dose-limiting toxicities (DLTs) of this compound?
A2: In a first-in-human phase I study, dose-limiting toxicities were observed at doses of 300 mg and 400 mg administered once daily. The maximum tolerated dose (MTD) was established at 250 mg once daily.[1][2] However, a phase Ib trial in acute myeloid leukemia (AML) patients did not report any DLTs at doses of 200 mg/day and 250 mg/day.[4]
Q3: Is this compound generally considered well-tolerated?
A3: Yes, clinical studies have shown that this compound is generally well-tolerated, with most adverse events being reversible and manageable with medical intervention.[1][2]
Q4: How does the toxicity profile of this compound as a STAT3 inhibitor compare to other targeted therapies?
A4: The common toxicities of nausea, vomiting, and fatigue are frequently observed with various oral kinase inhibitors.[5] Myelosuppression is also a known side effect of many targeted cancer therapies. The specific nature and management of these toxicities with this compound are still being fully characterized.
Troubleshooting Guides
Issue 1: Managing Nausea and Vomiting
Symptoms: Subject exhibits signs of nausea (e.g., loss of appetite, aversion to food) or active vomiting.
Potential Cause: Nausea and vomiting are common side effects of this compound.[1][2]
Troubleshooting Steps:
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Prophylactic Antiemetics: For subjects initiating this compound treatment, consider prophylactic administration of antiemetics. Standard antiemetic regimens for therapies with low to moderate emetic potential can be adapted.
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Rescue Antiemetics: For subjects experiencing breakthrough nausea or vomiting, administer rescue antiemetics as needed.
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Dietary Modifications:
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Provide small, frequent meals instead of large ones.
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Offer bland, low-fat foods such as crackers, toast, and rice.
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Avoid spicy, greasy, or overly sweet foods.
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Ensure adequate hydration with clear fluids, sipped slowly throughout the day.
-
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Dose Interruption/Reduction: If nausea and vomiting are severe or persistent (Grade 3 or 4), consider a temporary interruption of this compound administration. Once the symptoms resolve, treatment may be resumed at a lower dose.
Experimental Protocol: Antiemetic Prophylaxis
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Agent: 5-HT3 receptor antagonist (e.g., ondansetron) with or without a corticosteroid (e.g., dexamethasone).
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Administration: Administer the antiemetic agent 30-60 minutes prior to this compound dosing.
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Monitoring: Closely monitor the subject for any signs of nausea or vomiting.
Issue 2: Managing Fatigue
Symptoms: Subject displays signs of lethargy, reduced activity, or general weakness.
Potential Cause: Fatigue is a frequently reported side effect of this compound.[1][2]
Troubleshooting Steps:
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Rule out Other Causes: Investigate and address other potential causes of fatigue, such as anemia, dehydration, or malnutrition.
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Supportive Care:
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Ensure the subject has adequate rest and sleep.
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Maintain a balanced diet and proper hydration.
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Pharmacological Intervention: While no specific drugs are approved to treat cancer-related fatigue, agents such as psychostimulants may be considered in severe cases under veterinary guidance.
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Dose Modification: If fatigue is severe and impacts the subject's well-being, consider a dose reduction or temporary interruption of this compound.
Issue 3: Managing Myelosuppression (Leukopenia/Lymphopenia)
Symptoms: Complete blood count (CBC) reveals a significant decrease in white blood cell or lymphocyte counts.
Potential Cause: this compound, particularly in combination with other agents, can cause myelosuppression.[3]
Troubleshooting Steps:
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Regular Blood Monitoring: Perform regular CBCs to monitor for changes in blood cell counts.
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Prophylactic Measures: For subjects at high risk of myelosuppression, prophylactic use of myeloid growth factors (e.g., G-CSF) can be considered to stimulate white blood cell production.
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Supportive Care:
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If severe neutropenia develops, implement measures to prevent infection, such as housing in a sterile environment and prophylactic antibiotics.
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In cases of severe anemia or thrombocytopenia, blood or platelet transfusions may be necessary.
-
-
Dose Adjustment: Dose delays or reductions of this compound may be required to allow for bone marrow recovery.
Experimental Protocol: G-CSF Administration
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Agent: Granulocyte-colony stimulating factor (G-CSF).
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Administration: Administer G-CSF subcutaneously according to standard protocols, typically starting 24 hours after the last dose of the myelosuppressive agent.
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Monitoring: Monitor CBCs frequently to assess the response to G-CSF.
Data Presentation
Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) with this compound Monotherapy
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency | Management Strategies |
| Nausea | Frequent | Infrequent | Antiemetics, Dietary Modification |
| Vomiting | Frequent | Infrequent | Antiemetics, Dietary Modification |
| Fatigue | Frequent | Infrequent | Supportive Care, Dose Modification |
Frequency data is qualitative based on published reports describing these as the most common TEAEs.[1][2]
Table 2: Dose-Limiting Toxicities of this compound
| Dose Level | DLTs Observed | Maximum Tolerated Dose (MTD) | Reference |
| 300 mg QD | Yes | 250 mg QD | [1][2] |
| 400 mg QD | Yes | 250 mg QD | [1][2] |
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for managing this compound-related toxicities.
Caption: Relationship between this compound toxicities and mitigation strategies.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatigue in chronic myeloid leukemia patients on tyrosine kinase inhibitor therapy: predictors and the relationship with physical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
OPB-111077 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OPB-111077 in their experiments. Given the dual-inhibitory nature of this compound against both STAT3 and mitochondrial oxidative phosphorylation (OXPHOS), this guide addresses potential sources of variability and reproducibility challenges inherent to assays targeting these pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that could influence assay results?
A1: this compound is a small molecule inhibitor with two recognized primary mechanisms of action:
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STAT3 Inhibition: It inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in many cellular processes, including proliferation and survival.[1]
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Mitochondrial Oxidative Phosphorylation (OXPHOS) Inhibition: It disrupts mitochondrial respiration, affecting cellular energy metabolism.
This dual activity means that experimental outcomes can be influenced by the cellular model's reliance on either of these pathways.
Q2: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A2: High variability in IC50 values is a common challenge, particularly with multi-targeting inhibitors like this compound. Several factors can contribute to this:
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Cell Line Specifics: Different cell lines exhibit varying degrees of dependence on STAT3 signaling and OXPHOS for survival. A cell line highly dependent on STAT3 may show a different sensitivity profile compared to one more reliant on glycolysis.
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Metabolic State of Cells: The metabolic phenotype of your cells (e.g., preference for OXPHOS vs. glycolysis) can significantly impact the efficacy of an OXPHOS inhibitor. This can be influenced by culture conditions, passage number, and cell density.
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Compound Stability and Solubility: Like many small molecules, the stability and solubility of this compound in your assay medium can affect its effective concentration. Ensure proper dissolution and be mindful of potential precipitation.
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Assay Endpoint: The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo®, crystal violet) can lead to different IC50 values, as they measure different aspects of cell health (metabolic activity, ATP levels, cell number).
Q3: How should I prepare and store this compound for in vitro experiments to ensure consistency?
A3: While specific solubility data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed:
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Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
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Storage: Store stock solutions at -20°C or -80°C, protected from light.
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Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Be aware that the compound may have limited stability in aqueous solutions.
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Precipitation: Visually inspect your highest concentrations for any signs of precipitation, both in the stock and in the final assay plate.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of STAT3 Phosphorylation
You are performing western blots to detect phosphorylated STAT3 (p-STAT3) and total STAT3, but the level of p-STAT3 inhibition by this compound is not consistent.
| Potential Cause | Recommended Solution |
| Sub-optimal Cell Stimulation | If you are stimulating STAT3 phosphorylation (e.g., with IL-6 or other cytokines), ensure the stimulation is consistent and robust. The timing and concentration of the stimulus are critical. |
| Timing of this compound Treatment | The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. Optimize the pre-incubation time with this compound before stimulation, and the duration of the stimulation itself. |
| Cell Density | High cell density can lead to nutrient depletion and changes in signaling pathways, potentially affecting the cellular response to this compound. Ensure consistent cell seeding density. |
| Serum Effects | Components in fetal bovine serum (FBS) can activate STAT3 or interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media for the duration of the experiment. |
Issue 2: High Variability in Cell Viability Assays
Your cell viability or cytotoxicity assays show significant well-to-well or plate-to-plate variability.
| Potential Cause | Recommended Solution |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the medium. Visually inspect the wells and consider performing a solubility test in your specific assay medium. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification of your incubator. |
| Inconsistent Cell Seeding | An uneven distribution of cells will lead to variability. Ensure your cell suspension is homogenous before and during plating. |
| Assay Incubation Time | The dual mechanism of this compound may require different lengths of time to manifest. Inhibition of STAT3 might have a more immediate anti-proliferative effect, while the impact of OXPHOS inhibition could take longer to affect cell viability. Perform a time-course experiment to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
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Serum Starvation (Optional): If investigating cytokine-induced STAT3 phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.
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This compound Treatment: Pre-incubate cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 2-4 hours.
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Stimulation: Add a stimulating agent (e.g., IL-6 at 20 ng/mL) for 15-30 minutes.
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
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Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
Protocol 2: Cell Viability Assay (Example using a resazurin-based assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
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Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.
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Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
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Reagent Addition: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
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Measurement: Read the fluorescence or absorbance using a plate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: A logical workflow for troubleshooting assay variability.
References
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: OPB-111077 Versus Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cancer cell signaling, making it a compelling target for novel anti-cancer therapies. Its constitutive activation is implicated in tumor proliferation, survival, invasion, and immune evasion across a spectrum of malignancies. This guide provides an objective comparison of OPB-111077, a novel STAT3 inhibitor, with other prominent STAT3-targeting agents in clinical development: Napabucasin, AZD9150, and TTI-101. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, potency, and clinical outcomes.
Mechanism of Action: A Diverse Approach to STAT3 Inhibition
The STAT3 inhibitors discussed herein employ distinct strategies to disrupt the STAT3 signaling cascade.
This compound is a novel, orally bioavailable small-molecule that uniquely inhibits both STAT3 and mitochondrial oxidative phosphorylation (OXPHOS)[1][2]. Its precise mechanism of STAT3 inhibition involves binding to STAT3 and inhibiting its phosphorylation, a critical step for its activation and subsequent downstream signaling[3]. By also targeting OXPHOS, this compound presents a dual mechanism to disrupt cancer cell metabolism and proliferation.
Napabucasin (BBI608) is an orally administered small molecule that indirectly inhibits STAT3 signaling. Its mechanism is linked to the generation of reactive oxygen species (ROS), which in turn leads to the inhibition of STAT3 phosphorylation[4][5]. Napabucasin is also recognized for its ability to target cancer stem cells[6].
AZD9150 (Danvatirsen) is a second-generation antisense oligonucleotide (ASO) that directly targets STAT3 mRNA, leading to the degradation of the transcript and subsequent reduction in STAT3 protein expression[7]. This approach offers a distinct mechanism from small-molecule inhibitors that target the protein directly.
TTI-101 is a first-in-class, orally bioavailable, small-molecule inhibitor that directly targets the SH2 domain of STAT3. By binding to this domain, TTI-101 prevents the phosphorylation of STAT3 at Tyr705, thereby inhibiting its dimerization and nuclear translocation[8][9][10].
Preclinical Data Summary
The following table summarizes key preclinical findings for this compound and its comparators. Direct comparative studies are limited; therefore, data is presented from individual preclinical investigations.
| Inhibitor | Target | Mechanism of Action | Key Preclinical Findings |
| This compound | STAT3 & OXPHOS | Inhibits STAT3 phosphorylation and mitochondrial respiration. | Showed potent growth inhibitory effects on various human blood and solid tumor cell lines. Demonstrated significant antitumor effects in in vivo xenograft models of leukemia, lymphoma, and several solid tumors.[1] |
| Napabucasin | Indirect STAT3 | Induces ROS, leading to inhibition of STAT3 phosphorylation. | Demonstrated potent anti-tumor and anti-metastatic activity in various cancer types in vitro and in vivo. Showed synergy with paclitaxel in mouse models.[6] |
| AZD9150 | STAT3 mRNA | Antisense oligonucleotide that degrades STAT3 mRNA. | Decreased STAT3 expression and showed antitumor activity in lymphoma and lung cancer preclinical models.[7] |
| TTI-101 | STAT3 SH2 Domain | Binds to the SH2 domain, preventing STAT3 phosphorylation and dimerization. | Reduced tumor volume in combination with chemotherapy and decreased tumor-initiating cells in breast cancer xenograft models.[9][11] |
Clinical Trial Landscape
The clinical development of these STAT3 inhibitors has yielded varying degrees of success, with each agent demonstrating a unique safety and efficacy profile.
| Inhibitor | Phase of Development | Key Clinical Findings |
| This compound | Phase I/II | Generally well-tolerated with the most common treatment-emergent adverse events being nausea, fatigue, and vomiting. Showed modest clinical activity as a monotherapy in advanced cancers, with a notable durable partial response in a patient with diffuse large B-cell lymphoma.[1][2] Development was discontinued by Otsuka in February 2025 for strategic reasons.[12] |
| Napabucasin | Phase III | In combination with paclitaxel, did not show a significant improvement in overall survival or progression-free survival in patients with advanced gastric or gastroesophageal junction adenocarcinoma compared to placebo plus paclitaxel.[4] Similarly, a Phase III trial in metastatic pancreatic adenocarcinoma in combination with nab-paclitaxel and gemcitabine was terminated for futility.[5] |
| AZD9150 | Phase I/II | Demonstrated single-agent antitumor activity in patients with highly treatment-refractory lymphoma and non-small cell lung cancer.[7] A Phase II trial in combination with durvalumab showed a 4-month disease control rate of 66.7% in NSCLC and 17.4% in pancreatic cancer, though no objective responses were observed.[13] |
| TTI-101 | Phase II | Well-tolerated in a Phase I study in patients with advanced solid tumors, with diarrhea being the most common treatment-related adverse event. Confirmed partial responses were observed in patients with hepatocellular carcinoma, ovarian cancer, and gastric cancer.[8] |
Experimental Protocols
The following sections detail generalized protocols for key assays used to evaluate the activity of STAT3 inhibitors.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay is fundamental for determining the direct inhibitory effect of a compound on STAT3 activation.
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Cell Culture and Treatment: Plate cancer cells with known constitutive STAT3 activation (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 inhibitor or vehicle control for a specified duration.
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Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
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Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.
STAT3 Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of STAT3.
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Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing STAT3 response elements and a Renilla luciferase control plasmid for normalization.
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Cell Treatment: Seed the transfected cells into a 96-well plate. After cell attachment, treat with the STAT3 inhibitor at various concentrations, followed by stimulation with a STAT3 activator (e.g., IL-6), if necessary.
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Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of STAT3 transcriptional activity is determined by the reduction in normalized luciferase activity in inhibitor-treated cells compared to control cells.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the STAT3 inhibitor in a living organism.
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).
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Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., orally or intraperitoneally) and vehicle control according to a predetermined schedule and dosage.
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Efficacy Evaluation: Measure tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-STAT3, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizing the Landscape of STAT3 Inhibition
To better understand the context of STAT3 inhibition, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow.
Caption: Canonical STAT3 signaling pathway and points of therapeutic intervention.
Caption: A typical experimental workflow for the preclinical evaluation of STAT3 inhibitors.
Conclusion
The landscape of STAT3 inhibitors is characterized by a diversity of molecular approaches and a range of clinical outcomes. This compound, with its dual inhibitory mechanism targeting both STAT3 and OXPHOS, represented a novel strategy, though its clinical development has been halted. Napabucasin's indirect mechanism and focus on cancer stem cells have yet to translate into significant clinical benefit in late-stage trials. The antisense oligonucleotide AZD9150 has shown promise in hematological malignancies and NSCLC, highlighting the potential of targeting STAT3 at the genetic level. TTI-101, a direct inhibitor of the STAT3 SH2 domain, has demonstrated encouraging early clinical activity in solid tumors.
The continued exploration of these and other STAT3 inhibitors is crucial for realizing the therapeutic potential of targeting this key oncogenic pathway. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to specific STAT3 inhibitors and exploring rational combination therapies to overcome resistance and enhance anti-tumor efficacy.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumen.luc.edu [lumen.luc.edu]
- 4. Randomized, Double-Blind, Placebo-Controlled Phase III Study of Paclitaxel ± Napabucasin in Pretreated Advanced Gastric or Gastroesophageal Junction Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napabucasin plus nab-paclitaxel with gemcitabine versus nab-paclitaxel with gemcitabine in previously untreated metastatic pancreatic adenocarcinoma: an adaptive multicentre, randomised, open-label, phase 3, superiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. tvarditherapeutics.com [tvarditherapeutics.com]
- 11. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Preclinical study and parallel phase II trial evaluating antisense STAT3 oligonucleotide and checkpoint blockade for advanced pancreatic, non-small cell lung cancer and mismatch repair-deficient colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating OPB-111077 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the target engagement of OPB-111077, a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation. This document outlines experimental protocols and presents comparative data with other known STAT3 inhibitors.
This compound is an orally bioavailable small molecule that has undergone investigation in clinical trials for various advanced cancers, including a first-in-human phase I study and a phase Ib trial in acute myeloid leukemia.[1][2] Its mechanism of action involves the inhibition of STAT3 phosphorylation, a critical step in the activation of the STAT3 signaling pathway.[3] Dysregulation of the STAT3 pathway is a known driver in many cancers, making it a prime therapeutic target.[4]
This guide details key experimental procedures to confirm the engagement of this compound with its target, STAT3, and compares its activity with other widely studied STAT3 inhibitors.
Comparative Analysis of STAT3 Inhibitors
Validating the efficacy of a targeted inhibitor requires a quantitative comparison with existing alternatives. The following table summarizes the available data on the inhibitory activities of this compound and other selected STAT3 inhibitors.
| Compound | Putative Target/Mechanism | Biochemical Assay Data | Cell-Based Assay Data |
| This compound | Binds to the SH2 domain of STAT3, inhibiting its phosphorylation.[5][6] Also inhibits mitochondrial oxidative phosphorylation.[4] | High affinity for STAT3 SH2 domain (Kd = 10 nM, inferred from parent compound OPB-31121).[2][6] | Modest clinical activity observed in a range of solid tumors.[4] |
| Napabucasin (BBI608) | Inhibits STAT3-mediated transcription and cancer stem cell pathways. | Data not readily available in public domain. | Demonstrates anti-tumor activity in preclinical and clinical settings.[7] |
| Stattic | Binds to the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[2] | IC50 of 5.1 µM in a cell-free assay for STAT3 activation.[1] | Induces apoptosis in STAT3-dependent cancer cell lines.[2] |
| S3I-201 | Binds to the STAT3 SH2 domain, inhibiting DNA binding activity. | IC50 of 86 µM for inhibition of STAT3 DNA-binding activity in a cell-free assay.[8] | Inhibits growth and induces apoptosis in tumor cells with persistently activated STAT3. |
Key Experimental Protocols for Target Validation
Accurate validation of this compound's target engagement relies on robust and reproducible experimental methodologies. Below are detailed protocols for three essential assays.
Western Blot Analysis of STAT3 Phosphorylation
This method directly measures the inhibition of STAT3 activation by assessing its phosphorylation status at Tyrosine 705 (p-STAT3).
Experimental Workflow:
Workflow for Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment: Culture a cell line with a constitutively active STAT3 pathway (e.g., MDA-MB-231) under standard conditions. Treat cells with varying concentrations of this compound or other inhibitors for a specified time. Include a vehicle-only control.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This cell-based assay assesses the ability of a compound to inhibit the transcriptional activity of STAT3.
Experimental Workflow:
Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or other inhibitors.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the luminescence generated by both the firefly (STAT3-driven) and Renilla (control) luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a direct biochemical assay to determine if a compound inhibits the DNA-binding activity of STAT3.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
OPB-111077: A Comparative Analysis of On-Target and Off-Target Activities
For Researchers, Scientists, and Drug Development Professionals
OPB-111077 is an orally bioavailable small molecule inhibitor that has been investigated for its potential as an anti-cancer agent.[1][2] This guide provides a comprehensive comparison of its intended on-target activity against Signal Transducer and Activator of Transcription 3 (STAT3) and its significant off-target effect on mitochondrial oxidative phosphorylation (OXPHOS). This analysis is based on available preclinical and clinical data to inform researchers and drug development professionals.
Dual Mechanism of Action: Targeting STAT3 and Mitochondria
This compound was designed to inhibit the STAT3 signaling pathway, which is often constitutively activated in a variety of cancers and plays a crucial role in tumor cell proliferation and survival.[1][3] The on-target mechanism involves the inhibition of STAT3 phosphorylation, a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of gene transcription.[4]
In addition to its effects on STAT3, this compound has been identified as a potent inhibitor of mitochondrial oxidative phosphorylation, specifically targeting Complex I of the electron transport chain.[5] This constitutes a significant off-target activity that contributes to the compound's overall anti-cancer effects.
Quantitative Comparison of Biological Activities
While specific biochemical IC50 values for the direct inhibition of STAT3 phosphorylation and mitochondrial complex I by this compound are not publicly available in detail, preclinical studies have demonstrated its potent anti-proliferative effects in various cancer cell lines. The following table summarizes the reported in vitro growth inhibition data.
| Cell Line Type | Cancer Type | Growth Inhibition IC50 (nM) |
| Hematological | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3[5] |
| Solid Tumor | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7[5] |
Note: The growth inhibition IC50 values reflect the combined effects of both on-target (STAT3 inhibition) and off-target (OXPHOS inhibition) activities.
Signaling Pathways and Experimental Workflows
To understand the distinct and combined effects of this compound, it is crucial to visualize the targeted signaling pathways and the experimental workflows used to assess its activity.
Detailed Experimental Protocols
While specific preclinical protocols for this compound are not publicly available, the following are general methodologies commonly used to assess STAT3 inhibition and mitochondrial function.
Western Blot for STAT3 Phosphorylation
This assay is used to determine the extent to which a compound inhibits the phosphorylation of STAT3 at key residues (e.g., Tyr705).
-
Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration. Include vehicle-treated cells as a negative control.
-
Cell Lysis: After treatment, wash cells with cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with bovine serum albumin (BSA) or non-fat milk and then incubate with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.
Mitochondrial Complex I Activity Assay (Colorimetric)
This biochemical assay measures the specific activity of mitochondrial complex I.
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or standard differential centrifugation methods.
-
Sample Preparation: Prepare mitochondrial lysates and determine the protein concentration.
-
Assay Reaction: In a 96-well plate, add the mitochondrial sample to a reaction mixture containing a specific substrate for Complex I (e.g., NADH) and a colorimetric probe that changes absorbance upon reduction by the electron transport chain. A parallel reaction including a specific Complex I inhibitor (e.g., rotenone) is used to determine the background non-Complex I activity.
-
Measurement: Measure the change in absorbance over time using a plate reader.
-
Calculation: The specific Complex I activity is calculated by subtracting the rate of the inhibitor-treated sample from the total rate and normalizing to the protein concentration.
Seahorse XF Cell Mito Stress Test
This cellular assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Assay Preparation: The following day, replace the culture medium with a specialized Seahorse XF assay medium and incubate the cells in a non-CO2 incubator.
-
Instrument Setup: Hydrate a Seahorse sensor cartridge and load it with sequential injections of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to induce maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration). This compound would be injected prior to these inhibitors to measure its direct effect on basal and maximal respiration.
-
Data Acquisition: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the OCR at baseline and after each inhibitor injection.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is determined by comparing these parameters in treated versus untreated cells.
Summary and Conclusion
This compound demonstrates a dual mechanism of action by inhibiting both STAT3 phosphorylation (on-target) and mitochondrial complex I (off-target). The potent anti-proliferative effects observed in a wide range of cancer cell lines are likely a result of this combined activity. While the publicly available data does not allow for a precise quantitative comparison of the potency against each target, the inhibition of oxidative phosphorylation is a significant and well-documented effect.
For drug development professionals, the dual activity of this compound presents both opportunities and challenges. The broad impact on cellular metabolism may contribute to its anti-cancer efficacy but could also be responsible for some of the observed clinical side effects, such as fatigue.[6][7] Future research should aim to dissect the relative contributions of the on-target and off-target effects to both the therapeutic and adverse events associated with this compound. This will be critical for identifying patient populations most likely to benefit from this compound and for designing rational combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. e-crt.org [e-crt.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers for OPB-111077 Sensitivity
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of biomarkers for sensitivity to OPB-111077, a dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS), with other STAT3 pathway inhibitors.[1][2][3] The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to inform preclinical research and clinical trial design.
Introduction to this compound and STAT3 Inhibition
This compound is an orally bioavailable small molecule that has demonstrated anti-tumor activity in preclinical models of various hematological and solid tumors.[4] Its dual mechanism of action, targeting both a key signaling pathway and cellular metabolism, suggests a broad therapeutic potential.[2][3][5] The STAT3 signaling pathway is a critical mediator of tumorigenesis, influencing cell proliferation, survival, and angiogenesis. Consequently, inhibitors of this pathway are a major focus of oncology research. This guide compares this compound with other notable STAT3 inhibitors: Napabucasin, AZD9150, and Ruxolitinib.
Comparative Efficacy of STAT3 Inhibitors
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and its alternatives across a range of cancer cell lines. This data provides a baseline for comparing their potency.
| Drug | Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| This compound | Hematological (Leukemia, Lymphoma, Multiple Myeloma) | Various | 18.6 - 525.3 | [4] |
| Solid Tumors (Liver, Lung, Gastric, Breast) | Various | 92.6 - 1727.7 | [4] | |
| Napabucasin | Biliary Tract Cancer | KKU-055 | 190 | |
| Prostate Cancer | DU145 | 23.04 | ||
| Various Cancer Stem Cells | U87-MG, COLO205, etc. | 291 - 1190 | ||
| AZD9150 | Neuroblastoma | AS, NGP, IMR32 | 640 - 760 (for mRNA inhibition) | [6] |
| Epidermoid Carcinoma | A431 | 11 (for mRNA inhibition) | ||
| Ruxolitinib | Myeloproliferative Neoplasms (JAK2 V617F positive) | HEL, Ba/F3-JAK2V617F | 100 - 130 | [7] |
| Ovarian Cancer | OVCAR-8, MDAH2774, SKOV-3 | 13,370 - 18,530 |
Biomarkers of Sensitivity
The identification of predictive biomarkers is crucial for patient stratification and maximizing therapeutic benefit. The biomarker strategies for this compound and its alternatives vary, reflecting their distinct mechanisms of action.
| Drug | Proposed Biomarker(s) | Cancer Type(s) | Evidence |
| This compound | Ex vivo drug sensitivity, Dependence on OXPHOS | Acute Myeloid Leukemia (AML) | A phase Ib trial in AML utilized an ex vivo sensitivity assay to select patients.[8] Cancers sensitive to metabolic inhibition may be particularly susceptible to this compound.[1][2] |
| Napabucasin | Phosphorylated STAT3 (pSTAT3) expression | Colorectal Cancer, Gastric Cancer | Clinical trials have investigated pSTAT3 as a predictive biomarker, with some studies suggesting improved overall survival in pSTAT3-positive tumors, while others did not confirm this benefit.[9][10][11][12][13] |
| AZD9150 | Circulating Interleukin-6 (IL-6) levels | Lymphoma, Non-Small Cell Lung Cancer | A reduction in circulating IL-6, a downstream target of STAT3, has been observed in patients treated with AZD9150, suggesting it as a potential pharmacodynamic biomarker. |
| Ruxolitinib | Baseline total STAT3 and/or pSTAT3 levels | Head and Neck Squamous Cell Carcinoma (HNSCC) | Preclinical data suggests that tumors with higher baseline levels of total STAT3 or pSTAT3 may be more responsive to Ruxolitinib.[14][15][16] |
Signaling Pathways and Mechanisms of Action
A clear understanding of the underlying signaling pathways is essential for interpreting biomarker data and designing rational combination therapies.
STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK/STAT3 signaling pathway, which is a primary target for the inhibitors discussed.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibition of STAT3 with the generation 2.5 antisense oligonucleotide, AZD9150, decreases neuroblastoma tumorigenicity and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Napabucasin Plus FOLFIRI in Patients With Previously Treated Metastatic Colorectal Cancer: Results From the Open-Label, Randomized Phase III CanStem303C Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized, Double-Blind, Placebo-Controlled Phase III Study of Paclitaxel ± Napabucasin in Pretreated Advanced Gastric or Gastroesophageal Junction Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Napabucasin versus placebo in refractory advanced colorectal cancer: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. STAT3 Activation as a Predictive Biomarker for Ruxolitinib Response in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
OPB-111077: A Comparative Analysis of Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
OPB-111077 is a novel, orally bioavailable small molecule that has garnered attention in the field of oncology for its dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2] This guide provides a comparative overview of the efficacy of this compound in various cancer cell lines based on available preclinical and clinical data.
Mechanism of Action
This compound exerts its anti-cancer effects through a unique dual-inhibitory pathway. It functions as a potent inhibitor of STAT3, a transcription factor frequently activated in a wide array of cancers and known to play a crucial role in tumor cell proliferation, survival, and angiogenesis.[3][4] Concurrently, this compound targets mitochondrial oxidative phosphorylation, a key metabolic pathway that cancer cells can become dependent on, particularly in the context of chemotherapy resistance.[1][2] This dual action offers a promising strategy to combat cancer through both signaling pathway disruption and metabolic inhibition.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound across a range of human cancer cell lines, encompassing both hematological malignancies and solid tumors. While much of the specific data from the manufacturer (Otsuka Pharmaceutical Co., Ltd.) remains unpublished, an abstract from the American Society of Hematology (ASH) has provided valuable insight into its in vitro activity.
| Cancer Type | Cell Line Category | IC50 Range (nM) |
| Hematological Malignancies | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3[5] |
| Solid Tumors | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7[5] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency. The provided ranges suggest that this compound is generally more potent in hematological cancer cell lines compared to solid tumor cell lines.
A preclinical analysis was also conducted on patient samples in acute myeloid leukemia (AML), which demonstrated the anti-proliferative activity of this compound.[6]
Clinical Efficacy and Observations
Phase I clinical trials have evaluated the safety and preliminary efficacy of this compound in patients with advanced cancers. As a monotherapy, this compound demonstrated modest clinical activity in unselected advanced solid tumors.[1][2] However, notable anti-tumor activity was observed in a patient with diffuse large B-cell lymphoma (DLBCL).[1][2]
A Phase Ib clinical trial in patients with high-risk AML showed that this compound has a good safety and tolerability profile with an acceptable clinical response.[6] In contrast, a Phase I dose-finding study in patients with advanced hepatocellular carcinoma (HCC) who had failed prior therapy showed limited preliminary efficacy.[7]
These findings suggest that the efficacy of this compound may be context-dependent, with certain cancer types, such as DLBCL and AML, showing more promising responses.
Experimental Protocols
The following provides a generalized workflow for assessing the in vitro efficacy of a compound like this compound, based on standard cell viability assays. Specific parameters would be detailed in the original study protocols.
Key Steps in a Typical Cell Viability Assay (e.g., MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined from the resulting dose-response curve.
Comparison with Other STAT3 Inhibitors
Clinical trial data for Napabucasin has also shown mixed results. While it has demonstrated anti-cancer activity and a favorable safety profile in early-phase studies, a Phase III trial in combination with FOLFIRI for metastatic colorectal cancer did not meet its primary endpoint for overall survival.[4]
The logical relationship for evaluating and comparing STAT3 inhibitors is outlined in the diagram below.
Conclusion
This compound is a promising dual inhibitor of STAT3 and OXPHOS with demonstrated preclinical activity against a variety of cancer cell lines, particularly those of hematological origin. Clinical data, though limited, suggests a favorable safety profile and notable efficacy in certain malignancies like DLBCL. The lack of publicly available, detailed preclinical data, including specific IC50 values for a wide range of cell lines and direct comparative studies, currently limits a more comprehensive assessment. Further research and publication of these datasets will be crucial for fully understanding the therapeutic potential of this compound and identifying the patient populations most likely to benefit from this novel agent.
References
- 1. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers [pubmed.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Phase I Dose-Finding Study of this compound, a Novel STAT3 Inhibitor, in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: OPB-111077 in Combination with Chemotherapy for Hematological Malignancies
A detailed guide for researchers and drug development professionals on the synergistic effects of the novel agent OPB-111077 when combined with traditional chemotherapy. This report provides an objective comparison with alternative therapeutic strategies, supported by available preclinical and clinical data.
This compound, a first-in-class small molecule inhibitor, has emerged as a promising candidate in oncology, primarily through its dual mechanism of action targeting mitochondrial oxidative phosphorylation (OXPHOS) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This unique mode of action presents a compelling rationale for its use in combination with conventional chemotherapy, aiming to enhance anti-tumor efficacy and overcome resistance. This guide synthesizes the current preclinical and clinical evidence for the synergistic effects of this compound with chemotherapy, offers a comparative look at alternative strategies, and provides detailed experimental methodologies for key studies.
This compound and Chemotherapy: A Synergistic Partnership
Preclinical evidence strongly suggests a synergistic anti-tumor effect when this compound is combined with alkylating chemotherapeutic agents, such as cyclophosphamide and bendamustine, particularly in models of diffuse large B-cell lymphoma (DLBCL).[1] The proposed mechanism for this synergy involves a metabolic reprogramming of cancer cells induced by the alkylating agents. This chemotherapy-induced shift makes the cancer cells more reliant on OXPHOS for energy production, thereby increasing their vulnerability to the inhibitory effects of this compound.[1]
Preclinical Data: In Vitro and In Vivo Evidence
While specific quantitative data from peer-reviewed full-text publications remains limited, abstracts from scientific conferences indicate that combination studies have been conducted. As a monotherapy, this compound has demonstrated potent in vitro growth inhibitory effects across a range of human blood and solid tumor cell lines, with IC50 values for hematological malignancies ranging from 18.6 to 525.3 nM.[1] In vivo studies using xenograft models of various cancers, including leukemia and lymphoma, have shown significant dose-dependent anti-tumor effects with daily oral administration of this compound.[1]
Table 1: Preclinical Anti-Tumor Activity of this compound (Single Agent)
| Cancer Type | Cell Lines | In Vitro IC50 Range (nM) | In Vivo Model | Outcome | Citation |
| Hematological Malignancies | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3 | SCID Mice Xenografts | Significant dose-dependent tumor growth inhibition | [1] |
| Solid Tumors | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7 | SCID Mice Xenografts | Significant dose-dependent tumor growth inhibition | [1] |
Note: Specific quantitative data for combination therapies (e.g., Combination Index values) are not yet publicly available in detail and will be updated as more information is published.
Clinical Corroboration: The NCT04049825 Trial
The promising preclinical findings have led to clinical investigations. A Phase 1 clinical trial (NCT04049825) is currently evaluating this compound in combination with bendamustine and rituximab for patients with relapsed or refractory DLBCL.[2][3] Preliminary results from the dose-escalation stage of this trial have been encouraging, demonstrating a tolerable safety profile and signs of clinical efficacy.[2]
Table 2: Preliminary Clinical Efficacy of this compound in Combination with Bendamustine and Rituximab (NCT04049825)
| Metric | Result | Citation |
| Overall Response Rate (ORR) | 62.5% | [2] |
| Complete Response (CR) Rate | 43.8% | [2] |
| Median Progression-Free Survival | 257.0 days | [2] |
These early clinical results in a heavily pre-treated patient population suggest that the synergistic effects observed in preclinical models may translate to meaningful patient benefit.
Mechanism of Action: A Dual Assault on Cancer Cell Viability
This compound's efficacy stems from its ability to simultaneously disrupt two critical pathways for cancer cell survival and proliferation.
-
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS): this compound inhibits Complex I of the mitochondrial respiratory chain.[1] This action blocks the primary pathway for ATP production in cells that rely on OXPHOS, leading to energy depletion and cell death.
-
Inhibition of STAT3 Signaling: STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[4] By inhibiting STAT3, this compound can suppress these pro-tumorigenic processes.
The synergy with alkylating agents is believed to arise from the chemotherapy-induced metabolic shift towards OXPHOS, making the cancer cells more susceptible to the energy-depleting effects of this compound.
Caption: Mechanism of synergistic effect between this compound and alkylating agents.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial.
In Vivo Xenograft Model for Synergistic Effect Evaluation
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are typically used.
-
Cell Line Implantation: Human DLBCL cell lines are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Treatment Groups:
-
Vehicle control
-
This compound alone (administered orally, daily)
-
Chemotherapy agent (e.g., cyclophosphamide or bendamustine) alone (administered as per standard protocols, e.g., intraperitoneally)
-
This compound in combination with the chemotherapy agent.
-
-
Endpoint: Tumor growth inhibition is calculated at the end of the study. Synergism is determined by comparing the tumor growth in the combination group to the single-agent groups.
Caption: Workflow for in vivo xenograft studies.
Comparative Analysis with Alternative Strategies
The therapeutic strategy of targeting cancer metabolism and key signaling pathways in combination with chemotherapy is not unique to this compound. Several other agents are in development that warrant a comparative perspective.
Other OXPHOS Inhibitors
-
IACS-010759: Another potent inhibitor of mitochondrial Complex I. Preclinical studies have shown its efficacy in models of acute myeloid leukemia (AML) and brain metastases.[5] Combination studies with chemotherapy in lymphoma are less reported in the public domain.
-
Metformin: While primarily an anti-diabetic drug, metformin also inhibits Complex I of the electron transport chain. It has been investigated in combination with chemotherapy in various cancers, with some studies suggesting synergistic effects.[6]
Other STAT3 Inhibitors
-
AZD9150 (Danvatirsen): An antisense oligonucleotide that inhibits STAT3 expression. It has been evaluated in clinical trials for lymphoma and other cancers, both as a monotherapy and in combination with immunotherapy.
-
Napabucasin: A small molecule inhibitor that targets STAT3 and other cancer stemness pathways. It has been investigated in combination with chemotherapy in various solid tumors.
Table 3: Comparison of this compound with Alternative Combination Strategies
| Therapeutic Agent | Mechanism of Action | Combination Partner (Example) | Cancer Type (Example) | Key Findings |
| This compound | OXPHOS & STAT3 Inhibition | Bendamustine/Rituximab | DLBCL | Synergistic anti-tumor effect; Promising clinical activity in Phase 1. [1][2] |
| IACS-010759 | OXPHOS Inhibition | Chemotherapy | AML | Potent preclinical activity.[5] |
| Metformin | OXPHOS Inhibition | Chemotherapy | Various Cancers | Some evidence of synergistic effects.[6] |
| AZD9150 | STAT3 Inhibition | Immunotherapy | Lymphoma | Clinically evaluated. |
| Napabucasin | STAT3 & Other Pathway Inhibition | Chemotherapy | Solid Tumors | Investigated in combination therapies. |
Conclusion and Future Directions
This compound, with its dual inhibitory action on OXPHOS and STAT3, presents a rational and promising approach for combination therapy with chemotherapy in hematological malignancies. The preclinical data, supported by early clinical findings, strongly suggest a synergistic interaction that enhances anti-tumor efficacy. Further research, particularly the publication of detailed quantitative preclinical data and mature results from ongoing clinical trials, is eagerly awaited to fully elucidate the therapeutic potential of this combination. The comparison with other OXPHOS and STAT3 inhibitors highlights a competitive landscape where the unique dual-targeting mechanism of this compound may offer a distinct advantage. As our understanding of cancer metabolism and signaling continues to evolve, targeted agents like this compound are poised to become a cornerstone of combination treatment strategies, offering new hope for patients with difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 65th ASH Annual Meeting & Exposition: Author Index S [ash.confex.com]
- 4. B-cell lymphoma-2 inhibition and resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unmasking Off-Target Effects of OPB-111077: A Guide to CRISPR Screen-Based Identification
For researchers, scientists, and drug development professionals, understanding the complete mechanism of action, including any off-target effects, of a therapeutic candidate is paramount. This guide provides a comparative framework for identifying the off-targets of OPB-111077, a dual inhibitor of STAT3 and oxidative phosphorylation, utilizing a hypothetical CRISPR-Cas9 screen. While specific experimental data for an this compound CRISPR screen is not publicly available, this document outlines the established methodology and the expected data outputs, offering a blueprint for such an investigation and a comparison with its intended targets.
This compound is an orally bioavailable small molecule that has been investigated in clinical trials for various advanced cancers.[1][2][3] Its primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][4] STAT3 is a key signaling protein that is constitutively activated in many cancers, playing a crucial role in tumor cell proliferation and survival.[5][6] By targeting both STAT3 and cellular metabolism, this compound presents a dual-pronged approach to cancer therapy. However, like many targeted therapies, off-target effects can lead to unexpected toxicities or reduced efficacy. Pinpointing these off-targets is critical for patient stratification and the development of safer, more effective treatment strategies.
Hypothetical CRISPR Screen for this compound Off-Target Identification
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that modulate a drug's activity. In the context of this compound, such a screen can identify genes whose loss confers resistance to the drug. These "resistance genes" may represent direct or indirect off-targets of this compound.
Experimental Workflow
The workflow for a CRISPR-based off-target identification screen for this compound would involve several key steps:
-
Library Transduction: A population of cancer cells is transduced with a genome-scale CRISPR knockout library, where each guide RNA (gRNA) targets a specific gene for knockout.
-
Drug Selection: The transduced cell population is then treated with a cytotoxic concentration of this compound.
-
Identification of Resistant Clones: Cells that survive the drug treatment are those in which the knockout of a specific gene has conferred resistance.
-
Genomic DNA Extraction and Sequencing: The genomic DNA from the surviving cells is extracted, and the gRNA sequences are amplified and identified via next-generation sequencing.
-
Data Analysis: The abundance of each gRNA in the treated population is compared to a control population to identify enriched gRNAs, which correspond to the resistance-conferring gene knockouts.
Data Presentation: Interpreting the Output of a CRISPR Screen
The primary output of a CRISPR screen is a list of genes whose knockout confers a fitness advantage in the presence of the drug. This data is typically presented in tables that rank genes based on statistical significance.
| Gene | Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| STAT3 | 5.8 | 1.2e-8 | 2.5e-7 |
| Gene X | 4.5 | 3.4e-7 | 5.1e-6 |
| Gene Y | 4.2 | 8.9e-7 | 1.1e-5 |
| Gene Z | 3.9 | 1.5e-6 | 1.8e-5 |
| Table 1: Hypothetical quantitative data from a CRISPR screen for this compound resistance. A high positive log2 fold change indicates enrichment of gRNAs targeting that gene in the drug-treated population, suggesting its knockout confers resistance. As the intended target, STAT3 is expected to be a top hit. |
Signaling Pathways: On-Target vs. Potential Off-Target
This compound is designed to inhibit the STAT3 signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and translocation to the nucleus where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.
A CRISPR screen could reveal that knocking out a gene unrelated to the STAT3 pathway also confers resistance to this compound. This would suggest an off-target effect. For instance, if a gene involved in drug transport or a component of a different survival pathway is identified as a top hit, it would warrant further investigation into whether this compound directly interacts with this protein or pathway.
Comparison with Alternatives
Several other STAT3 inhibitors have been developed, each with its own unique chemical scaffold and potential off-target profile.
| Inhibitor | Primary Target(s) | Development Stage | Known Off-Targets/Toxicities |
| This compound | STAT3, OXPHOS | Phase 1/2 (Development Halted)[7] | Nausea, fatigue, vomiting[1][2] |
| Napabucasin | STAT3, β-catenin | Phase 3 | Gastrointestinal side effects |
| Stattic | STAT3 (SH2 domain) | Preclinical | Limited in vivo data |
| AZD9150 | STAT3 (antisense oligonucleotide) | Phase 2 | Injection site reactions, thrombocytopenia |
| Table 2: Comparison of this compound with other STAT3 inhibitors. A comprehensive off-target analysis using CRISPR screens would provide a more objective comparison of their selectivity. |
The development of this compound was reportedly halted for strategic reasons.[7] A thorough understanding of its off-target profile through a CRISPR screen could have provided valuable insights for its clinical development and potentially identified patient populations more likely to respond or experience toxicity.
Conclusion
While this compound showed promise as a dual inhibitor of STAT3 and OXPHOS, a comprehensive understanding of its off-target effects is crucial for evaluating its full therapeutic potential and risk profile. A genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to achieve this. The hypothetical framework presented here illustrates how such a study would be designed, the nature of the data it would generate, and how this information can be used to compare its activity with its intended mechanism and with alternative therapies. For the continued development of targeted cancer therapies, the integration of such advanced preclinical screening methodologies is not just beneficial, but essential.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. fiercebiotech.com [fiercebiotech.com]
OPB-111077 Target Validation: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OPB-111077, a novel dual inhibitor of STAT3 and oxidative phosphorylation, with other therapeutic alternatives targeting the STAT3 signaling pathway. The information presented herein is intended to support target validation studies and inform drug development strategies.
Introduction to this compound
This compound is an orally bioavailable small molecule that has demonstrated potential as an anti-cancer agent. Its unique dual mechanism of action targets two critical pathways involved in tumor cell proliferation, survival, and metabolism. By inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3), this compound disrupts the transcription of genes essential for tumor growth. Simultaneously, its inhibition of mitochondrial oxidative phosphorylation (OXPHOS) targets the metabolic engine of cancer cells.[1][2][3] Preclinical and early-phase clinical studies have explored its therapeutic potential in various malignancies, including acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).[4][5]
Competitive Landscape: Alternatives to this compound
The therapeutic landscape for cancers with aberrant STAT3 signaling includes several direct and indirect inhibitors. This guide provides a comparative overview of this compound against a selection of these alternatives:
-
Direct STAT3 Inhibitors:
-
Napabucasin (BBI608): An orally administered small molecule that inhibits STAT3 and cancer stem cell pathways.[6][7]
-
AZD9150 (Danvatirsen): An antisense oligonucleotide designed to reduce the expression of STAT3.[8]
-
C188-9 (TTI-101): A potent, orally bioavailable small-molecule inhibitor that targets the SH2 domain of STAT3.[2][9][10][11][12][13][14]
-
-
Indirect STAT3 Pathway Inhibitors:
-
JAK Inhibitors (e.g., Ruxolitinib): These agents target the Janus kinases (JAKs) that are upstream activators of STAT3.[15][16][17][18]
-
SHP2 Inhibitors: These inhibitors target the SHP2 phosphatase, a key signaling node that can influence the RAS/MAPK pathway and indirectly affect STAT3 signaling.[3][19][20][21][22]
-
Comparative Performance Data
The following tables summarize the preclinical performance of this compound and its alternatives across various cancer cell lines and in vivo models. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions should be considered when interpreting these data.
In Vitro Efficacy: Inhibition of Cancer Cell Viability (IC50 Values)
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Acute Myeloid Leukemia | Primary AML samples | Not specified | [4] |
| Napabucasin | Small Cell Lung Cancer | H146, H209 | 1.3, 0.5 | [6] |
| Biliary Tract Cancer | KKU-055 | 0.19 | [23] | |
| Prostate Cancer | DU145 | 0.023 | [24] | |
| Various Cancers | U87-MG, COLO205, etc. | 0.291 - 1.19 | [24] | |
| C188-9 | Head & Neck Squamous Cell Carcinoma | UM-SCC-17B | 3.2 | [14] |
| Head & Neck Squamous Cell Carcinoma | SCC-35, SCC-61, HN30 | 0.7 - 14.8 (Anchorage independent growth) | [12] | |
| Non-Small Cell Lung Cancer | A549 and others | 3.06 - 52.44 (Anchorage-dependent), 0.86 - 11.66 (Anchorage-independent) | [25] | |
| Acute Myeloid Leukemia | AML cell lines | 4 - 7 | [13][14] | |
| Acute Myeloid Leukemia | Primary AML samples | 8 - 18 | [13][14] | |
| Ruxolitinib | Myelofibrosis | Ba/F3-EpoR-JAK2V617F | Not specified (inhibition of cell proliferation) | [16] |
| SHP2 Inhibitors | Esophageal Squamous Cell Carcinoma | KYSE-520 | >10 (SHP099 alone) | [19] |
| Breast Cancer | MCF-7 | 0.8 (Compound 57774) | [20] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| Napabucasin | Small Cell Lung Cancer | H146 and H446 xenografts | Not specified | Significant inhibition of tumor growth | [6] |
| Prostate Cancer | PC-3 and 22RV1 xenografts | 40 mg/kg, i.p., every 3 days | Marked reduction in tumor growth | [26] | |
| Triple Negative Breast Cancer | Paclitaxel-resistant TNBC xenografts | Not specified | Significant inhibition of tumor growth | [27] | |
| AZD9150 | Lymphoma and Lung Cancer | Cell line-derived and patient-derived xenografts | Not specified | Demonstrated antitumor activity | [8][28][29] |
| C188-9 | Head & Neck Squamous Cell Carcinoma | UM-SCC-17B xenografts | Not specified | Prevented tumor xenograft growth | [2][9] |
| Breast Cancer | CDX models | Not specified | Reduced tumor growth | [11] | |
| Non-Small Cell Lung Cancer | A549 xenografts | Not specified | Blocked tumor growth | [25] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
General Experimental Workflow for In Vitro Target Validation
Caption: Workflow for in vitro compound evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound or alternative compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Include vehicle-only wells as a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated STAT3 (pSTAT3)
This protocol outlines the detection of pSTAT3 levels to assess the inhibitory effect of the compounds on STAT3 signaling.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the compounds as described for the cell viability assay.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[35][36]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSTAT3 (Tyr705) overnight at 4°C.[35][37][38]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[36]
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.[36]
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[38]
-
Quantify band intensities using densitometry software.[35]
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of compounds in an animal model.
-
Animal Model and Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
-
Administer the compounds (e.g., this compound, Napabucasin) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for biomarkers like Ki-67 and pSTAT3, or for Western blot analysis.[10]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound presents a novel approach to cancer therapy through its dual inhibition of STAT3 and OXPHOS. The preclinical data presented in this guide, alongside that of its alternatives, provide a valuable resource for researchers investigating the STAT3 signaling pathway. The detailed experimental protocols offer a foundation for conducting further target validation and comparative efficacy studies. The continued investigation of this compound and other STAT3 pathway inhibitors holds promise for the development of new and effective treatments for a range of cancers.
References
- 1. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. IRBM reports discovery of novel SHP2 allosteric inhibitors with improved preclinical profile | BioWorld [bioworld.com]
- 23. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Napabucasin targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 29. researchgate.net [researchgate.net]
- 30. researchhub.com [researchhub.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. broadpharm.com [broadpharm.com]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
- 37. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 38. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 39. veterinarypaper.com [veterinarypaper.com]
- 40. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Efficacy of OPB-111077 in Combination with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dual STAT3 and oxidative phosphorylation (OXPHOS) inhibitor, OPB-111077, with alternative immunotherapeutic strategies, primarily focusing on the treatment of relapsed or refractory diffuse large B-cell lymphoma (DLBCL). The objective is to present a clear, data-driven analysis of the available clinical evidence to inform research and development decisions.
Introduction to this compound
This compound is an orally bioavailable small molecule that uniquely targets two key cellular pathways implicated in cancer cell proliferation, survival, and immune evasion:
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many cancers.[1] STAT3 activation promotes the expression of genes involved in cell cycle progression, anti-apoptosis, and immunosuppression.[1] By inhibiting STAT3, this compound can potentially suppress tumor growth and modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[2]
-
Oxidative Phosphorylation (OXPHOS): The primary metabolic pathway for ATP production in many cancer cells. Inhibition of OXPHOS can lead to energy stress and cell death in tumor cells that are dependent on this pathway.[3][4] Furthermore, by reducing oxygen consumption in the tumor, OXPHOS inhibition may alleviate hypoxia, a known driver of resistance to both radiotherapy and immunotherapy.[5]
The dual mechanism of action of this compound provides a strong preclinical rationale for its investigation as a potent anti-cancer agent, both as a monotherapy and in combination with other therapies.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, targeting both the STAT3 signaling cascade and the mitochondrial electron transport chain.
Clinical Efficacy of this compound
Monotherapy in Advanced Cancers
A first-in-human, open-label, Phase I dose-escalation and expansion study (NCT01711034) evaluated the safety and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[6][7][8][9][10]
Experimental Protocol: NCT01711034 [1][6][10][11]
-
Study Design: Open-label, Phase I, dose-escalation and dose-expansion.
-
Patient Population: Adults with advanced malignancies refractory to standard therapy or for whom no standard therapy was available.
-
Treatment: Oral this compound administered daily in 28-day cycles. Dose escalation started at 100 mg once daily. The maximum tolerated dose (MTD) was determined to be 250 mg once daily.
-
Primary Objective: To determine the MTD and safety profile of this compound.
-
Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.
Efficacy Data
| Endpoint | Result | Citation |
| Overall Response Rate (ORR) | Modest activity in unselected tumors. | [6][7] |
| Complete Response (CR) | 0% | [8] |
| Partial Response (PR) | One durable partial response in a patient with diffuse large B-cell lymphoma (DLBCL). | [6][7][8] |
| Stable Disease (SD) | Seven patients with various tumor types had stable disease for at least eight treatment cycles (224 days). | [6][7] |
Combination Therapy in Relapsed/Refractory DLBCL
A Phase I study (NCT04049825) investigated this compound in combination with bendamustine and rituximab in patients with relapsed or refractory (R/R) DLBCL.[3][12]
Experimental Protocol: NCT04049825 [3][11]
-
Study Design: Phase I, multi-center, open-label, uncontrolled, dose-escalation trial.
-
Patient Population: Patients with R/R DLBCL who had received at least one prior line of therapy.
-
Treatment: this compound administered orally in combination with intravenous bendamustine and rituximab. The recommended dose for the expansion stage was this compound 400 mg.
-
Primary Objective: To evaluate the safety and tolerability of the combination and to determine the recommended dose for the expansion stage.
-
Secondary Objective: To evaluate the efficacy of the combination.
Efficacy Data
| Endpoint | Dose-Escalation Stage (n=16) | Interim Analysis (n=20) | Citation |
| Overall Response Rate (ORR) | 62.5% | 80.0% | [3][13] |
| Complete Response (CR) Rate | 43.8% | 55.0% | [3][13] |
| Median Duration of Response (DOR) | Not Reported | 295.0 days | [13] |
| Median Progression-Free Survival (PFS) | 257.0 days | 330.0 days | [3][13] |
Comparison with Alternative Immunotherapies for R/R DLBCL
The following tables provide a comparative overview of the efficacy of this compound in combination with chemoimmunotherapy against other approved and investigational immunotherapies for R/R DLBCL.
CAR T-Cell Therapies
| Therapy | Pivotal Trial | Patient Population | ORR | CR Rate | Median DOR | Median PFS | Median OS | Citation |
| Yescarta® (axicabtagene ciloleucel) | ZUMA-1 (NCT02348216) | R/R LBCL after ≥2 prior lines | 83% | 58% | 11.1 months | 5.9 months | Not Reached | [14][15][16][17] |
| Kymriah® (tisagenlecleucel) | JULIET (NCT02445248) | R/R DLBCL after ≥2 prior lines | 54% | 40% | Not Reached | Not Reported | Not Reported | [4][7][18][19] |
| Breyanzi® (lisocabtagene maraleucel) | TRANSCEND NHL 001 (NCT02631044) | R/R LBCL after ≥2 prior lines | 73% | 53% | Not Reached | 6.8 months | 27.3 months | [20][21][22][23][24] |
Bispecific Antibodies and Antibody-Drug Conjugates
| Therapy | Pivotal Trial | Patient Population | ORR | CR Rate | Median DOR | Median PFS | Median OS | Citation |
| Glofitamab | NP30179 (NCT03075696) | R/R DLBCL after ≥2 prior lines | 52% | 39% | 18.4 months | 4.9 months | Not Reached | [25][26][27][28][29] |
| Epcoritamab | EPCORE NHL-2 (NCT04663347) | R/R DLBCL after ≥1 prior line | 85% | 61% | Not Reported | Not Reported | Not Reported | [5][30][31][32] |
| Polatuzumab vedotin + BR | GO29365 (NCT02257567) | Transplant-ineligible R/R DLBCL | 40% | 40% | 12.6 months | 9.5 months | 12.4 months | [13][33][34][35][36][37] |
| Loncastuximab tesirine | LOTIS-2 (NCT03589469) | R/R DLBCL after ≥2 prior lines | 48.3% | 24.1% | 10.3 months | 4.9 months | 9.9 months | [3][8][34][38][39] |
Experimental Workflows
The following diagrams illustrate the high-level workflows of the key clinical trials discussed in this guide.
Conclusion
This compound, as a dual inhibitor of STAT3 and OXPHOS, has demonstrated a manageable safety profile and modest single-agent activity in advanced cancers. Notably, in combination with bendamustine and rituximab for R/R DLBCL, this compound has shown promising efficacy with high overall and complete response rates in an early-phase trial.
When compared to the current landscape of immunotherapies for R/R DLBCL, the combination of this compound with chemoimmunotherapy shows competitive response rates. While CAR T-cell therapies offer the potential for durable remissions in a subset of patients, they are also associated with significant toxicities and logistical challenges. Bispecific antibodies and antibody-drug conjugates have also demonstrated significant efficacy and are becoming important treatment options.
The unique mechanism of action of this compound, particularly its potential to modulate the tumor microenvironment and overcome resistance to immunotherapy, warrants further investigation. Future clinical trials evaluating this compound in combination with checkpoint inhibitors or other novel immunotherapies are a logical next step to fully elucidate its therapeutic potential. The identification of predictive biomarkers will also be crucial for patient selection and optimizing clinical outcomes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. JULIET Trial: Tisagenlecleucel Sustains Disease Control in DLBCL | Docwire News [docwirenews.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ajmc.com [ajmc.com]
- 5. news.abbvie.com [news.abbvie.com]
- 6. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy Data | KYMRIAH® (tisagenlecleucel) for DLBCL | HCP [kymriah-hcp.com]
- 8. A Pooled Safety Analysis of Loncastuximab Tesirine in Relapsed or Refractory DLBCL in the LOTIS Clinical Trial Program: Incidence, Onset, and Management of Myelosuppression [jhoponline.com]
- 9. [PDF] A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers | Semantic Scholar [semanticscholar.org]
- 10. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Plus Bendamustine/Rituximab Yields Promising Results in DLBCL Study | Blood Cancers Today [bloodcancerstoday.com]
- 13. ascopubs.org [ascopubs.org]
- 14. 3L LBCL | YESCARTA® (axicabtagene ciloleucel) [yescartahcp.com]
- 15. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Five-year follow-up of ZUMA-1 supports the curative potential of axicabtagene ciloleucel in refractory large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ascopubs.org [ascopubs.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Lisocabtagene maraleucel for patients with relapsed or refractory large B-cell lymphomas (TRANSCEND NHL 001): a multicentre seamless design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. ashpublications.org [ashpublications.org]
- 23. Lisocabtagene Maraleucel in Relapsed/Refractory Mantle Cell Lymphoma: Primary Analysis of the Mantle Cell Lymphoma Cohort From TRANSCEND NHL 001, a Phase I Multicenter Seamless Design Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 26. A Study of Glofitamab-based Treatment in People With Diffuse Large B-cell Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Glofitamab for Relapsed or Refractory Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ascopubs.org [ascopubs.org]
- 30. ascopubs.org [ascopubs.org]
- 31. Genmab Announces Data From Multiple Clinical Trials Showing Treatment with Fixed-Duration Epcoritamab Led to Remissions in First-Line Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL) - Genmab A/S [ir.genmab.com]
- 32. Epcoritamab plus GemOx in transplant-ineligible relapsed/refractory DLBCL: results from the EPCORE NHL-2 trial | Blood | American Society of Hematology [ashpublications.org]
- 33. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 34. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 35. trial.medpath.com [trial.medpath.com]
- 36. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 37. Polatuzumab vedotin in previously untreated DLBCL: an Asia subpopulation analysis from the phase 3 POLARIX trial | Blood | American Society of Hematology [ashpublications.org]
- 38. ClinicalTrials.gov [clinicaltrials.gov]
- 39. ascopubs.org [ascopubs.org]
A Comparative Guide to OXPHOS Inhibitors: OPB-111077 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Oxidative phosphorylation (OXPHOS), the primary energy-generating process in mitochondria, is increasingly recognized as a critical pathway for the survival and proliferation of various cancer cells. This guide provides a comparative analysis of OPB-111077, a novel dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and OXPHOS, against other notable OXPHOS inhibitors, IACS-010759 and Devimistat (CPI-613). This comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, and safety profiles.
Mechanism of Action: A Tale of Three Inhibitors
The primary distinction between these inhibitors lies in their specific molecular targets within the complex machinery of cellular metabolism.
This compound stands out due to its dual mechanism of action. It not only inhibits mitochondrial respiratory chain complex I, a key component of OXPHOS, but also targets the STAT3 signaling pathway.[1][2][3] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and immune evasion.[1][4] By simultaneously blocking two crucial pathways for cancer cell maintenance, this compound offers a multi-pronged therapeutic approach.
IACS-010759 is a potent and selective inhibitor of mitochondrial complex I.[5][6] Its mechanism is centered on disrupting the electron transport chain at its initial step, thereby impeding ATP production through OXPHOS.[5][7] Preclinical studies have shown that IACS-010759 induces energetic stress and reduces the viability of cancer cells that are highly dependent on oxidative metabolism.[7]
Devimistat (CPI-613) takes a different approach by targeting key enzymes within the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that feeds into OXPHOS.[8][9][10] Specifically, it inhibits pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[11] This disruption of the TCA cycle curtails the supply of substrates for the electron transport chain, indirectly inhibiting OXPHOS and leading to cancer cell death.[11]
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound, IACS-010759, and Devimistat from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from individual studies with varying experimental designs.
Table 1: Preclinical In Vitro Efficacy of OXPHOS Inhibitors
| Inhibitor | Cancer Type | Assay | Endpoint | Result | Citation |
| This compound | Hematological and Solid Tumors | Cell Proliferation | Antitumor Effects | Demonstrated efficacy in various cell lines | [1] |
| IACS-010759 | Acute Myeloid Leukemia (AML), Brain Cancer | Cell Viability, Apoptosis | IC50 | < 10 nM | [6] |
| Devimistat | Colorectal Cancer | Cytotoxicity | IC50 | Varied across cell lines | [11] |
Table 2: Preclinical In Vivo Efficacy of OXPHOS Inhibitors
| Inhibitor | Cancer Model | Dosing | Endpoint | Result | Citation |
| This compound | Various Xenografts | Oral | Antitumor Effects | Demonstrated efficacy | [1] |
| IACS-010759 | AML and Brain Cancer Xenografts | Oral | Tumor Growth Inhibition, Extended Survival | Significant antitumor activity | [7] |
| Devimistat | Colorectal Cancer Xenografts | Intravenous | Tumor Growth Inhibition | Synergistic effects with chemotherapy | [11] |
Table 3: Clinical Trial Overview of OXPHOS Inhibitors
| Inhibitor | Phase | Cancer Type | Key Findings | Citation |
| This compound | Phase I/Ib | Advanced Cancers, AML | Generally well-tolerated; modest single-agent activity. Notable activity in a patient with diffuse large B-cell lymphoma. | [1][2][3] |
| IACS-010759 | Phase I | Advanced Solid Tumors, AML | Dose-limiting toxicities (lactic acidosis, neurotoxicity) led to trial discontinuation. Limited antitumor activity at tolerated doses. | [7][12] |
| Devimistat | Phase III | Metastatic Pancreatic Cancer, AML | Did not meet primary endpoint of overall survival in combination with chemotherapy. Trials were stopped due to lack of efficacy. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Dual mechanism of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Devimistat - Wikipedia [en.wikipedia.org]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STAT3 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node in numerous cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of many human cancers, making it a prime therapeutic target.[2][3] This guide provides a data-driven, head-to-head comparison of prominent STAT3 inhibitors based on available preclinical data, offering an objective overview of their performance in various experimental models.
Mechanism of Action: Targeting the SH2 Domain
The majority of small-molecule STAT3 inhibitors, including those detailed in this guide, function by targeting the Src Homology 2 (SH2) domain of the STAT3 protein.[2][4] This domain is essential for the phosphorylation-dependent dimerization of STAT3, a prerequisite for its nuclear translocation and subsequent transcriptional activity.[2] By binding to the SH2 domain, these inhibitors prevent STAT3 activation and the transcription of downstream target genes involved in oncogenesis.[1][5]
Quantitative Comparison of STAT3 Inhibitor Potency
The following tables summarize key quantitative data for several STAT3 inhibitors. It is important to note that these values are often derived from separate studies and may not be directly comparable due to variations in experimental conditions and cell lines used.
Table 1: Binding Affinity and Inhibitory Constants
| Inhibitor | Binding Affinity (Kd) | Inhibition Constant (Ki) | Method |
| C188-9 | 4.7 ± 0.4 nM | 12.4 nM (calculated from SPR) | Microscale Thermophoresis, Surface Plasmon Resonance (SPR)[6] |
| SH-4-54 | 300 nM | 10-30 µM (peptide competition assay) | Surface Plasmon Resonance (SPR) |
| BP-1-102 | 2.7 µM (SPR) | - | Surface Plasmon Resonance (SPR)[5] |
| S3I-201 | - | - | - |
| Stattic | - | - | - |
Table 2: In Vitro Efficacy (IC50) in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| C188-9 | Head & Neck Squamous Cell | UM-SCC-17B | 10.6 ± 0.7 (pSTAT3 reduction) |
| Head & Neck Squamous Cell | UM-SCC-17B | 3.2 (Anchorage-dependent growth)[7] | |
| SH-4-54 | Glioblastoma | Brain Cancer Stem Cells | 0.07–0.2 |
| Colorectal Cancer | SW480 | 4.895 ± 0.449 | |
| Colorectal Cancer | LoVo | 3.122 ± 0.315 | |
| LLL12 | Breast Cancer | MDA-MB-231 | 0.16 |
| Breast Cancer | SK-BR-3 | 0.42 | |
| Pancreatic Cancer | PANC-1 | 3.09 | |
| Pancreatic Cancer | HPAC | 0.55 | |
| Glioblastoma | U87 | 0.52 | |
| Glioblastoma | U373 | 0.31 | |
| S3I-201 | Breast Cancer | MDA-MB-231 | >100 |
| Pancreatic Cancer | PANC-1 | >100[8] | |
| Napabucasin | Glioblastoma | U87 | (Inhibits proliferation) |
| BP-1-102 | - | - | 6.8 ± 0.8 (EMSA)[5] |
In Vivo Efficacy in Preclinical Xenograft Models
In vivo studies are crucial for evaluating the therapeutic potential of STAT3 inhibitors. The following table summarizes the reported in vivo efficacy of selected inhibitors in mouse xenograft models.
Table 3: Summary of In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings |
| C188-9 | Head & Neck Squamous Cell Carcinoma (UM-SCC-17B xenograft) | 100 mg/kg, 5 days/week | Prevented tumor xenograft growth.[7][9] |
| SH-4-54 | Glioblastoma (BT73 glioma xenograft) | 10 mg/kg, i.p. | Reduced tumor growth and pSTAT3 expression. |
| BP-1-102 | Human Breast and Non-Small-Cell Lung Cancer Xenografts | Orally bioavailable | Inhibited tumor growth.[5] |
| Napabucasin | Various cancer types | Oral administration | Potent anti-tumor and anti-metastatic activity.[10] |
| SD-36 (Degrader) | Leukemia and Lymphoma Xenografts | Well-tolerated doses | Achieved complete and long-lasting tumor regression.[3] |
Visualizing the Biological Context and Experimental Design
To provide a clearer understanding of the STAT3 signaling pathway and the experimental workflows used to evaluate these inhibitors, the following diagrams have been generated.
Caption: The STAT3 signaling pathway and the point of intervention for SH2 domain-targeting inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of STAT3 inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Below are detailed methodologies for key experiments cited in the evaluation of STAT3 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of an inhibitor to the STAT3 protein.
-
General Protocol:
-
Purified, His-tagged STAT3 protein is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor (e.g., C188-9, SH-4-54) are flowed over the chip surface.
-
The binding and dissociation of the inhibitor to the STAT3 protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the STAT3 inhibitor for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by non-linear regression analysis.
-
Western Blot for STAT3 Phosphorylation
-
Objective: To assess the effect of an inhibitor on the phosphorylation status of STAT3.
-
General Protocol:
-
Cell Lysis: Cancer cells are treated with the STAT3 inhibitor at various concentrations and for desired time points. Cells are then washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3 Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a STAT3 inhibitor in a living organism.
-
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., 1.5 x 10^6 UM-SCC-17B cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 15-20 mm³).[9] Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: The STAT3 inhibitor is administered according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).[9]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analyses such as immunohistochemistry (IHC) for pSTAT3 and proliferation markers (e.g., Ki-67), or for Western blotting.[9]
-
Concluding Remarks
The landscape of STAT3 inhibitors is rapidly expanding, with several compounds demonstrating promising preclinical activity. C188-9 stands out for its high binding affinity and potent in vivo efficacy in head and neck cancer models.[7] SH-4-54 shows broad-spectrum activity and the significant advantage of being able to cross the blood-brain barrier, making it a candidate for brain tumors.[11] Other inhibitors like LLL12 and Napabucasin have also shown considerable potency in various cancer cell lines and in vivo models.[8][10]
The choice of inhibitor for further preclinical or clinical development will depend on the specific cancer type, the desired pharmacological properties, and the therapeutic window. The development of novel approaches, such as the STAT3 protein degrader SD-36 which has shown complete tumor regression in xenograft models, represents an exciting new direction in targeting this critical oncogene.[3] Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumen.luc.edu [lumen.luc.edu]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of OPB-111077: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for OPB-111077 is not publicly available. The following guidance is based on established best practices for the handling and disposal of investigational cytotoxic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. A thorough risk assessment should be conducted before handling this compound.
This compound is an investigational small molecule inhibitor of STAT3 and mitochondrial oxidative phosphorylation with potential antineoplastic activity. Due to its cytotoxic nature, all materials that come into contact with this compound should be treated as hazardous waste. Proper disposal is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Summary
While a formal SDS is unavailable, clinical trial data provides insight into the potential hazards of this compound. This information should guide handling and disposal procedures.
| Hazard Category | Description | Source |
| Compound Type | Investigational small molecule; STAT3 and oxidative phosphorylation inhibitor. | Clinical Trial Data |
| Primary Route of Exposure | Inhalation of dust or aerosols, skin contact, ingestion. | General Cytotoxic Drug Guidelines |
| Known Human Health Effects | Common adverse events include nausea, vomiting, fatigue, and neutropenia. Dose-limiting toxicities have been observed. | Clinical Trial Data |
| Environmental Hazards | Assumed to be toxic to aquatic life with long-lasting effects, typical for cytotoxic compounds. | General Cytotoxic Drug Guidelines |
| Personal Protective Equipment (PPE) | Double chemotherapy-rated gloves, disposable gown, safety glasses or goggles, and a face shield if there is a splash risk. Use a certified chemical fume hood or biological safety cabinet for all manipulations. | OSHA, General Cytotoxic Drug Guidelines[1][2] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the general procedure for the disposal of this compound and contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of particles.[2]
-
Gloves: Wear two pairs of chemotherapy-rated gloves. The outer pair should be removed and disposed of as hazardous waste immediately after the procedure.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.
-
Eye Protection: Wear safety glasses with side shields or splash goggles.
2. Waste Segregation and Containerization:
-
Principle: Do not mix cytotoxic waste with general laboratory or biohazardous waste. All waste streams contaminated with this compound must be segregated into designated, clearly labeled hazardous waste containers.[3]
-
Unused/Expired Compound (Bulk Waste):
-
The original vial or container with the pure compound should be placed in a primary hazardous waste container.
-
Do not attempt to empty or rinse the original container.[4]
-
Label the container as "Hazardous Waste - Cytotoxic" and list "this compound" as the chemical constituent.
-
-
Contaminated Sharps:
-
Needles, syringes, glass pipettes, and vials used for handling this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[5] This container should be labeled "Chemotherapy Sharps Waste."
-
-
Contaminated Labware and Debris (Trace Waste):
-
All non-sharp items contaminated with this compound, such as pipette tips, tubes, and absorbent pads, should be placed in a designated "Cytotoxic Waste" or "Chemotherapy Waste" container. This is typically a leak-proof container lined with a heavy-duty plastic bag.[5]
-
-
Contaminated PPE:
-
Place all used PPE, including both pairs of gloves, gown, and any other disposable items, into the designated "Cytotoxic Waste" container before leaving the work area.
-
3. Decontamination of Work Surfaces:
-
After completing the disposal procedure, decontaminate the work surface within the fume hood or BSC.
-
Use a two-step cleaning process:
-
Wipe the surface with a detergent solution.
-
Follow with a rinse using sterile water, and then wipe with 70% isopropyl alcohol.
-
-
All cleaning materials (wipes, pads) must be disposed of in the "Cytotoxic Waste" container.
4. Final Disposal and Collection:
-
Storage: Store all sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) until collection.[4]
-
Labeling: Ensure all containers are properly labeled with the contents and hazard warnings as per your institution's policy.
-
Collection: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of any this compound-contaminated waste in the regular trash or down the drain.[4] The standard final disposal method for cytotoxic waste is high-temperature incineration.[6]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound and contaminated materials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Logistical Information for Handling OPB-111077
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of OPB-111077, a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation.[1][2][3] Given its cytotoxic nature and specific molecular targets, stringent adherence to the following procedures is mandatory to ensure personnel safety and experimental integrity.
Compound Information and Hazard Identification
This compound is an investigational anti-cancer agent.[1][2] While a specific Material Safety Data Sheet (MSDS) is not publicly available, its mechanism of action as a cytotoxic compound necessitates handling it as a potent pharmaceutical ingredient. The primary hazards are associated with its potential for cytotoxicity through inhalation, ingestion, or skin contact.
Known Biological Effects:
-
In clinical trials, frequently reported treatment-emergent adverse events in humans included nausea, fatigue, and vomiting, which were generally mild to moderate.[1][2][4]
-
This compound inhibits the STAT3 signaling pathway and mitochondrial respiratory chain Complex I.[5]
Personal Protective Equipment (PPE)
Due to its potent nature, a comprehensive PPE strategy is required at all times when handling this compound in solid or solution form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions). Provides a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory before use. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes). |
| Body Protection | Disposable Coveralls | Made from materials such as Tyvek® or microporous film to protect against chemical splashes and dust. Cuffs should be tucked into the inner gloves. |
| Eye Protection | Safety Goggles or Full-Face Shield | Should be worn at all times in the laboratory where this compound is handled. A full-face shield is recommended when there is a significant risk of splashes. |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory-dedicated, closed-toe shoes. |
Engineering Controls and Laboratory Practices
Ventilation:
-
All handling of powdered this compound (e.g., weighing, reconstitution) must be performed in a certified chemical fume hood, biological safety cabinet (Class II), or a glove box to prevent inhalation of the compound.
-
Ensure the laboratory has negative pressure relative to adjacent areas to contain any potential airborne contaminants.
Work Surface:
-
Cover the work surface with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure or in case of a spill.
General Practices:
-
Develop a designated area for handling this compound.
-
Avoid skin contact at all times.
-
Do not eat, drink, or apply cosmetics in the designated handling area.
-
Wash hands thoroughly before leaving the laboratory.
Experimental Protocols
Preparation of Stock Solutions
-
Preparation: Don all required PPE as outlined in the table above. Perform all steps within a certified chemical fume hood or other containment device.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing dishes to minimize dispersal of the powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder. Gently swirl or vortex to dissolve. Sonication may be used if necessary, ensuring the vial is securely capped.
-
Storage: Store stock solutions in tightly sealed, clearly labeled vials at the recommended temperature (typically -20°C or -80°C) and protected from light.
Spill Management
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or generates significant dust.
-
Contain: If safe to do so, cover the spill with absorbent pads from a chemotherapy spill kit. For liquid spills, gently place the pads over the spill. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontaminate: Wearing appropriate PPE, use a chemotherapy-rated spill kit to clean the area. Work from the outer edge of the spill towards the center.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and institutional safety office.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, absorbent pads, and weighing dishes should be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated media should be collected in a clearly labeled, sealed, and leak-proof cytotoxic liquid waste container. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant cytotoxic sharps container. |
Waste containers must be clearly labeled with a cytotoxic hazard symbol. High-temperature incineration is the required method for the final disposal of cytotoxic waste.
Quantitative Data
Clinical Pharmacokinetics
| Parameter | Value |
| Maximum Tolerated Dose (Human) | 250 mg once daily |
| Elimination Half-life | Approximately 1 day |
| Time to Steady-State | Approximately 8 days |
Data from a first-in-human Phase I study.[1][2][4]
In Vitro Activity
| Cell Type | IC₅₀ Range |
| Human Blood Tumor Cell Lines | 18.6 - 525.3 nM |
| Human Solid Tumor Cell Lines | 92.6 - 1727.7 nM |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[5]
Signaling Pathway and Mechanism of Action
This compound has a dual mechanism of action, inhibiting both the STAT3 signaling pathway and mitochondrial oxidative phosphorylation.
Inhibition of the STAT3 Signaling Pathway
This compound directly binds to the SH2 domain of STAT3. This binding event prevents the phosphorylation of STAT3, which is a critical step for its activation. Consequently, STAT3 cannot dimerize and translocate to the nucleus, thereby inhibiting the transcription of its target genes involved in cell proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Inhibition of Oxidative Phosphorylation
This compound inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5] This blockage disrupts the flow of electrons, reduces the proton gradient across the inner mitochondrial membrane, and ultimately decreases the production of ATP, leading to an energy crisis within the cancer cell.
Caption: Inhibition of Mitochondrial Complex I by this compound.
References
- 1. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. ashpublications.org [ashpublications.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
